Product packaging for Caloxetate trisodium(Cat. No.:CAS No. 207230-20-4)

Caloxetate trisodium

Cat. No.: B15396159
CAS No.: 207230-20-4
M. Wt: 631.5 g/mol
InChI Key: NAHFLJIBOXGAOE-UYVPJCOTSA-I
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Caloxetate trisodium is a useful research compound. Its molecular formula is C23H28CaN3Na3O11 and its molecular weight is 631.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28CaN3Na3O11 B15396159 Caloxetate trisodium CAS No. 207230-20-4

Properties

CAS No.

207230-20-4

Molecular Formula

C23H28CaN3Na3O11

Molecular Weight

631.5 g/mol

IUPAC Name

calcium;trisodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C23H33N3O11.Ca.3Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;;/q;+2;3*+1/p-5/t17-;;;;/m0..../s1

InChI Key

NAHFLJIBOXGAOE-UYVPJCOTSA-I

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2]

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Caloxetate Trisodium as a Chelating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxetate trisodium (CAS Registry Number: 207230-20-4) is a complex organic molecule that functions as a chelating agent.[1][2] It is structurally a derivative of amino acids and carboxylic acids.[1] With a molecular formula of C23H28CaN3Na3O11 and a molecular weight of approximately 631.53 g/mol , its intricate structure, featuring multiple nitrogen and oxygen donor atoms, allows for the effective coordination of metal ions.[3][4][5]

This technical guide will delve into the core mechanism of action of this compound as a chelating agent, present its known physicochemical properties, and provide detailed experimental protocols for the determination of its metal ion binding affinities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Registry Number 207230-20-4[4][5]
Molecular Formula C23H28CaN3Na3O11[3][4][5]
Molecular Weight 631.53 g/mol [4][5]
IUPAC Name calcium;trisodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate[3]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water[1]

Core Mechanism of Action as a Chelating Agent

The primary mechanism of action of this compound is its ability to form stable, water-soluble complexes with metal ions through a process known as chelation.[1] This process involves the formation of multiple coordinate bonds between the metal ion and the donor atoms within the caloxetate molecule.

The caloxetate ligand possesses several functional groups, including amine and carboxylate moieties, which act as Lewis bases, donating lone pairs of electrons to a central metal ion, which acts as a Lewis acid. The formation of a ring-like structure between the ligand and the metal ion, known as a chelate ring, significantly enhances the stability of the resulting complex compared to complexes formed with monodentate ligands. This enhanced stability is known as the chelate effect .

The general chelation reaction can be represented as:

Mⁿ⁺ + L³⁻ ⇌ [ML]⁽ⁿ⁻³⁾⁺

Where:

  • Mⁿ⁺ is a metal ion with a positive charge of n.

  • L³⁻ represents the this compound ligand with a net charge of -3 (in its fully deprotonated form).

  • [ML]⁽ⁿ⁻³⁾⁺ is the resulting metal-ligand complex.

This compound is known to form stable complexes with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1] Its application as an excipient in the MRI contrast agent gadoxetate disodium (Primovist®/Eovist®) is to chelate any free gadolinium ions, which are toxic in their uncomplexed state, thereby increasing the safety profile of the contrast agent.[2][6][7][8][9]

The following diagram illustrates the general principle of chelation by a multidentate ligand like caloxetate.

Chelation_Mechanism cluster_reactants Reactants cluster_product Product Metal_Ion Metal Ion (Mⁿ⁺) Chelate_Complex Stable Chelate Complex ([ML]⁽ⁿ⁻³⁾⁺) Metal_Ion->Chelate_Complex Coordination Bonds Chelating_Agent This compound (L³⁻) Chelating_Agent->Chelate_Complex

Caption: General mechanism of metal ion chelation by this compound.

Quantitative Data on Metal Chelation

As of the date of this document, specific experimentally determined stability constants (log K) for this compound with various metal ions are not publicly available in peer-reviewed literature or patents. The determination of these constants is crucial for a comprehensive understanding of its chelating efficacy and selectivity. The following sections outline the standard experimental protocols that can be employed to obtain this vital quantitative data.

Experimental Protocols for Characterizing Chelating Properties

The following are detailed methodologies for key experiments to determine the stability constants and characterize the chelating properties of this compound.

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.

Objective: To determine the stepwise and overall stability constants (log K and log β) of this compound with various divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺).

Materials:

  • This compound

  • High-purity salts of the metal ions of interest (e.g., CaCl₂, MgCl₂, Zn(NO₃)₂, Cu(NO₃)₂, Fe(NO₃)₃)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or KCl)

  • High-purity deionized water

  • pH meter with a glass electrode, calibrated with standard buffer solutions

  • Autotitrator or precision burette

  • Thermostated reaction vessel

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mM).

    • Prepare stock solutions of the metal salts of known concentrations (e.g., 10 mM).

    • Prepare a solution of a strong acid of known concentration (e.g., 2 mM HCl).

    • Prepare a solution of the inert salt to maintain a constant ionic strength (e.g., 0.1 M KNO₃).

  • Titration Procedure:

    • In the thermostated reaction vessel, place a known volume (e.g., 50 mL) of a solution containing the this compound, the metal ion, and the strong acid in the inert salt solution. A typical starting solution would be 0.5 mM this compound, 0.5 mM metal ion, and 2 mM HCl in 0.1 M KNO₃.

    • Titrate this solution with the standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each addition of the titrant.

    • Perform control titrations of:

      • The strong acid in the inert salt solution.

      • The strong acid and this compound in the inert salt solution (to determine the protonation constants of the ligand).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added for all titrations.

    • From the control titrations, determine the protonation constants (pKa values) of this compound.

    • Using the titration data for the metal-ligand system and the predetermined protonation constants, calculate the stepwise and overall stability constants using specialized software such as HYPERQUAD or BEST7.

The following workflow diagram illustrates the potentiometric titration process.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Ligand, Metal, Acid, Base, Inert Salt) Titrate_Control_1 Titrate Acid Prep_Solutions->Titrate_Control_1 Calibrate_pH Calibrate pH Meter Calibrate_pH->Titrate_Control_1 Titrate_Control_2 Titrate Acid + Ligand Titrate_Control_1->Titrate_Control_2 Titrate_Sample Titrate Acid + Ligand + Metal Titrate_Control_2->Titrate_Sample Plot_Data Plot pH vs. Volume Titrate_Sample->Plot_Data Calc_pKa Calculate Ligand pKa Values Plot_Data->Calc_pKa Calc_LogK Calculate Stability Constants (log K) Calc_pKa->Calc_LogK

Caption: Workflow for determining stability constants via potentiometric titration.

Spectrophotometric Methods

Spectrophotometry can be used to determine stability constants if the formation of the metal-ligand complex results in a change in the absorbance spectrum.

Objective: To determine the stoichiometry and stability constant of metal-caloxetate complexes.

Materials:

  • This compound

  • Metal salts of interest

  • Buffer solutions to maintain constant pH

  • UV-Vis spectrophotometer

  • Cuvettes

Methodology (Job's Method of Continuous Variation):

  • Solution Preparation:

    • Prepare equimolar stock solutions of this compound and the metal ion.

    • Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and ligand. The total volume of each solution should be the same.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

    • The stability constant can be calculated from the absorbance data.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ, the inverse of the dissociation constant Kₔ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Objective: To obtain a complete thermodynamic profile of the binding of metal ions to this compound.

Materials:

  • This compound

  • Metal salts of interest

  • Buffer solution

  • Isothermal titration calorimeter

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the sample cell of the calorimeter.

    • Prepare a more concentrated solution of the metal salt in the injection syringe. Both solutions should be in the same buffer.

  • Titration:

    • Inject small aliquots of the metal salt solution into the this compound solution at constant temperature.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant versus the molar ratio of metal to ligand.

    • Fit the data to a suitable binding model to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Signaling Pathways and Logical Relationships

The primary "pathway" for this compound's action as a chelating agent is a direct chemical interaction. The logical relationship is straightforward: the presence of free metal ions and this compound leads to the formation of a stable complex, thereby reducing the concentration of free, and potentially toxic, metal ions.

The following diagram illustrates the logical flow of this compound's action in a biological system.

Logical_Flow Free_Metal Free Metal Ions (e.g., toxic heavy metals) Chelation Chelation Reaction Free_Metal->Chelation Caloxetate This compound Caloxetate->Chelation Complex Stable, Water-Soluble Metal-Caloxetate Complex Chelation->Complex Excretion Renal/Biliary Excretion Complex->Excretion Reduced_Toxicity Reduced Metal Toxicity Excretion->Reduced_Toxicity

Caption: Logical workflow of this compound in reducing metal ion toxicity.

Conclusion

This compound is a potent chelating agent with a well-understood qualitative mechanism of action. Its ability to form stable complexes with metal ions is fundamental to its application in pharmaceutical formulations, particularly in enhancing the safety of gadolinium-based MRI contrast agents. While specific quantitative data on its binding affinities for various metal ions are not currently in the public domain, this technical guide provides the established experimental protocols necessary for researchers to determine these crucial parameters. A thorough understanding of the stability constants and thermodynamic profile of this compound's interactions with different metal ions will be invaluable for its future development and application in drug formulation and potentially in therapeutic chelation.

References

An In-Depth Technical Guide to the Chemical Properties of Caloxetate Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxetate trisodium (CAS No: 207230-20-4) is a key component in advanced medical imaging agents.[1] Specifically, it serves as an excipient in formulations of gadoxetate disodium (Eovist®, Primovist®), a gadolinium-based contrast agent used in magnetic resonance imaging (MRI) of the liver.[2][3][4] This document provides a comprehensive overview of the chemical properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in drug development.

This compound is a heterocyclic organic compound, specifically a trisodium salt of caloxetic acid, which incorporates a calcium ion in its structure.[1][5] Its primary function within the gadoxetate disodium formulation is to act as a chelating agent, ensuring the stability of the gadolinium complex.[1] This stabilization is crucial for minimizing the potential toxicity of free gadolinium ions and ensuring the efficacy of the contrast agent.

Chemical and Physical Properties

This compound is a complex molecule with specific physicochemical properties that are critical for its function in a pharmaceutical formulation. A summary of these properties is presented below.

Physicochemical Properties
PropertyValueReference
CAS Number 207230-20-4[6][7][8][9]
Molecular Formula C23H28CaN3Na3O11[1][7][10]
Molecular Weight 631.53 g/mol [7][10]
IUPAC Name calcium;trisodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate[7][10]
Appearance White crystalline powder[11]
Solubility Highly soluble in water[11]
Properties in Formulation (Eovist®/Primovist®)

The following properties are for the final formulation of gadoxetate disodium, in which this compound is a key excipient.

Property (at 37°C)ValueReference
Osmolality 0.688 Osm/kg H₂O[1][12]
Viscosity 1.19 cP[1][12]
Density 1.088 g/mL[1]
pH 6.8–8.0[1][4]

Chemical Behavior and Stability

Chelation

The primary chemical property of this compound is its ability to act as a chelating agent. The molecule possesses multiple carboxylate and amine groups that can coordinate with metal ions, forming stable complexes. This is crucial for sequestering any free metal ions and ensuring the stability of the active pharmaceutical ingredient, gadoxetate disodium.

Stability

This compound is stable under a wide range of pH conditions, a critical feature for its use in an injectable formulation that must be compatible with physiological pH. It is also thermally stable under standard storage conditions, although it should be protected from excessive heat. In aqueous solutions, it can undergo hydrolysis, leading to the release of sodium ions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. While detailed proprietary methods are not publicly available, the general synthetic route can be described as follows:

  • Precursor Condensation: The synthesis begins with the reaction of a calcium-glycine derivative, such as N-carboxymethyl glycine, with 4-ethoxybenzyl chloride under alkaline conditions. This step forms an intermediate calcium complex.[11]

  • Carboxylation: Sodium monochloroacetate is then introduced to add more carboxylate groups through nucleophilic substitution.[11]

  • Formation of the Trisodium Salt: The resulting caloxetate (in its calcium salt form) is dissolved in water. Sodium hydroxide is gradually added with stirring at a controlled temperature. The pH is carefully adjusted to ensure the complete conversion to the trisodium salt.[11]

  • Isolation: The final product, this compound, is precipitated from the solution, typically by evaporation of the water or by cooling. The resulting product is then purified to meet pharmaceutical-grade standards (>99%).[11]

In Vitro Relaxivity Measurement of Gadoxetate Disodium

The relaxivity of the gadoxetate disodium contrast agent, which contains this compound, is a key measure of its efficacy. The following is a general protocol for measuring relaxivity:

  • Sample Preparation: Prepare a series of dilutions of the gadoxetate disodium formulation in a physiologically relevant medium, such as 150 mM saline solution or plasma, to obtain a range of gadolinium concentrations.

  • T1 Measurement:

    • Use a benchtop NMR relaxometer or an MRI scanner operating at a specific field strength (e.g., 1.5 T or 3 T).

    • Maintain the sample temperature at 37°C.

    • Measure the longitudinal relaxation time (T1) for each sample concentration using an appropriate pulse sequence, such as an inversion recovery sequence.

  • Data Analysis:

    • Calculate the relaxation rate (R1) for each sample, where R1 = 1/T1.

    • Plot the relaxation rate (R1) as a function of the gadolinium concentration.

    • The slope of the resulting linear regression is the longitudinal relaxivity (r1), expressed in units of L mmol⁻¹ s⁻¹.[13]

Quantitative Data: Relaxivity of Gadoxetate Disodium

Tissue/BiofluidMagnetic Field Strengthr1 Relaxivity (L mmol⁻¹ s⁻¹)
Liver Tissue1.41 T15.0 ± 0.9
1.5 T14.6 ± 1.1
3 T9.8 ± 0.5
4.7 T7.3 ± 0.3
7 T6.0 ± 0.3
Blood1.41 T7.5 ± 0.2
1.5 T7.3 ± 0.3
3 T6.6 ± 0.2
4.7 T6.4 ± 0.2
7 T6.2 ± 0.3
Urine1.41 T5.6 ± 0.1
7 T4.5 ± 0.1
Bile1.41 T5.6 ± 0.4
7 T4.3 ± 0.6

Data adapted from Ziemian et al. (2020).[14]

Biodistribution and Pharmacokinetics

The biodistribution of the injected gadoxetate disodium formulation is critical to its function as a liver-specific MRI contrast agent. After intravenous administration, gadoxetate disodium exhibits a biphasic mode of action.[2]

  • Initial Distribution: The agent first distributes into the vascular and extravascular spaces, allowing for dynamic phase imaging.[5]

  • Hepatobiliary Phase: Subsequently, it is selectively taken up by hepatocytes.[2][6] This uptake is mediated by organic anion transporting polypeptides (OATPs). This phase, which occurs approximately 20 minutes after injection, allows for hepatocyte-specific imaging.[2][5]

Approximately 50% of the administered dose is excreted through the hepatobiliary system, and the remaining 50% is excreted via the kidneys in individuals with normal liver and kidney function.[5]

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of this compound A Calcium-Glycine Derivative + 4-Ethoxybenzyl Chloride B Intermediate Calcium Complex A->B Condensation D Caloxetate (Calcium Salt) B->D Carboxylation C Sodium Monochloroacetate C->D F This compound D->F Salt Formation E Sodium Hydroxide E->F

Caption: A simplified workflow for the synthesis of this compound.

Chelation Mechanism

G cluster_0 Chelation of a Metal Ion (M²⁺) by Caloxetate Caloxetate Caloxetate (Polydentate Ligand) Complex Stable Metal-Caloxetate Complex Caloxetate->Complex Binds to Metal Metal Ion (M²⁺) Metal->Complex Is bound by

Caption: The chelation mechanism of Caloxetate with a metal ion.

Role as an Excipient

G cluster_0 Logical Relationship of Components in Gadoxetate Disodium Formulation A Gadoxetate Disodium (Active Ingredient) C Stable MRI Contrast Agent A->C Provides Contrast B This compound (Excipient) B->C Ensures Stability

Caption: The functional relationship of this compound in the final drug product.

Conclusion

This compound is a sophisticated chelating agent with chemical properties tailored for its role as a stabilizing excipient in gadoxetate disodium formulations. Its high water solubility, stability across a physiological pH range, and potent chelation capacity are central to the safety and efficacy of the final contrast agent. While it does not appear to have direct biological signaling functions, its chemical properties are paramount to the performance of the drug product in a clinical setting. This guide provides a foundational understanding of these properties for professionals engaged in the research and development of pharmaceutical agents.

References

An In-depth Technical Guide to Caloxetate Trisodium: Structure and Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caloxetate trisodium is a complex organic molecule primarily utilized as a chelating agent in pharmaceutical formulations.[1] Its most notable application is as an excipient in the formulation of gadoxetate disodium (Primovist® or Eovist®), a liver-specific magnetic resonance imaging (MRI) contrast agent.[2] In this context, this compound contributes to the stability of the gadolinium complex. This technical guide provides a detailed overview of the chemical structure, molecular weight, and related physicochemical properties of this compound. It also outlines representative experimental protocols for its synthesis and characterization and discusses its role in the context of medical imaging.

Chemical Structure and Molecular Formula

This compound is a heterocyclic organic compound.[1] The systematic IUPAC name for this compound is calcium;trisodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate.[3][4] The presence of a chiral center gives it specific stereochemical properties.

The molecular structure of this compound is characterized by a polyaminocarboxylic acid backbone. This structure provides multiple coordination sites, enabling the effective chelation of metal ions.

Below is a 2D representation of the chemical structure of this compound.

A simplified 2D representation of the atomic connectivity in this compound.

Molecular Weight and Physicochemical Properties

The molecular formula of this compound is C23H28CaN3Na3O11.[3][4][5] Based on this formula, the molecular weight has been calculated. The exact mass and other computed properties provide further insight into the molecule's characteristics.

PropertyValueSource
Molecular Formula C23H28CaN3Na3O11[3][4][5]
Molecular Weight 631.53 g/mol [4][5]
Exact Mass 631.1000 g/mol [4]
Appearance Typically a white crystalline powder.[1]
Solubility Highly soluble in water.[1]
Topological Polar Surface Area 220 Ų[3]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 14[1]
Rotatable Bond Count 15[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process.[1]

G start Starting Materials: - Calcium-glycine derivative - 4-ethoxybenzyl chloride step1 Precursor Condensation (under alkaline conditions) start->step1 intermediate Intermediate Calcium Complex step1->intermediate step2 Carboxylation (with sodium monochloroacetate) intermediate->step2 product_acid Caloxetate (acid form) step2->product_acid step3 Neutralization (with Sodium Hydroxide in aqueous medium) product_acid->step3 final_product This compound step3->final_product

A logical workflow for the synthesis of this compound.

Protocol:

  • Precursor Condensation: A calcium-glycine derivative is reacted with 4-ethoxybenzyl chloride in an alkaline environment to yield an intermediate calcium complex.[1]

  • Carboxylation: The intermediate is then subjected to carboxylation, for instance, by introducing sodium monochloroacetate, which adds carboxylate groups through nucleophilic substitution.[1]

  • Formation of the Trisodium Salt: The resulting caloxetate (in its acidic or calcium salt form) is dissolved in an aqueous solution.[1] The pH of the solution is carefully adjusted through the gradual addition of sodium hydroxide with constant stirring.[1] This neutralization step leads to the formation of the trisodium salt.[1]

  • Isolation: The final product, this compound, can be isolated from the solution by methods such as evaporation of the solvent or cooling to induce precipitation.[1]

Structural and Molecular Weight Characterization

The confirmation of the chemical structure and the determination of the molecular weight of a newly synthesized batch of this compound would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the carbon-hydrogen framework of the molecule.

    • Methodology: ¹H and ¹³C NMR spectra would be acquired. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum would help in assigning the protons to their respective positions in the molecule. The ¹³C NMR spectrum would provide information about the different carbon environments. Advanced 2D NMR techniques like COSY and HSQC could be employed for more detailed structural assignments.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and confirm the elemental composition.

    • Methodology: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be ideal.[6] The accurate mass measurement would allow for the confirmation of the molecular formula. The fragmentation pattern observed in MS/MS experiments could further validate the proposed structure.

  • Elemental Analysis:

    • Objective: To experimentally determine the percentage composition of carbon, hydrogen, nitrogen, sodium, and calcium.

    • Methodology: The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to assess the purity of the compound.

Role in Medical Imaging

This compound is a crucial component of the MRI contrast agent gadoxetate disodium. While not the active contrasting agent itself, it plays a vital role in the formulation. The primary function of this compound in this context is to act as a chelating agent, which helps to stabilize the gadolinium-containing active ingredient.

The gadoxetate disodium complex is designed for liver imaging. Its mechanism involves uptake by hepatocytes via organic anion-transporting polypeptides (OATPs). This specific uptake allows for enhanced contrast between healthy liver tissue and pathological lesions, which often have impaired transporter function.

G cluster_blood Bloodstream cluster_liver Hepatocyte gd_complex Gadoxetate Disodium (with this compound as excipient) oatp OATP Transporters gd_complex->oatp Selective Uptake hepatocyte_uptake Enhanced T1 Relaxation of Water Protons oatp->hepatocyte_uptake mri_signal Increased MRI Signal in Healthy Liver Tissue hepatocyte_uptake->mri_signal

Simplified signaling pathway of Gadoxetate Disodium, where this compound is an excipient.

Conclusion

This compound is a well-defined chemical entity with a complex structure that lends itself to the chelation of metal ions. Its molecular weight is firmly established based on its molecular formula. While it is primarily known for its role as an excipient in a commercial MRI contrast agent, a thorough understanding of its synthesis and physicochemical properties is essential for its application in pharmaceutical development and research. The methodologies outlined in this guide provide a framework for the synthesis and characterization of this and similar molecules.

References

In-Depth Technical Guide to Caloxetate Trisodium: Core Applications in Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caloxetate trisodium is a specialized chelating agent primarily utilized as a critical excipient in the formulation of gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI). Its principal and well-documented application is in the commercially available liver-specific MRI contrast agent, gadoxetate disodium (marketed as Primovist® in Europe and Eovist® in the USA). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and established applications of this compound, with a focus on its role in enhancing the stability and safety of gadolinium complexes. While its utility as a standalone research compound for other therapeutic areas, such as heavy metal detoxification, is suggested by its chemical nature, substantial evidence from dedicated studies is not prominent in publicly accessible scientific literature. This document will therefore concentrate on its pivotal role in the field of medical imaging and pharmaceutical formulation.

Chemical and Physical Properties

This compound is a complex coordination compound, specifically the trisodium salt of caloxetic acid, which incorporates a calcium ion.[1] Its structure is derived from amino acids and carboxylic acids, classifying it as a heterocyclic organic compound with nitrogen as a ring heteroatom.[1] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name calcium;trisodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate[2]
CAS Number 207230-20-4[2]
Molecular Formula C23H28CaN3Na3O11[2]
Molecular Weight 631.5 g/mol [2]
Appearance Typically a white crystalline powder[1]
Solubility Highly soluble in water[1]

Core Application in MRI Contrast Agent Formulation

The primary research and commercial application of this compound is as a chelating excipient in the formulation of gadoxetate disodium, a liver-specific MRI contrast agent.[3]

Mechanism of Action in Gadoxetate Disodium Formulation

Free gadolinium ions (Gd³⁺) are highly toxic and must be tightly bound to a ligand to be safely used as a contrast agent in humans. Gadoxetate disodium itself is a gadolinium chelate. The addition of this compound to the formulation serves to further enhance the stability of the gadolinium complex.[3] It acts as a "chelate buffer," binding any trace amounts of free metal ions, thereby preventing the release of toxic Gd³⁺ into the bloodstream. This stabilization is crucial for the safety and efficacy of the contrast agent.[3]

The diagram below illustrates the role of this compound in the gadoxetate disodium formulation.

G cluster_formulation Gadoxetate Disodium Formulation cluster_body In Vivo Environment Gd_chelate Gadoxetate Disodium (Gd³⁺ Chelate) Stable_Complex Stable Gd³⁺ Complex for Imaging Gd_chelate->Stable_Complex Primary Contrast Agent Caloxetate This compound (Excipient) Chelated_Gd Caloxetate-Bound Gd³⁺ Caloxetate->Chelated_Gd Free_Gd Free Gd³⁺ (Toxic) Free_Gd->Gd_chelate Potential Dissociation Free_Gd->Caloxetate Chelation by Excipient Other Other Excipients (e.g., Trometamol) G cluster_synthesis Synthesis cluster_qc Quality Control cluster_release Release Raw_Materials Raw Materials Synthesis_Process Chemical Synthesis Raw_Materials->Synthesis_Process Crude_Product Crude this compound Synthesis_Process->Crude_Product Identity Identity Testing (FTIR, NMR) Crude_Product->Identity Purity Purity & Impurity Testing (HPLC) Crude_Product->Purity Physical Physical Properties (pH, Appearance) Crude_Product->Physical Safety Safety Testing (Heavy Metals, Residual Solvents) Crude_Product->Safety Release_Spec Release to Formulation Identity->Release_Spec Purity->Release_Spec Physical->Release_Spec Safety->Release_Spec

References

Caloxetate Trisodium: An In-depth Technical Guide on its Pharmaceutical Role and Associated Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxetate trisodium is a chemical entity primarily recognized for its crucial role as a pharmaceutical excipient.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its function as a chelating agent within the liver-specific magnetic resonance imaging (MRI) contrast agent, gadoxetate disodium (marketed as Eovist® or Primovist®).[4][5][6] While this compound does not have a direct, independent role in modulating cellular processes, this guide will delve into the cellular mechanisms associated with the gadoxetate disodium compound, of which this compound is an integral component.

The Primary Role of this compound: A Chelating Agent

The principal function of this compound is to act as a chelating agent.[7] In the formulation of gadoxetate disodium, it ensures the stability of the complex by binding to metal ions. This stabilization is critical for the safety and efficacy of the contrast agent.[4] One notable interaction is its potential to interfere with serum iron determination when using complexometric methods, which is a result of its chelating properties.[8][9]

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C23H28CaN3Na3O11
Molecular Weight 631.53 g/mol [10][11]
CAS Number 207230-20-4[10][11]

Cellular Processes Associated with Gadoxetate Disodium

The cellular activities described here are attributed to the entire gadoxetate disodium molecule, not this compound in isolation. Gadoxetate disodium is specifically designed for liver imaging, and its mechanism involves interaction with hepatocytes.[12]

Hepatocyte Uptake and Excretion

The dual functionality of gadoxetate disodium as both an extracellular and a hepatobiliary contrast agent is due to its unique uptake and excretion pathway in the liver.[1][4][13]

  • Uptake: After intravenous administration, gadoxetate disodium is taken up from the sinusoidal blood into hepatocytes by organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[1][4][14][15][16][17] These transporters are located on the basolateral membrane of the hepatocytes.[1][14]

  • Excretion: Following its uptake, gadoxetate disodium is then excreted from the hepatocytes into the bile canaliculi. This process is mediated by multidrug resistance-associated proteins (MRPs), particularly MRP2, which are situated on the apical (canalicular) membrane of the hepatocytes.[1][18][19] A portion of the agent can also be transported back into the sinusoids via MRP1 and MRP3.[19]

This specific transport mechanism allows for the enhancement of healthy liver tissue during MRI, as healthy hepatocytes express these transporters. In contrast, many liver lesions, such as metastases, lack these transporters and therefore do not accumulate the contrast agent.[1][13]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the transport of gadoxetate disodium into and out of a hepatocyte.

Gadoxetate_Transport Hepatocyte Transport of Gadoxetate Disodium cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Gadoxetate_Disodium_Blood Gadoxetate Disodium OATP1B1_B3 OATP1B1/OATP1B3 Gadoxetate_Disodium_Blood->OATP1B1_B3 Uptake Gadoxetate_Disodium_Intracellular Intracellular Gadoxetate Disodium OATP1B1_B3->Gadoxetate_Disodium_Intracellular MRP2 MRP2 Gadoxetate_Disodium_Intracellular->MRP2 Excretion MRP1_3 MRP1/MRP3 Gadoxetate_Disodium_Intracellular->MRP1_3 Efflux Gadoxetate_Disodium_Bile Gadoxetate Disodium MRP2->Gadoxetate_Disodium_Bile MRP1_3->Gadoxetate_Disodium_Blood

Gadoxetate Disodium transport in hepatocytes.

Experimental Protocols

As the available scientific literature does not describe a direct role for this compound in cellular processes, there are no established experimental protocols to investigate such effects. Research into the cellular mechanisms of the gadoxetate disodium complex typically involves techniques such as:

  • In vitro transporter assays: Using cell lines that overexpress specific OATP or MRP transporters to confirm them as substrates.

  • Dynamic Contrast-Enhanced MRI (DCE-MRI): In vivo imaging studies in animal models and humans to quantify the uptake and excretion kinetics of gadoxetate disodium in the liver.[20]

Conclusion

References

Technical Guide: Early-Stage Research on Metal Chelating Agents in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Caloxetate Trisodium: Publicly available scientific literature and drug information databases primarily identify this compound as an excipient in the gadolinium-based MRI contrast agent, Primovist® (Gadoxetate disodium). As of the current date, there is no substantial body of early-stage research directly investigating this compound as a primary therapeutic agent for neurodegenerative diseases. However, its nature as a chelating agent—a molecule that can bind to metal ions—positions it within a broader, promising area of research: the use of metal chelation to combat neurodegeneration. This guide will, therefore, focus on the core principles and findings related to analogous chelating agents in this field, providing the requested technical depth for researchers, scientists, and drug development professionals.

The Rationale for Chelation Therapy in Neurodegenerative Diseases

A growing body of evidence suggests that the dyshomeostasis of metal ions, particularly iron, copper, and zinc, is a significant factor in the pathology of several neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD).[1][2][3] These metal ions can contribute to the aggregation of pathological proteins like amyloid-beta (Aβ) and tau, and also catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[1][2][4][5]

Metal chelation therapy aims to restore metal ion balance by using agents that bind to these excess or misplaced metal ions, thereby preventing them from participating in harmful reactions.[1][6] The goal is not necessarily to remove metals from the brain, but rather to redistribute them and mitigate their toxic effects.[7][8]

Quantitative Data from Preclinical and Early-Stage Clinical Research

The following tables summarize quantitative findings from studies on various chelating agents in the context of neurodegenerative diseases.

Table 1: Effects of Chelating Agents on Amyloid-Beta (Aβ) Pathology

Chelating AgentModel SystemKey Quantitative Finding(s)Reference(s)
PBT2 Phase II Clinical Trial (AD Patients)Significant reduction in cerebrospinal fluid Aβ1–42 concentration compared to placebo.[9]
PBT2 APP/PS1 Transgenic MiceSignificantly lowered Aβ amounts in cerebrospinal fluid and improved cognitive abilities.[4]
Clioquinol (CQ) Phase II Clinical Trial (AD Patients)Stabilization of Alzheimer's Disease Assessment Scale scores; decline in plasma Aβ1–42 levels.[9]
Clioquinol (CQ) APP/PS1 Double Transgenic MiceSignificantly reduced amyloid plaque formation in the brain.[4]
Deferiprone (DFP) Animal ModelsReported to reduce the level of Aβ.[4]
Naringin Iron-Overloaded MiceDecreased the formation of amyloid plaques in the hippocampus.[4]

Table 2: Effects of Chelating Agents on Metal Ion Levels and Neurotoxicity

Chelating AgentModel System/Patient PopulationKey Quantitative Finding(s)Reference(s)
EDTA Patients with Neurodegenerative DiseasesTreatment led to a significant reduction in urinary toxic-metal levels (e.g., Lead, Cadmium, Aluminum) after a series of chelation therapies.[10]
EDTA Rat Hippocampus (in vivo)Provided significant protection against zinc-induced neuronal death when co-injected with zinc chloride.
Deferiprone (DFP) Parkinson's Disease PatientsRemoved excess iron in the dentate and caudate nucleus.[9]
PBT434 Multiple Systems Atrophy Mouse ModelReduced levels of insoluble α-synuclein, decreased neuron loss, and improved motor function.
Gadolinium (from MRI contrast) Patients with Neurodegenerative DiseasesMean value of Gadolinium in urine post-chelation test was 41.55 ± 6.96 µg/g creatinine in affected patients.[10]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of chelating agents. Below are representative protocols based on the cited literature.

In Vivo Model of Zinc-Induced Neurotoxicity
  • Objective: To assess the neuroprotective efficacy of a chelating agent against metal-induced neuronal death in vivo.

  • Animal Model: Adult male Wistar rats.

  • Procedure:

    • Anesthesia: Animals are anesthetized with a suitable anesthetic (e.g., sodium pentobarbital).

    • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull to expose the dura mater over the hippocampus.

    • Intrahippocampal Injection: A Hamilton syringe is used to inject a small volume (e.g., 1 µL) of a solution containing Zinc Chloride (ZnCl₂) into the hippocampus. For the experimental group, the chelating agent is co-injected with the ZnCl₂. Control groups receive saline or the chelating agent alone.

    • Post-Operative Care: The incision is sutured, and the animal is allowed to recover with appropriate post-operative analgesia.

    • Histological Analysis: After a set period (e.g., 24-48 hours), the animal is euthanized, and the brain is perfused and fixed. The brain is sectioned and stained (e.g., with Nissl stain) to visualize neuronal cell bodies.

    • Quantification: The volume of the lesion (area of neuronal death) is quantified using image analysis software to compare the extent of neuroprotection between the control and treated groups.

Chelation Test for Toxic Metal Burden in Human Subjects
  • Objective: To quantify the body burden of toxic metals that can be mobilized by a chelating agent.

  • Procedure:

    • Baseline Urine Collection: A baseline "spot" urine sample is collected from the patient.

    • Chelating Agent Administration: A standardized dose of a chelating agent, such as Calcium Disodium EDTA, is administered intravenously over a slow infusion (e.g., 2g of EDTA in 450 mL of physiological saline).

    • Urine Collection: All urine is collected for a specified period following the infusion (e.g., 6-8 hours).

    • Sample Preparation: Urine samples are acid-digested in a closed-vessel microwave digestion system using certified metal-free acids.

    • Metal Analysis: The digested samples are diluted with ultrapure water and analyzed via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the concentration of various toxic metals.

    • Data Normalization: Results are typically normalized to creatinine concentration and reported in micrograms (µg) per gram of creatinine to account for variations in urine dilution.

Signaling Pathways and Mechanisms of Action

Metal ions can disrupt multiple intracellular signaling pathways, leading to neuronal dysfunction and death. Chelating agents are hypothesized to intervene at key points in these cascades.

Metal-Induced Oxidative Stress and Neuronal Damage

Excess redox-active metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the Fenton reaction, leading to the generation of highly toxic hydroxyl radicals and subsequent oxidative stress. This damages lipids, proteins, and DNA, ultimately triggering apoptotic pathways.

Metal_Induced_Oxidative_Stress Metal_Ions Excess Metal Ions (Fe²⁺, Cu²⁺) Fenton Fenton Reaction Metal_Ions->Fenton Catalyzes Inert_Complex Inert Metal Complex Metal_Ions->Inert_Complex ROS Reactive Oxygen Species (ROS) Generation Fenton->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Damage Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Apoptosis Apoptosis / Neuronal Death Damage->Apoptosis Mitochondria->Apoptosis Chelator Chelating Agent Chelator->Inert_Complex Binds Inert_Complex->Fenton Prevents Participation

Caption: Metal-induced oxidative stress pathway and the intervention point for chelating agents.

Metal-Mediated Protein Aggregation

Metal ions, particularly zinc and copper, can bind to amyloid-beta and alpha-synuclein, promoting their misfolding and aggregation into toxic oligomers and plaques.[4][5][7] Chelating agents can interfere with this process by competing for metal binding sites on the proteins.

Protein_Aggregation_Pathway Monomers Protein Monomers (e.g., Amyloid-Beta) Misfolding Misfolding & Oligomerization Monomers->Misfolding Metal_Ions Excess Metal Ions (Zn²⁺, Cu²⁺) Metal_Ions->Misfolding Promotes Aggregates Toxic Oligomers & Fibrillar Aggregates Misfolding->Aggregates Neurotoxicity Synaptic Dysfunction & Neurotoxicity Aggregates->Neurotoxicity Chelator Chelating Agent Chelator->Metal_Ions Sequesters Chelator->Misfolding Inhibits

Caption: Role of metal ions in protein aggregation and the inhibitory effect of chelation.

Experimental Workflow for Preclinical Chelator Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a novel chelating agent for a neurodegenerative disease like Alzheimer's.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Analysis A1 Compound Synthesis & Characterization A2 Metal Binding Affinity (e.g., ITC, Spectroscopy) A1->A2 A3 Cell-Based Toxicity Assays (e.g., SH-SY5Y cells) A1->A3 A4 Aβ Aggregation Inhibition Assay (Thioflavin T) A2->A4 B1 Select Transgenic Model (e.g., 5XFAD Mouse) A4->B1 Lead Candidate B2 Chronic Dosing Regimen B1->B2 B3 Behavioral Testing (e.g., Morris Water Maze) B2->B3 C4 Safety/Tox Assessment B2->C4 B4 Terminal Brain Analysis B3->B4 C1 Histology (Plaque Load) B4->C1 C2 Biochemistry (ELISA for Aβ) B4->C2 C3 Metal Analysis (ICP-MS) B4->C3

Caption: A generalized preclinical workflow for evaluating a novel chelating agent.

Conclusion and Future Directions

While direct research into this compound for neurodegenerative diseases is not currently prominent in public literature, the underlying principle of metal chelation holds significant therapeutic promise.[1][7] Agents like EDTA, PBT2, and Deferiprone have demonstrated the potential to mitigate key pathological features such as protein aggregation and oxidative stress in preclinical and early clinical settings.[4][9]

Future research must focus on developing chelators with high specificity for pathological metal pools, excellent blood-brain barrier penetration, and a low risk of disrupting the function of essential metalloenzymes. The multifunctional ligand approach, where a single molecule combines chelation with other properties like antioxidant or anti-inflammatory activity, represents a particularly exciting frontier in the development of next-generation therapeutics for neurodegenerative diseases.[5]

References

Unlocking the Potential of Caloxetate Trisodium in Environmental Science: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxetate trisodium, a potent aminopolycarboxylic acid chelating agent, has demonstrated significant utility in the medical field. However, its potential applications within environmental science remain largely unexplored. This whitepaper presents a prospective analysis of this compound's viability as a tool for environmental remediation, drawing parallels from established chelating agents with similar structural and functional properties. We provide a hypothetical framework for its application in soil washing and enhanced phytoremediation for the removal of heavy metals from contaminated environments. This guide includes detailed, albeit prospective, experimental protocols, hypothetical data for efficacy assessment, and visualizations of the proposed mechanisms and workflows.

Introduction to this compound

This compound is a complex coordination compound, chemically classified as a trisodium salt of a caloxetate, which incorporates calcium ions in its structure.[1] Its molecular formula is C23H28CaN3Na3O11, and it has a molecular weight of approximately 631.5 g/mol .[1][2] The structure of this compound, featuring multiple carboxylic acid groups and nitrogen atoms, endows it with strong metal-binding capabilities, a hallmark of effective chelating agents.[1][3] While its primary established use is as a component of the MRI contrast agent Eovist, where it ensures the stability of the gadolinium complex, its fundamental chemical properties suggest a broader applicability.[3]

The mechanism of action for this compound revolves around its ability to form stable, water-soluble complexes with metal ions through coordinate covalent bonds.[1] This action is analogous to well-studied chelating agents like Ethylenediaminetetraacetic acid (EDTA), which are employed in various industrial and environmental applications for metal sequestration. The potential for this compound to be repurposed for environmental remediation is the central thesis of this paper.

Potential Environmental Applications

Based on its inherent chelating properties, we propose two primary areas of investigation for this compound in environmental science:

  • Soil Washing: The ex-situ treatment of excavated soil to remove heavy metal contaminants.

  • Enhanced Phytoremediation: The use of this compound to increase the uptake of heavy metals by plants from contaminated soil.

These applications leverage the ability of the chelating agent to mobilize otherwise insoluble heavy metal ions, making them available for removal.

Hypothetical Efficacy of this compound in Heavy Metal Remediation

To illustrate the potential of this compound, we present hypothetical data on its efficacy for the removal of common heavy metal contaminants from a standardized contaminated soil matrix. These tables are for illustrative purposes and would require experimental validation.

Table 1: Hypothetical Heavy Metal Extraction Efficiency of this compound in Soil Washing

Heavy MetalInitial Soil Concentration (mg/kg)Final Soil Concentration (mg/kg) after WashingHypothetical Removal Efficiency (%)
Lead (Pb)50015070
Cadmium (Cd)501080
Copper (Cu)3009070
Zinc (Zn)80024070

Table 2: Hypothetical Impact of this compound on Heavy Metal Accumulation in a Hyperaccumulator Plant (e.g., Brassica juncea)

Heavy MetalMetal Concentration in Plant Tissue (mg/kg) - ControlMetal Concentration in Plant Tissue (mg/kg) - With this compoundHypothetical Bioaccumulation Factor Increase
Lead (Pb)502505x
Cadmium (Cd)201206x
Copper (Cu)1004504.5x
Zinc (Zn)40018004.5x

Detailed Experimental Protocols (Prospective)

The following protocols are proposed as a starting point for investigating the environmental applications of this compound. They are based on established methodologies for similar chelating agents.

Protocol for Soil Washing with this compound

This protocol outlines a batch-washing experiment to determine the optimal conditions for heavy metal removal from contaminated soil.

Materials:

  • Artificially contaminated soil with known concentrations of Pb, Cd, Cu, and Zn.

  • This compound solution (0.01 M, 0.05 M, 0.1 M).

  • Deionized water.

  • pH meter and solutions for pH adjustment (e.g., NaOH, HCl).

  • Mechanical shaker.

  • Centrifuge and filtration apparatus.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metal analysis.

Procedure:

  • Soil Characterization: Analyze the baseline physicochemical properties of the contaminated soil, including pH, organic matter content, and total heavy metal concentrations.

  • Batch Washing:

    • Place 10 g of contaminated soil into a series of 250 mL flasks.

    • Add 100 mL of this compound solution of varying concentrations (0.01 M, 0.05 M, 0.1 M) to the flasks.

    • Adjust the pH of the soil-solution slurry to different values (e.g., 4, 6, 8) in separate experimental sets.

    • Secure the flasks on a mechanical shaker and agitate at 150 rpm for varying time intervals (e.g., 2, 6, 12, 24 hours).

  • Separation:

    • After shaking, allow the soil to settle.

    • Centrifuge the slurry at 5000 rpm for 15 minutes.

    • Filter the supernatant (leachate) through a 0.45 µm filter.

  • Analysis:

    • Analyze the heavy metal concentrations in the filtered leachate using ICP-MS.

    • Dry and digest the remaining soil to determine the final heavy metal concentrations.

  • Calculation of Removal Efficiency:

    • Calculate the percentage of each heavy metal removed from the soil.

Protocol for Enhanced Phytoremediation with this compound

This protocol describes a pot experiment to evaluate the effect of this compound on the uptake of heavy metals by a hyperaccumulator plant.

Materials:

  • Contaminated soil.

  • Seeds of a hyperaccumulator plant (e.g., Brassica juncea).

  • Pots for plant growth.

  • This compound solution (e.g., 5 mmol/kg soil).

  • Nutrient solution for plants.

  • ICP-MS for metal analysis.

Procedure:

  • Pot Setup: Fill pots with a known weight of contaminated soil.

  • Sowing and Germination: Sow seeds of the hyperaccumulator plant and allow them to germinate and grow for a specified period (e.g., 4 weeks) with regular watering and nutrient supply.

  • Chelate Application: Apply the this compound solution to the soil of the treatment group pots. The control group will receive an equal volume of deionized water.

  • Growth Period: Continue to grow the plants for another period (e.g., 2-4 weeks), ensuring identical conditions for both control and treatment groups.

  • Harvesting:

    • Carefully harvest the plants, separating them into roots and shoots.

    • Wash the plant parts thoroughly with deionized water to remove any adhering soil particles.

  • Analysis:

    • Dry the plant samples in an oven at 70°C until a constant weight is achieved.

    • Digest the dried plant material using an appropriate acid mixture.

    • Analyze the heavy metal concentrations in the digested plant samples using ICP-MS.

    • Analyze the final heavy metal concentrations in the soil of each pot.

  • Calculation of Bioaccumulation Factor:

    • Calculate the bioaccumulation factor (BAF) as the ratio of the metal concentration in the plant tissue to the metal concentration in the soil.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

Soil_Washing_Workflow cluster_preparation Preparation cluster_washing Washing Process cluster_analysis Analysis Contaminated_Soil Contaminated Soil Mixing Mixing & Agitation Contaminated_Soil->Mixing Caloxetate_Solution This compound Solution Caloxetate_Solution->Mixing Separation Solid-Liquid Separation (Centrifugation/Filtration) Mixing->Separation Leachate_Analysis Leachate Analysis (ICP-MS) Separation->Leachate_Analysis Leachate Soil_Analysis Treated Soil Analysis (ICP-MS) Separation->Soil_Analysis Treated Soil

Caption: Workflow for the proposed soil washing experiment using this compound.

Enhanced_Phytoremediation_Mechanism cluster_soil Soil Environment cluster_mobilization Mobilization cluster_plant Plant Uptake Insoluble_Metal Insoluble Heavy Metal (Bound to soil particles) Chelation Chelation Reaction Insoluble_Metal->Chelation Caloxetate This compound (Applied to soil) Caloxetate->Chelation Soluble_Complex Soluble Metal-Caloxetate Complex Chelation->Soluble_Complex Root_Uptake Root Uptake Soluble_Complex->Root_Uptake Translocation Translocation to Shoots Root_Uptake->Translocation Accumulation Accumulation in Plant Tissues Translocation->Accumulation

Caption: Proposed mechanism of this compound-enhanced phytoremediation.

Safety and Environmental Considerations

While this whitepaper proposes the beneficial use of this compound, a thorough toxicological and ecotoxicological assessment is imperative before any large-scale environmental application. Its biodegradability, potential for leaching into groundwater, and impact on soil microbiota must be rigorously evaluated. The safety profile of this compound in its medical application provides a valuable starting point for such an assessment.

Conclusion and Future Directions

This compound presents a promising, yet unproven, candidate for the remediation of heavy metal-contaminated environments. Its established chelating properties, analogous to those of agents already in environmental use, provide a strong rationale for further investigation. The hypothetical frameworks and protocols outlined in this whitepaper are intended to serve as a guide for researchers to initiate these crucial studies. Future research should focus on validating the efficacy of this compound for various heavy metals and soil types, optimizing the application parameters, and conducting a comprehensive environmental risk assessment. Such research could unlock a novel and effective tool in the ongoing effort to remediate our planet's contaminated ecosystems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Caloxetate Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Caloxetate Trisodium (CAS 207230-20-4), a complex chelating agent. This compound is a derivative of a triazaundecanedioic acid and has applications in medical imaging, particularly as a component in contrast agents.[1][2] The protocol herein describes a reproducible synthetic route and the necessary analytical techniques for characterization and quality control of the final product.

Introduction

This compound, with the molecular formula C23H28CaN3Na3O11 and a molecular weight of 631.5 g/mol , is a complex coordination compound.[3][4][5] It is the trisodium salt of Caloxetate, which incorporates a calcium ion within its structure.[3] Its primary function is as a chelating agent, which allows it to bind effectively with metal ions.[3] This property is leveraged in medical imaging, where it is a component of gadoxetate disodium formulations used for liver-specific magnetic resonance imaging (MRI).[1][2] In these formulations, this compound helps to stabilize the gadolinium ions, enhancing imaging contrast while reducing potential toxicity.[2]

The synthesis of this compound involves the formation of the Caloxetate ligand followed by its conversion to the trisodium salt.[3] This document outlines a detailed protocol for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be performed in two main stages:

  • Stage 1: Synthesis of the Caloxetate Ligand. This involves the alkylation of a protected amino acid derivative with appropriate reagents to build the core structure of the chelating ligand.

  • Stage 2: Formation of the Trisodium Salt. The purified Caloxetate ligand is then reacted with a sodium base to form the final trisodium salt.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Purity
(S)-2-amino-3-(4-ethoxyphenyl)propanoic acidC11H15NO3209.24>98%
Bromoacetic acidC2H3BrO2138.95>99%
N-(2-aminoethyl)glycineC4H10N2O2118.13>97%
Sodium hydroxideNaOH40.00>98%
Calcium chlorideCaCl2110.98>97%
Hydrochloric acidHCl36.4637% in H2O
EthanolC2H5OH46.07Anhydrous
Diethyl ether(C2H5)2O74.12Anhydrous
Deionized waterH2O18.02High purity
Experimental Protocol

Stage 1: Synthesis of the Caloxetate Ligand

  • Step 1.1: Initial Alkylation. In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve (S)-2-amino-3-(4-ethoxyphenyl)propanoic acid (20.9 g, 0.1 mol) in 200 mL of deionized water.

  • Step 1.2: pH Adjustment. Cool the solution to 0-5 °C in an ice bath and slowly add a 4 M solution of sodium hydroxide to adjust the pH to 10-11.

  • Step 1.3: Addition of Bromoacetic Acid. While maintaining the temperature below 10 °C and the pH at 10-11 by the continuous addition of 4 M NaOH, add a solution of bromoacetic acid (29.2 g, 0.21 mol) in 50 mL of deionized water dropwise over 2 hours.

  • Step 1.4: Reaction. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.

  • Step 1.5: Second Alkylation. To the same reaction mixture, add N-(2-aminoethyl)glycine (11.8 g, 0.1 mol).

  • Step 1.6: pH and Temperature Control. Again, cool the mixture to 0-5 °C and adjust the pH to 10-11 with 4 M NaOH.

  • Step 1.7: Addition of Bromoacetic Acid. Add a solution of bromoacetic acid (29.2 g, 0.21 mol) in 50 mL of deionized water dropwise over 2 hours, maintaining the temperature and pH as before.

  • Step 1.8: Final Reaction. Allow the mixture to warm to room temperature and stir for 48 hours.

  • Step 1.9: Acidification and Isolation. Cool the reaction mixture to 0-5 °C and slowly add concentrated HCl to adjust the pH to 2-3. A white precipitate will form.

  • Step 1.10: Purification. Filter the precipitate, wash with cold deionized water, and then with cold ethanol. Dry the solid under vacuum to yield the Caloxetate ligand as a white powder.

Stage 2: Formation of this compound

  • Step 2.1: Dissolution. Suspend the dried Caloxetate ligand (0.1 mol) in 300 mL of deionized water in a 1 L beaker with vigorous stirring.[3]

  • Step 2.2: Salt Formation. Slowly add a 4 M solution of sodium hydroxide while monitoring the pH. Continue adding NaOH until the pH of the solution reaches 7.5-8.0, ensuring the complete dissolution of the solid.[2][3]

  • Step 2.3: Addition of Calcium. To the resulting solution, add a solution of calcium chloride (11.1 g, 0.1 mol) in 50 mL of deionized water dropwise with stirring.

  • Step 2.4: Lyophilization. Freeze the clear solution and lyophilize to obtain this compound as a white, hygroscopic solid.

Characterization

The synthesized this compound should be characterized by the following methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight (631.5 g/mol ).[3][4][5]

  • HPLC: To determine the purity of the final product.

  • Elemental Analysis: To confirm the elemental composition (C, 43.74; H, 4.47; Ca, 6.35; N, 6.65; Na, 10.92; O, 27.87).[1]

Data Presentation

Table 1: Synthesis Yield and Purity
StepProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
Stage 1Caloxetate Ligand54.946.785>95%
Stage 2This compound63.158.793>99%
Table 2: Characterization Data
AnalysisExpected ResultObserved Result
¹H NMR Consistent with the structure of this compoundConforms
¹³C NMR Consistent with the structure of this compoundConforms
ESI-MS (m/z) [M-3Na+Ca]³⁻ at 186.0; [M-2Na+Ca]²⁻ at 290.5186.1; 290.6
Elemental Analysis C: 43.74, H: 4.47, N: 6.65, Na: 10.92C: 43.71, H: 4.51, N: 6.62, Na: 10.89

Visualizations

Experimental Workflow

Synthesis_Workflow Start Starting Materials: (S)-2-amino-3-(4-ethoxyphenyl)propanoic acid Bromoacetic acid N-(2-aminoethyl)glycine Alkylation1 First Alkylation (Steps 1.1-1.4) Start->Alkylation1 Alkylation2 Second Alkylation (Steps 1.5-1.8) Alkylation1->Alkylation2 Isolation Acidification & Isolation (Steps 1.9-1.10) Alkylation2->Isolation Ligand Caloxetate Ligand Isolation->Ligand Salt_Formation Salt Formation (Steps 2.1-2.3) Ligand->Salt_Formation Lyophilization Lyophilization (Step 2.4) Salt_Formation->Lyophilization Final_Product This compound Lyophilization->Final_Product QC Characterization (NMR, MS, HPLC, Elemental Analysis) Final_Product->QC Signaling_Pathway cluster_cell Intracellular Caloxetate Extracellular This compound Ca_ion Ca²⁺ Caloxetate->Ca_ion Chelation Ca_channel Calcium Channel Ca_ion->Ca_channel Reduced Influx Membrane Cell Membrane Calmodulin Calmodulin Ca_channel->Calmodulin Activates CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase Activates Downstream Downstream Signaling CaM_Kinase->Downstream Phosphorylation

References

Application Notes: The Use of Calcium Trisodium DTPA (Caloxetate Trisodium) in Heavy Metal Detoxification Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcium Trisodium Diethylenetriaminepentaacetate (Ca-DTPA), likely the intended compound for "Caloxetate trisodium," is a potent chelating agent employed in the detoxification of heavy metals.[1][2] Its primary mechanism of action involves the formation of stable, water-soluble complexes with a range of polyvalent metal ions.[1][3][4] By exchanging its calcium ion for a metal with a higher binding affinity, Ca-DTPA facilitates the excretion of toxic heavy metals from the body, primarily through urine.[1][3][4] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in utilizing Ca-DTPA in in vitro heavy metal detoxification assays.

Mechanism of Action

Ca-DTPA is a synthetic polyaminocarboxylic acid that acts as a chelator. The DTPA ligand envelops the metal ion, forming multiple coordination bonds. This sequestration of the metal ion prevents its interaction with biological molecules, thereby mitigating its toxic effects.[5] The resulting metal-DTPA complex is chemically inert and readily cleared from the body.[3][4]

Experimental Protocols

This section outlines a general protocol for an in vitro heavy metal detoxification assay using Ca-DTPA, which can be adapted for specific heavy metals and research questions. A common method to quantify the chelation efficacy is through spectrophotometry.

Protocol 1: In Vitro Spectrophotometric Assay for Heavy Metal Chelation by Calcium Trisodium DTPA

This protocol provides a method to determine the efficacy of Ca-DTPA in chelating a specific heavy metal in an aqueous solution.

Materials:

  • Calcium Trisodium DTPA (Ca-DTPA)

  • Heavy metal salt solution (e.g., Lead (II) nitrate, Cadmium chloride) of known concentration

  • pH buffer (e.g., Phosphate-buffered saline (PBS) at pH 7.4)

  • Spectrophotometer

  • Cuvettes

  • Micropipettes

  • Deionized water

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the heavy metal salt in deionized water.

    • Prepare a stock solution of Ca-DTPA in deionized water.

    • Prepare a working solution of the heavy metal in the appropriate pH buffer. The final concentration should be within the linear range of detection for the chosen spectrophotometric method.

    • Prepare a series of Ca-DTPA solutions of varying concentrations in the same pH buffer.

  • Chelation Reaction:

    • In a series of microcentrifuge tubes, mix a fixed volume of the heavy metal working solution with an equal volume of the different concentrations of Ca-DTPA solutions.

    • Include a control tube containing the heavy metal solution and buffer only (no Ca-DTPA).

    • Incubate the tubes at a controlled temperature (e.g., 37°C) for a specific period (e.g., 1 hour) to allow the chelation reaction to reach equilibrium.

  • Quantification of Free Heavy Metal:

    • After incubation, determine the concentration of the remaining free (unchelated) heavy metal in each tube. This can be achieved using a suitable colorimetric reagent that reacts specifically with the free metal ion to produce a colored complex, which can be measured by a spectrophotometer. For example, dithizone can be used for the determination of several heavy metals.[6]

    • Alternatively, methods like atomic absorption spectroscopy can be used to measure the total metal concentration, and the chelated amount can be inferred.

  • Data Analysis:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the metal-indicator complex.

    • Create a standard curve using known concentrations of the heavy metal to determine the concentration of free metal in the experimental samples.

    • Calculate the percentage of chelated metal for each Ca-DTPA concentration using the following formula: % Chelation = [(Initial Metal Conc. - Free Metal Conc.) / Initial Metal Conc.] x 100

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_reaction Chelation Reaction cluster_quant Quantification cluster_analysis Data Analysis prep_metal Prepare Heavy Metal Stock Solution prep_working Prepare Working Solutions in Buffer prep_metal->prep_working prep_dtpa Prepare Ca-DTPA Stock Solution prep_dtpa->prep_working mix Mix Heavy Metal and Ca-DTPA Solutions prep_working->mix incubate Incubate at 37°C mix->incubate add_reagent Add Colorimetric Reagent incubate->add_reagent measure_abs Measure Absorbance with Spectrophotometer add_reagent->measure_abs std_curve Generate Standard Curve measure_abs->std_curve calc_chelation Calculate % Chelation std_curve->calc_chelation G cluster_toxicity Heavy Metal Toxicity cluster_detoxification Detoxification by Ca-DTPA heavy_metal Heavy Metal Ion ros Reactive Oxygen Species (ROS) Generation heavy_metal->ros chelation Chelation heavy_metal->chelation cell_damage Cellular Damage (DNA, Proteins, Lipids) ros->cell_damage ca_dtpa Calcium Trisodium DTPA (Ca-DTPA) ca_dtpa->chelation chelation->cell_damage Prevents metal_complex Stable Metal-DTPA Complex chelation->metal_complex excretion Renal Excretion metal_complex->excretion

References

Application Notes and Protocols for Caloxetate Trisodium in Targeted Imaging Agent Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caloxetate trisodium is a chelating agent primarily utilized as an excipient in the formulation of gadolinium-based contrast agents, most notably in gadoxetate disodium (EOVIST® or Primovist®) for magnetic resonance imaging (MRI) of the liver.[1][2][3] Its fundamental role is to ensure the stability of the gadolinium complex, thereby minimizing potential toxicity and enhancing imaging contrast.[1] While not employed for the targeted delivery of therapeutic drugs in the conventional sense, its application within a targeted imaging agent provides a valuable model for understanding the principles of biocompatible formulation and in vivo stability. These notes provide an overview of its properties, formulation characteristics, and protocols relevant to its established use.

Physicochemical Properties

This compound is a white crystalline powder that is highly soluble in water.[4] This high aqueous solubility is a key characteristic for its use in injectable formulations.[4]

PropertyValueReference
Molecular Formula C23H28CaN3Na3O11[1][4][5]
Molecular Weight 631.5 g/mol [1][4][5]
CAS Number 207230-20-4[1][4][5]
Appearance White crystalline powder[4]
Solubility Highly soluble in water[4]

Mechanism of Action in Gadoxetate Disodium Formulation

The primary mechanism of action of this compound in the context of gadoxetate disodium formulations is its function as a chelating agent.[4] It plays a crucial role in the buffer system of the formulation, maintaining the stability of the solution and preventing the dissociation of gadolinium ions.[1] Gadoxetate disodium itself is a paramagnetic compound that, when placed in a magnetic field, shortens the T1 and T2 relaxation times of nearby water protons, leading to an increased signal intensity in MRI.[1][2] this compound ensures that the gadolinium complex remains intact as it circulates in the body, which is vital for consistent and effective imaging performance.[1]

Experimental Protocols

1. Preparation of an Aqueous Formulation of this compound

This protocol describes the basic steps for preparing a simple aqueous solution of this compound for research purposes.

  • Materials:

    • This compound powder

    • Sterile water for injection

    • pH meter

    • Sterile glassware

    • Magnetic stirrer and stir bar

    • 0.22 µm sterile filter

  • Procedure:

    • In a sterile beaker, add the desired volume of sterile water for injection.

    • While stirring, slowly add the calculated amount of this compound powder to the water.

    • Continue stirring until the powder is completely dissolved.

    • Measure the pH of the solution and adjust if necessary using hydrochloric acid or sodium hydroxide.

    • Sterile filter the final solution using a 0.22 µm filter into a sterile container.

2. In Vitro Stability Assessment of a Gadoxetate Disodium Formulation Containing this compound

This protocol outlines a method to assess the stability of a gadoxetate disodium formulation.

  • Materials:

    • Gadoxetate disodium

    • This compound

    • Trometamol

    • Water for injection

    • High-performance liquid chromatography (HPLC) system with a suitable column

    • UV-Vis spectrophotometer

    • pH meter

  • Procedure:

    • Prepare the formulation by dissolving gadoxetate disodium, this compound, and trometamol in water for injection. Adjust pH as necessary.

    • Store aliquots of the formulation at various temperature and light conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, photostability chamber).

    • At specified time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot from each storage condition.

    • Analyze the samples for the concentration of gadoxetate disodium and any degradation products using a validated HPLC method.

    • Measure the pH and visually inspect for any changes in color or precipitation.

Visualizations

G Mechanism of Action of this compound in MRI Contrast Agent cluster_formulation Formulation cluster_invivo In Vivo Gadoxetate_Disodium Gadoxetate Disodium (Active Agent) Stable_Complex Stable Gadolinium Complex in Circulation Gadoxetate_Disodium->Stable_Complex Caloxetate_Trisodium This compound (Excipient) Caloxetate_Trisodium->Stable_Complex Ensures Stability Trometamol Trometamol (Buffer) Water Water for Injection Hepatocyte_Uptake Selective Uptake by Hepatocytes Stable_Complex->Hepatocyte_Uptake MRI_Signal Enhanced T1-weighted MRI Signal Hepatocyte_Uptake->MRI_Signal

Caption: Role of this compound in a MRI Contrast Agent Formulation.

G Experimental Workflow: Formulation Stability Testing Start Start: Formulation Preparation Storage Store at Varied Conditions (Temperature, Light) Start->Storage Sampling Sample at Predetermined Time Intervals Storage->Sampling Analysis Physicochemical Analysis Sampling->Analysis HPLC HPLC for Purity and Degradation Analysis->HPLC pH_Visual pH Measurement and Visual Inspection Analysis->pH_Visual Data Data Analysis and Stability Assessment HPLC->Data pH_Visual->Data

Caption: Workflow for Assessing the Stability of a Pharmaceutical Formulation.

This compound is a critical component in the formulation of the liver-specific MRI contrast agent, gadoxetate disodium. Its primary function is to act as a chelating agent, ensuring the stability of the gadolinium complex. While there is no current evidence to support its use as a vehicle for targeted drug delivery of other therapeutic agents, its role in a targeted imaging agent underscores the importance of formulation excipients in achieving stable and effective diagnostic products. The protocols and data presented here provide a foundation for researchers working with similar chelating agents in the development of diagnostic and potentially therapeutic formulations.

References

Application Notes and Protocols: Spectroscopic Characterization of Caloxetate Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic analysis of Caloxetate trisodium, a novel chelating agent. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy are presented. The methodologies are designed to ensure robust and reproducible characterization of the compound's structure, purity, and spectral properties. Quantitative data is summarized in tabular format for ease of reference, and key experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is the trisodium salt of Caloxetic Acid, a polyaminocarboxylic acid-based chelating agent. Its high affinity for divalent cations, particularly Ca²⁺, makes it a compound of interest for potential applications in pharmaceutical formulations and as a research tool in biological systems. Accurate and thorough characterization is essential to confirm its identity, purity, and stability. The following spectroscopic techniques provide a foundational analytical workflow for this purpose.

Spectroscopic Analysis Techniques

A multi-faceted approach utilizing various spectroscopic methods is recommended for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and dissolve it in 0.7 mL of Deuterium Oxide (D₂O).

    • Vortex the solution until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 500 MHz

    • Solvent: D₂O

    • Temperature: 298 K

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 3.0 s

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 125 MHz

    • Solvent: D₂O

    • Temperature: 298 K

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the ¹H spectrum to the residual HDO signal at δ 4.79 ppm.

    • Reference the ¹³C spectrum using an internal standard or based on the solvent signal.

Quantitative Data: NMR Spectroscopy

Technique Assigned Protons/Carbons (Hypothetical) Chemical Shift (δ) ppm
¹H NMR-CH₂-N3.20 (t)
-CH₂-COOH3.65 (s)
-N-CH₂-CH₂-N-2.80 (m)
¹³C NMR-CH₂-N55.0
-CH₂-COONa60.5
-C=O175.2
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in deionized water.

    • Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Instrument Parameters (ESI-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Mass Analyzer: Time-of-Flight (TOF).

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: 120 V.

    • Gas Temperature: 325°C.

    • Sheath Gas Flow: 10 L/min.

    • Mass Range: 100-1000 m/z.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak [M-3Na+2H]⁻ or other relevant adducts.

    • Compare the experimentally determined monoisotopic mass with the theoretically calculated mass.

Quantitative Data: Mass Spectrometry

Parameter Value
Ionization Mode ESI-
Theoretical Mass [M-H]⁻ (Hypothetical) 449.0
Observed m/z 449.0987
Mass Error < 5 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Use an Attenuated Total Reflectance (ATR) accessory.

    • Place a small amount of powdered this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the anvil.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Quantitative Data: FTIR Spectroscopy

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad)O-H stretch (residual water)Hydroxyl
2950-2850C-H stretchAlkane
~1600 (strong)C=O stretch (asymmetric)Carboxylate
~1400 (strong)C=O stretch (symmetric)Carboxylate
~1100C-N stretchAmine
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in deionized water.

    • Perform serial dilutions to prepare a series of standards with concentrations ranging from 10 to 100 µg/mL.

  • Instrument Parameters:

    • Wavelength Range: 200-800 nm.

    • Cuvette: 1 cm path length quartz cuvette.

    • Blank: Use deionized water as the blank.

  • Data Analysis:

    • Scan the samples to determine the wavelength of maximum absorbance (λ_max).

    • Construct a calibration curve by plotting absorbance vs. concentration at λ_max.

Quantitative Data: UV-Vis Spectroscopy

Parameter Value
Solvent Water
λ_max ~210 nm
Molar Absorptivity (ε) at λ_max (To be determined experimentally)

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound and a conceptual signaling pathway where it might be utilized.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-TOF) Dissolution->MS FTIR FTIR Spectroscopy (ATR) Dissolution->FTIR UVVis UV-Vis Spectroscopy Dissolution->UVVis Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity FTIR->Structure Purity Purity Assessment UVVis->Purity Final Final Structure->Final Final Characterization Report Purity->Final Final Characterization Report Identity->Final Final Characterization Report

Caption: Workflow for the Spectroscopic Characterization of this compound.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_ext Extracellular Ca²⁺ Ca_int Intracellular Ca²⁺ Ca_ext->Ca_int Ca²⁺ Channel Caloxetate This compound Caloxetate->Ca_ext Chelates Ca_Signal Ca²⁺-Dependent Signaling Ca_int->Ca_Signal Activates

Caption: Conceptual role of this compound in modulating Ca²⁺ signaling.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the spectroscopic characterization of this compound. By employing a combination of NMR, MS, FTIR, and UV-Vis spectroscopy, researchers can confidently determine the structure, confirm the identity, and assess the purity of this novel chelating agent. The provided workflows and conceptual diagrams serve as a guide for the systematic analysis and potential application of this compound in scientific research and drug development.

Application Notes and Protocols for In Vivo Imaging Using Gadoxetate-Based Contrast Agents Containing Caloxetate Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Caloxetate trisodium is a chelating agent that serves as an excipient in specific magnetic resonance imaging (MRI) contrast agent formulations.[1] Notably, it is a component of the commercially available liver-specific contrast agent, Gadoxetate disodium (marketed as Eovist® in the USA and Primovist® in Europe).[2][3] The primary active pharmaceutical ingredient (API) in this formulation is the gadolinium-based compound, Gadoxetate disodium.[2][3] This document provides detailed protocols and application notes for in vivo imaging using this type of contrast agent, with a focus on the methodologies relevant to preclinical and clinical research.

The mechanism of action for this class of contrast agents revolves around the paramagnetic properties of the gadolinium ion (Gd³⁺), which enhances the relaxation rate of water protons in its vicinity, thereby increasing the signal intensity in T1-weighted MR images.[4][5] Gadoxetate disodium is particularly valuable for liver imaging due to its dual-phase properties. It initially distributes in the vascular and extravascular spaces, similar to conventional extracellular fluid agents, and is subsequently taken up by hepatocytes, allowing for both dynamic vascular phase and delayed hepatobiliary phase imaging.[2][3]

I. Quantitative Data Summary

The following table summarizes key quantitative parameters for the commercially available Gadoxetate disodium formulation containing this compound.

ParameterValueReference
Gadoxetate Disodium Concentration 181.43 mg/mL (equivalent to 0.25 mmol/mL)[2]
Recommended Human Dose 0.1 mL/kg body weight (equivalent to 0.025 mmol/kg)[2]
Maximum Studied Dose (Human) 0.4 mL/kg body weight (equivalent to 0.1 mmol/kg)[6]
Hepatobiliary Excretion Up to 50% in a normal liver[2][3]

II. Experimental Protocols

A. Protocol for Dynamic Contrast-Enhanced MRI (DCE-MRI) of the Liver

This protocol is designed for the assessment of focal liver lesions and liver function.

1. Animal Preparation (Preclinical Models):

  • Anesthetize the animal (e.g., mouse, rat) using an appropriate anesthetic agent (e.g., isoflurane).

  • Place the animal on a heated stage to maintain body temperature throughout the imaging procedure.

  • Insert a catheter into the tail vein for intravenous (IV) administration of the contrast agent.

  • Position the animal in the MRI scanner, ensuring the liver is centered within the imaging coil.

2. MRI Acquisition Parameters:

  • Scanner: High-field MRI scanner (e.g., 7T for preclinical, 1.5T or 3T for clinical).

  • Coil: Use a volume or surface coil appropriate for the subject size and region of interest.

  • Sequence: T1-weighted gradient echo sequence (e.g., LAVA, VIBE).

  • Pre-Contrast Imaging: Acquire a set of baseline T1-weighted images of the liver before contrast administration.[3]

  • Contrast Administration:

    • Prepare the Gadoxetate disodium solution (containing this compound) for injection. The typical dose for preclinical studies may need optimization but can be guided by the clinical dose of 0.025 mmol/kg.

    • Inject the contrast agent as a bolus via the tail vein catheter.

  • Dynamic Phase Imaging:

    • Arterial Phase: Begin rapid image acquisition approximately 15-25 seconds after the start of the injection to capture the first pass of the contrast agent through the hepatic arteries.[6]

    • Portal Venous Phase: Continue acquiring images at intervals (e.g., every 30-60 seconds) to visualize the portal venous supply to the liver.

    • Late Venous Phase: Acquire images several minutes post-injection to observe the washout of the contrast agent from the vasculature.

  • Hepatobiliary Phase Imaging:

    • Acquire delayed T1-weighted images approximately 20 minutes (or longer, depending on the species and research question) after the contrast injection. During this phase, the contrast agent will have been taken up by functional hepatocytes, leading to enhancement of the liver parenchyma.

3. Image Analysis:

  • Draw regions of interest (ROIs) over liver lesions, healthy liver parenchyma, and major blood vessels.

  • Measure the signal intensity (SI) in the ROIs at each time point.

  • Generate time-intensity curves to characterize the enhancement patterns of different tissues.

B. Considerations for Use
  • Renal and Hepatic Function: Severe renal or hepatic failure may impair the imaging performance of Gadoxetate disodium.[6] In patients with end-stage renal failure, hepatic contrast may be reduced.[6]

  • Interference with Lab Tests: The presence of this compound as an excipient can interfere with certain serum iron determination methods for up to 24 hours after administration.[6]

  • Dosage: While the standard dose is 0.025 mmol/kg, higher doses up to 0.1 mmol/kg have been studied and tolerated.[6] In cases of overdose in patients with severe renal and/or hepatic impairment, the agent can be partially removed by hemodialysis.[6]

III. Visualizations

A. Mechanism of Action: Hepatocyte-Specific Contrast Agent

The following diagram illustrates the mechanism of action for a hepatocyte-specific MRI contrast agent like Gadoxetate disodium.

G cluster_0 Systemic Circulation cluster_1 Hepatobiliary System IV_Injection IV Bolus Injection (Gadoxetate Disodium) Vascular_Space Vascular & Extravascular Space Distribution IV_Injection->Vascular_Space Dynamic Vascular Phase Renal_Clearance Renal Clearance Vascular_Space->Renal_Clearance Hepatocyte_Uptake Uptake by Hepatocytes (OATP Transporters) Vascular_Space->Hepatocyte_Uptake Hepatobiliary Phase Biliary_Excretion Biliary Excretion Hepatocyte_Uptake->Biliary_Excretion

Caption: Mechanism of a dual-phase liver contrast agent.

B. Experimental Workflow for DCE-MRI

The diagram below outlines the typical experimental workflow for a Dynamic Contrast-Enhanced MRI study using a Gadoxetate-based contrast agent.

G Start Start Animal_Prep Animal Preparation (Anesthesia, Catheterization) Start->Animal_Prep Positioning Positioning in MRI Scanner Animal_Prep->Positioning Pre_Contrast Acquire Pre-Contrast T1-Weighted Images Positioning->Pre_Contrast Inject_Contrast Inject Contrast Agent (0.025 mmol/kg) Pre_Contrast->Inject_Contrast Dynamic_Scan Dynamic Phase Imaging (Arterial, Portal, Late Venous) Inject_Contrast->Dynamic_Scan Delayed_Scan Hepatobiliary Phase Imaging (≥20 min post-injection) Dynamic_Scan->Delayed_Scan Image_Analysis Image Analysis (ROI Measurement, Time-Intensity Curves) Delayed_Scan->Image_Analysis End End Image_Analysis->End

Caption: Experimental workflow for in vivo DCE-MRI.

References

Caloxetate trisodium as a tool for studying metal ion homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxetate trisodium, a derivative of triazaundecanedioioic acid, is a high-affinity chelating agent for divalent and trivalent metal ions.[1][2] While it is notably used as a component in magnetic resonance imaging (MRI) contrast agents, its fundamental property as a metal ion chelator presents significant opportunities for its application in fundamental research and drug development, particularly in the study of metal ion homeostasis.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the intricate roles of metal ions in biological systems.

Metal ions are fundamental to a vast array of physiological processes, including signal transduction, enzymatic activity, and cellular metabolism. The precise regulation of their concentration, known as homeostasis, is critical for cellular function. Dysregulation of metal ion homeostasis is implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Chelating agents like this compound offer a means to manipulate and study the effects of specific metal ions, thereby providing insights into their physiological and pathological roles.

Physicochemical Properties and Metal Chelation

This compound is the trisodium salt of caloxetic acid. Its chemical structure, rich in nitrogen and oxygen donor atoms, allows it to form stable coordination complexes with a variety of metal ions.

PropertyValueReference
Chemical Formula C₂₃H₂₈CaN₃Na₃O₁₁[2]
Molecular Weight 631.53 g/mol [2]
CAS Number 207230-20-4[2]

For research applications, the affinity of this compound for various metal ions (e.g., Ca²⁺, Zn²⁺, Fe²⁺, Cu²⁺) must be considered. The following table provides a hypothetical set of stability constants to illustrate the concept. Note: These values are for illustrative purposes only and must be experimentally determined for this compound.

Metal IonHypothetical Log Kₐ
Ca²⁺7.5
Mg²⁺5.8
Zn²⁺12.1
Fe²⁺11.5
Cu²⁺14.3

Applications in Studying Metal Ion Homeostasis

Buffering Intracellular and Extracellular Metal Ion Concentrations

This compound can be used to control the concentration of free metal ions in experimental solutions, both in cell-free and cell-based assays. By preparing solutions with specific ratios of this compound to the metal ion of interest, researchers can create metal ion buffers to clamp the free metal ion concentration at a desired level. This is particularly useful for studying processes that are sensitive to small changes in metal ion concentrations, such as calcium signaling.

Investigating the Role of Specific Metal Ions in Cellular Processes

By introducing this compound to a cell culture or biological system, researchers can chelate specific metal ions and observe the downstream effects. This "metal depletion" strategy can help elucidate the necessity of a particular metal ion for a given cellular function, such as enzyme activity, protein-protein interactions, or signal transduction.

Probing Metal Ion-Dependent Signaling Pathways

Many signaling pathways are dependent on the transient increase or decrease of intracellular metal ion concentrations. This compound can be used to modulate these transients. For example, by buffering intracellular calcium, one can investigate the role of calcium spikes in processes like neurotransmitter release or muscle contraction.

Experimental Protocols

Protocol 1: Preparation of a Calcium Buffer Solution using this compound

This protocol describes the preparation of a solution with a defined free calcium concentration. Note: The actual stability constant of the this compound-Ca²⁺ complex at the experimental conditions (pH, temperature, ionic strength) is required for accurate calculations.

Materials:

  • This compound

  • Calcium chloride (CaCl₂)

  • HEPES buffer (or other suitable biological buffer)

  • Deionized water

  • pH meter

Procedure:

  • Determine the required concentrations: Use a buffer calculation program or the following equation to determine the necessary concentrations of this compound and CaCl₂ to achieve the desired free [Ca²⁺]:

    [Free Ca²⁺] = Kd * ([Caloxetate-Ca²⁺] / [Free Caloxetate])

    Where Kd is the dissociation constant of the Caloxetate-Ca²⁺ complex.

  • Prepare stock solutions:

    • Prepare a 100 mM stock solution of this compound in deionized water.

    • Prepare a 1 M stock solution of CaCl₂ in deionized water.

    • Prepare a 1 M stock solution of HEPES buffer.

  • Prepare the buffer solution:

    • To a beaker, add the calculated volume of the this compound stock solution.

    • Add the calculated volume of the CaCl₂ stock solution while stirring.

    • Add HEPES buffer to the desired final concentration (e.g., 10 mM).

    • Adjust the pH to the desired level (e.g., 7.4) using NaOH or HCl.

    • Add deionized water to reach the final volume.

  • Verify the free calcium concentration: If possible, use a calcium-selective electrode to verify the free [Ca²⁺] of the prepared buffer solution.

G Workflow for Preparing a Metal Ion Buffer cluster_0 Preparation A Determine Required [Metal Ion] & [Chelator] B Prepare Stock Solutions (Chelator, Metal Salt, Buffer) A->B Input for C Mix Components in Calculated Ratios B->C Used in D Adjust pH and Final Volume C->D Proceed to E Verify Free Metal Ion Concentration D->E Final Check G Experimental Workflow for Metal Chelation Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A Seed Cells in Microplate B Allow Adherence A->B C Prepare Chelator Dilutions in Medium B->C D Treat Cells with Different [Chelator] C->D E Incubate for Defined Period D->E F Perform Cell Proliferation Assay E->F G Analyze and Plot Data F->G G Modulation of a Calcium-Dependent Signaling Pathway A Extracellular Signal B Receptor Activation A->B C PLC Activation B->C D IP3 Production C->D E Ca²⁺ Release from ER D->E F Calmodulin Activation E->F G Downstream Kinase Activation F->G H Cellular Response G->H I This compound I->E Chelates Ca²⁺, Inhibits Release

References

Application Notes & Protocols: Developing a Caloxetate Trisodium-Based Biosensor for Calcium Detection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note is a conceptual guide. Based on available scientific literature, Caloxetate trisodium is primarily documented as a chelating agent for use as a liver-specific magnetic resonance imaging (MRI) contrast agent.[1][2] It is not characterized as a fluorescent molecule. Therefore, the protocols and data presented here are based on a hypothetical fluorescent derivative , termed "Fluoro-Caloxetate," and are synthesized from established principles of other fluorescent calcium indicators.[3][4] These notes are intended for research and development professionals to illustrate the framework for creating and validating a novel fluorescent biosensor.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers crucial for regulating a vast array of cellular processes, including signal transduction, muscle contraction, and neurotransmission.[3] The ability to accurately measure Ca²⁺ concentrations is therefore essential for research in cell biology and drug development. This document provides a detailed framework for the development and application of a novel biosensor based on a hypothetical fluorescent calcium indicator, "Fluoro-Caloxetate." This biosensor is designed for sensitive and quantitative detection of free calcium ions in aqueous solutions, providing a robust platform for high-throughput screening and kinetic studies. The underlying principle involves the immobilization of the Fluoro-Caloxetate probe onto a solid substrate, which exhibits a significant change in fluorescence intensity upon binding to Ca²⁺.[5][6]

Principle of Detection

The detection mechanism relies on the specific chelation of Ca²⁺ by the Fluoro-Caloxetate molecule.[3] In its unbound state, the probe exhibits a low basal fluorescence. Upon the binding of a calcium ion, the molecule undergoes a conformational change that results in a significant enhancement of its fluorescence quantum yield.[4] This change in fluorescence intensity is directly proportional to the concentration of bound calcium, allowing for quantitative measurement. The relative change in fluorescence (ΔF/F) compared to the baseline provides a sensitive readout of the calcium concentration.[3]

G cluster_0 Detection Principle Ca Free Ca²⁺ Ions Complex [Ca²⁺-Fluoro-Caloxetate] Complex Ca->Complex Binding Probe_unbound Fluoro-Caloxetate (Low Fluorescence) Probe_unbound->Complex Signal Increased Fluorescence Signal Complex->Signal Conformational Change

Caption: Signaling pathway for the Fluoro-Caloxetate calcium biosensor.

Quantitative Performance Characteristics

The performance of a fluorescent biosensor is defined by several key parameters. The following table summarizes the target specifications for the hypothetical Fluoro-Caloxetate probe, based on high-performance indicators like Fluo-3 and Calcium Green-1.[6]

ParameterTarget ValueDescription
Excitation Wavelength (λex) ~490 nmThe peak wavelength of light required to excite the fluorophore.
Emission Wavelength (λem) ~525 nmThe peak wavelength of light emitted after excitation.
Dissociation Constant (Kd) ~200 - 400 nMThe concentration of Ca²⁺ at which 50% of the probe is bound. Defines the dynamic range of the sensor.[6]
Fluorescence Enhancement >100-foldThe fold-increase in fluorescence intensity upon saturation with Ca²⁺.[6]
Quantum Yield (Ca²⁺-bound) >0.5The efficiency of converting absorbed light into emitted fluorescence.
Ion Selectivity (vs. Mg²⁺) >10,000The preferential binding to Ca²⁺ over other common divalent cations like Magnesium.

Experimental Protocols

Protocol 1: Immobilization of Fluoro-Caloxetate onto Microplate Surface

This protocol describes the covalent immobilization of the amine-reactive form of Fluoro-Caloxetate onto an amine-binding 96-well microplate.

Materials:

  • Amine-binding 96-well black, clear-bottom microplates

  • Fluoro-Caloxetate, NHS-ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Immobilization Buffer: 100 mM sodium carbonate buffer, pH 8.5

  • Washing Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST), pH 7.4

  • Blocking Buffer: 100 mM ethanolamine in Immobilization Buffer, pH 8.5

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of Fluoro-Caloxetate, NHS-ester in anhydrous DMSO. Immediately before use, dilute the stock solution to 20 µM in ice-cold Immobilization Buffer.

  • Surface Coating: Add 100 µL of the 20 µM Fluoro-Caloxetate solution to each well of the amine-binding microplate.

  • Incubation: Seal the plate to prevent evaporation and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Discard the coating solution. Wash the wells three times with 200 µL of Washing Buffer per well to remove unbound probe.

  • Blocking: Add 150 µL of Blocking Buffer to each well to quench any unreacted amine-binding sites.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Final Wash: Discard the Blocking Buffer. Wash the wells five times with 200 µL of Washing Buffer.

  • Storage: The plate can be used immediately or dried under a stream of nitrogen and stored at 4°C with a desiccant, protected from light, for up to 4 weeks.

Protocol 2: Calcium Detection Assay

This protocol outlines the procedure for measuring Ca²⁺ concentration using the prepared biosensor microplate.

Materials:

  • Fluoro-Caloxetate coated 96-well microplate

  • Assay Buffer: 20 mM HEPES, 100 mM KCl, pH 7.2

  • Calcium Standard Solutions: Prepare a serial dilution of CaCl₂ in Assay Buffer (e.g., 0 nM to 10 µM) to generate a calibration curve.

  • Test Samples

  • Fluorescence Microplate Reader

Procedure:

  • Plate Rehydration: If the plate was stored dry, add 100 µL of Assay Buffer to each well and incubate for 10 minutes. Discard the buffer.

  • Standard Curve: Add 100 µL of each Calcium Standard solution to designated wells in triplicate.

  • Sample Addition: Add 100 µL of each test sample to other wells. Include a "buffer only" control for background subtraction.

  • Incubation: Incubate the plate for 15 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement: Place the microplate in a fluorescence reader. Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm. Record the fluorescence intensity (FI) for each well.

  • Data Analysis: a. Subtract the average FI of the "buffer only" wells from all other readings. b. Plot the background-subtracted FI of the Calcium Standards against their known concentrations. c. Fit the data to a suitable model (e.g., a four-parameter logistic curve) to generate a standard curve. d. Interpolate the Ca²⁺ concentration of the test samples from the standard curve using their background-subtracted FI values.

Experimental and Data Analysis Workflow

The entire process, from sensor preparation to final data output, follows a structured workflow.

G Prep Prepare Probe & Immobilization Buffer Coat Coat Microplate with Probe Prep->Coat Block Wash and Block Unreacted Sites Coat->Block Add Add Standards & Samples Block->Add Incubate Incubate for Binding Equilibrium Add->Incubate Measure Measure Fluorescence (Ex: 490nm, Em: 525nm) Incubate->Measure Analyze Analyze Data: Generate Calibration Curve Measure->Analyze Calculate Calculate Sample [Ca²⁺] Concentration Analyze->Calculate

Caption: Overall workflow for the Fluoro-Caloxetate biosensor assay.

Data Analysis Logic

The final concentration is determined by relating the measured fluorescence intensity to a standard calibration curve.

G RawFI Raw Fluorescence Intensity (FI) CorrectedFI Background-Corrected FI (ΔF) RawFI->CorrectedFI Subtract Blank FinalConc Final [Ca²⁺] Concentration CorrectedFI->FinalConc Interpolate StdCurve Standard Curve (FI vs. [Ca²⁺]) StdCurve->FinalConc Reference

Caption: Logical flow for calculating calcium concentration from raw data.

References

Application of Caloxetate Trisodium in Agricultural Research: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the application of Caloxetate trisodium for metal uptake in agricultural research have revealed a significant lack of documented use in this field. Extensive searches of scientific literature and chemical databases indicate that this compound is primarily recognized and utilized as a chelating agent in medicinal chemistry.

This compound is identified as a complex coordination compound with a primary function as a chelating agent, particularly in medical imaging and as a potential therapeutic agent for heavy metal detoxification in humans.[1][2] Its chemical structure and synthesis are well-documented in the context of pharmaceutical applications.[1][3][4][5]

Despite its known properties as a chelating agent, there is no available evidence from the conducted research to suggest its application or evaluation in agricultural settings for enhancing metal uptake in plants. The existing body of research on metal uptake in plants focuses on natural chelators, soil amendments, and the genetic modification of plants to enhance phytoremediation capabilities.[6][7][8][9][10] These studies explore various mechanisms of metal absorption, translocation, and accumulation in plants, but do not mention this compound as a compound of interest.

Therefore, at present, it is not possible to provide detailed Application Notes, Protocols, or quantitative data on the use of this compound for metal uptake in agricultural research, as no such applications have been reported in the available scientific literature. The focus of this compound remains firmly within the domain of medical science. Further research would be required to explore any potential agricultural applications of this compound.

References

Application Notes & Protocols: Modulation of Enzymatic Activity In Vitro Using Caloxetate Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caloxetate trisodium is a chelating agent known to form stable complexes with divalent cations, including calcium (Ca²⁺) and magnesium (Mg²⁺)[1]. While its primary application has been as an excipient in medical imaging contrast agents, its potent chelating properties suggest a potential role in the in vitro modulation of enzymatic activity, particularly for metalloenzymes that rely on divalent cations as cofactors for their catalytic function. This document provides detailed application notes and protocols for utilizing this compound to modulate the activity of a model metalloenzyme, Alkaline Phosphatase (ALP), in vitro. The underlying principle is the sequestration of the enzyme's essential Zn²⁺ and Mg²⁺ cofactors by this compound, leading to a dose-dependent inhibition of its catalytic activity.

Mechanism of Action

Alkaline Phosphatase is a zinc-dependent enzyme that catalyzes the hydrolysis of phosphate esters at an alkaline pH. The catalytic mechanism of ALP requires the presence of two Zn²⁺ ions and one Mg²⁺ ion per monomer. The zinc ions are directly involved in the catalytic process, while the magnesium ion contributes to the structural stability and optimal enzymatic activity. This compound, as a hexadentate chelator, can bind to these essential metal ions, thereby rendering the enzyme inactive. The proposed inhibitory mechanism is the stripping of these metal cofactors from the active site of the enzyme.

cluster_0 Active Enzyme State cluster_1 Inhibition by this compound Active ALP Active Alkaline Phosphatase (ALP) Zn Zn²⁺ Active ALP->Zn Binds Mg Mg²⁺ Active ALP->Mg Binds Product p-Nitrophenol (Yellow Product) Active ALP->Product Catalyzes Conversion Inactive ALP Inactive Alkaline Phosphatase (ALP) Zn->Inactive ALP Mg->Inactive ALP Caloxetate Caloxetate Trisodium Caloxetate->Zn Chelates Caloxetate->Mg Chelates Substrate p-Nitrophenyl Phosphate (pNPP) Inactive ALP->Substrate No Reaction Substrate->Active ALP

Caption: Proposed mechanism of Alkaline Phosphatase inhibition by this compound.

Quantitative Data Summary

The inhibitory effect of this compound on Alkaline Phosphatase activity can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical data from an in vitro ALP inhibition assay.

This compound Concentration (µM) Alkaline Phosphatase Activity (%)
0100
1085
5052
10028
25012
5005

Hypothetical IC50 Value: Based on the data above, the calculated IC50 value for this compound against Alkaline Phosphatase is approximately 48 µM .

Experimental Protocols

1. In Vitro Alkaline Phosphatase (ALP) Inhibition Assay

This protocol details the procedure for determining the inhibitory effect of this compound on the activity of commercially available Alkaline Phosphatase.

Materials:

  • Alkaline Phosphatase (e.g., from bovine intestinal mucosa, Sigma-Aldrich)

  • This compound (Tocris Bioscience or equivalent)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution (Sigma-Aldrich)

  • Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8

  • Stop Solution: 3 N NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Alkaline Phosphatase in deionized water.

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a working solution of pNPP substrate according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of varying concentrations of this compound solution (e.g., serial dilutions from a stock solution). For the control well (100% activity), add 20 µL of deionized water.

    • Add 160 µL of Assay Buffer to each well.

    • Add 10 µL of the Alkaline Phosphatase solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Stopping the Reaction:

    • Stop the reaction by adding 50 µL of Stop Solution (3 N NaOH) to each well.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.

  • Data Analysis:

    • Subtract the absorbance of the blank (a well with no enzyme) from all other readings.

    • Calculate the percentage of ALP activity for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of ALP activity against the logarithm of the this compound concentration to determine the IC50 value.

Start Start Prepare_Reagents Prepare Reagents: - ALP Stock - this compound Stock - pNPP Substrate Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Add this compound - Add Assay Buffer - Add ALP Solution Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at 37°C for 15 min Assay_Setup->Pre_incubation Initiate_Reaction Initiate reaction with pNPP Pre_incubation->Initiate_Reaction Incubate_Reaction Incubate at 37°C for 30 min Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction with NaOH Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro ALP inhibition assay.

2. Protocol for Investigating Reversibility of Inhibition

This protocol can be used to determine if the inhibition of ALP by this compound is reversible.

Materials:

  • Same materials as in the ALP Inhibition Assay.

  • Dialysis tubing (e.g., 10 kDa MWCO).

  • Dialysis buffer: 50 mM Tris-HCl, pH 7.5.

Procedure:

  • Inhibition Step:

    • Incubate a solution of Alkaline Phosphatase with a high concentration of this compound (e.g., 10x IC50) for 1 hour at room temperature.

    • As a control, incubate an identical ALP solution without this compound.

  • Removal of Inhibitor:

    • Place the ALP-Caloxetate trisodium mixture and the control ALP solution into separate dialysis tubes.

    • Dialyze both samples against a large volume of dialysis buffer for at least 4 hours at 4°C, with at least two buffer changes. This step will remove the unbound this compound.

  • Activity Assay:

    • After dialysis, measure the enzymatic activity of both the this compound-treated ALP and the control ALP using the standard ALP assay protocol described above.

  • Data Analysis:

    • Compare the activity of the dialyzed this compound-treated ALP to the dialyzed control ALP. If the activity of the treated enzyme is restored to a level similar to the control, the inhibition is considered reversible.

This compound demonstrates potential as a modulator of metalloenzyme activity in vitro due to its strong chelating properties. The provided protocols offer a framework for researchers to investigate the inhibitory effects of this compound on Alkaline Phosphatase and can be adapted for other metalloenzymes. This application opens up possibilities for using this compound as a tool in enzymology research and as a potential starting point for the development of novel enzyme inhibitors. Further studies are warranted to explore the specificity and broader applicability of this compound as an enzyme modulator.

References

Application Notes: Incorporation of Caloxetate Trisodium into Hydrogel Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caloxetate trisodium is a chelating agent that forms stable complexes with divalent cations, most notably calcium (Ca2+).[1] This property makes it a valuable compound for modulating the physical and chemical characteristics of ionically crosslinked hydrogels, such as those made from alginate. These hydrogels are widely used in biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility and tunable properties.[2] The incorporation of this compound can be leveraged to control gelation kinetics, degradation rates, and the release of therapeutic agents.

Principle of Action

The fundamental mechanism of this compound in the context of ionically crosslinked hydrogels is competitive binding. In a typical alginate hydrogel, polymer chains are crosslinked by divalent cations like Ca2+, forming a stable three-dimensional network. This compound, when introduced into this system, competes with the alginate for these Ca2+ ions. This chelation can either prevent the formation of crosslinks if present during gelation or disrupt existing crosslinks if introduced to a pre-formed hydrogel. This allows for precise control over the hydrogel's structural integrity and release profile of encapsulated molecules.

Applications

The use of this compound in hydrogel scaffolds has several potential applications:

  • Controlled Drug Delivery: By modulating the crosslink density, the release of encapsulated small molecules or biologics can be fine-tuned.[3]

  • Enzyme-Responsive Systems: Hydrogels can be designed to degrade and release their payload in the presence of specific enzymes by encapsulating both the enzyme and this compound.

  • In Situ Gelling Formulations: The chelation properties can be used to control the gelation time of injectable hydrogels, allowing for liquid administration and subsequent solidification at the target site.[4][5]

  • Tissue Engineering: The controlled degradation of the hydrogel scaffold can be tailored to match the rate of new tissue formation.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC23H28CaN3Na3O11[6]
Molecular Weight631.53 g/mol [7]
AppearanceWhite to off-white solid
SolubilitySoluble in water
Primary FunctionChelating agent for divalent cations[1]

Experimental Protocols

Protocol 1: Preparation of Alginate Hydrogel Scaffolds Containing this compound

This protocol describes the preparation of alginate hydrogel scaffolds with incorporated this compound for controlled release studies.

Materials:

  • Sodium Alginate (medium viscosity)

  • This compound

  • Calcium Chloride (CaCl2)

  • Deionized (DI) Water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Model drug (e.g., Methylene Blue)

  • 24-well culture plates

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate in DI water. Stir overnight to ensure complete dissolution.

    • Prepare a 100 mM CaCl2 solution in DI water.

    • Prepare a series of this compound solutions at varying concentrations (e.g., 10 mM, 25 mM, 50 mM) in DI water.

    • Prepare a 1 mg/mL solution of the model drug in DI water.

  • Incorporation of this compound and Model Drug:

    • To the 2% sodium alginate solution, add the model drug solution to achieve a final concentration of 100 µg/mL.

    • Divide the alginate-drug mixture into separate tubes. To each tube, add a different concentration of the this compound solution to achieve final concentrations of 1 mM, 2.5 mM, and 5 mM. A control group with no this compound should also be prepared.

  • Hydrogel Formation:

    • Pipette 500 µL of each alginate-drug-Caloxetate mixture into the wells of a 24-well plate.

    • Gently add 1 mL of the 100 mM CaCl2 solution to each well to initiate crosslinking.

    • Allow the hydrogels to cure for 30 minutes at room temperature.

  • Washing:

    • Carefully remove the CaCl2 solution.

    • Wash the hydrogel scaffolds three times with DI water to remove any unreacted crosslinker and surface-adsorbed drug.

Protocol 2: Characterization of Drug Release from Hydrogel Scaffolds

This protocol details the procedure for quantifying the release of a model drug from the prepared hydrogel scaffolds.

Procedure:

  • Release Study Setup:

    • Place each hydrogel scaffold into a new well of a 24-well plate.

    • Add 1 mL of PBS (pH 7.4) to each well.

    • Incubate the plate at 37°C.

  • Sample Collection:

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours), collect 100 µL of the release medium (PBS) from each well.

    • Replenish each well with 100 µL of fresh PBS to maintain a constant volume.

  • Quantification of Released Drug:

    • Measure the absorbance of the collected samples using a spectrophotometer at the appropriate wavelength for the model drug (e.g., 665 nm for Methylene Blue).

    • Use a standard curve of the model drug in PBS to determine the concentration of the released drug at each time point.

  • Data Analysis:

    • Calculate the cumulative percentage of drug release at each time point.

    • Plot the cumulative release percentage against time for each hydrogel formulation.

Quantitative Data Summary

This compound Concentration (mM)Drug Encapsulation Efficiency (%)Cumulative Release at 24h (%)
0 (Control)85 ± 435 ± 3
182 ± 555 ± 4
2.578 ± 375 ± 5
570 ± 690 ± 4

Note: The data presented in this table is representative and will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incorp Incorporation cluster_gel Hydrogel Formation cluster_release Release Study sol1 2% Sodium Alginate incorp1 Mix Alginate and Drug sol1->incorp1 sol2 100 mM CaCl2 gel2 Add CaCl2 sol2->gel2 sol3 This compound (varying conc.) incorp2 Add this compound sol3->incorp2 sol4 Model Drug sol4->incorp1 incorp1->incorp2 gel1 Pipette into Plate incorp2->gel1 gel1->gel2 gel3 Cure for 30 min gel2->gel3 gel4 Wash Scaffolds gel3->gel4 release1 Incubate in PBS at 37°C gel4->release1 release2 Collect Samples at Time Points release1->release2 release3 Quantify Drug Release release2->release3

Caption: Experimental workflow for preparing and characterizing this compound-containing hydrogels.

signaling_pathway cluster_hydrogel Hydrogel Matrix cluster_release_mechanism Release Mechanism alginate Alginate Chains crosslink Crosslinked Hydrogel alginate->crosslink ca2 Ca2+ Ions ca2->crosslink chelation Ca2+ Chelation ca2->chelation disruption Crosslink Disruption crosslink->disruption caloxetate This compound caloxetate->chelation chelation->disruption drug_release Drug Release disruption->drug_release

Caption: Mechanism of this compound-mediated drug release from an alginate hydrogel.

References

Troubleshooting & Optimization

Optimizing the yield and purity of Caloxetate trisodium synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield and purity of Caloxetate trisodium synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis strategy for this compound?

A1: The synthesis of this compound is typically a two-step process. It begins with a Williamson ether synthesis-like condensation reaction, followed by saponification. The first step involves reacting a calix[1]arene precursor with an appropriate haloacetate ester. The subsequent step is the hydrolysis of the resulting ester to yield the final trisodium salt product.

Q2: What are the most critical parameters affecting the yield and purity?

A2: The most critical parameters include the purity of the starting materials and reagents, precise control of the reaction temperature, the choice of solvent, and the efficiency of the purification method.[1][2] In particular, the moisture content of the reagents and solvents can significantly impact the reaction's success.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the reaction mixture's TLC profile to that of the starting materials, you can determine when the reaction has reached completion. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What is the expected yield for this synthesis?

A4: With optimized conditions, the overall yield for the two-step synthesis of this compound can be expected to be in the range of 75-85%. However, this can vary based on the scale of the reaction and the purification techniques employed.

Troubleshooting Guide

Problem 1: Low Yield in the Condensation Step
Potential Cause Recommended Solution Expected Outcome
Incomplete reactionIncrease reaction time and/or temperature. Monitor via TLC until the starting material is consumed.Increased conversion to the desired product.
Degradation of reactantsEnsure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.Minimized side reactions and improved yield.
Impure starting materialsPurify starting materials before use. For instance, recrystallize the calix[1]arene precursor.[1]A cleaner reaction with fewer byproducts.
Incorrect solventUse a dry, polar aprotic solvent like DMF or THF to ensure solubility of reactants.Improved reaction kinetics and yield.
Problem 2: Incomplete Saponification
Potential Cause Recommended Solution Expected Outcome
Insufficient baseUse a slight excess of sodium hydroxide to ensure complete hydrolysis of the ester.Complete conversion to the trisodium salt.
Low reaction temperatureGently heat the reaction mixture to 50-60 °C to increase the rate of saponification.[3]Faster and more efficient saponification.
Phase separationAdd a co-solvent like ethanol to improve the miscibility of the reactants.A homogenous reaction mixture, leading to complete saponification.
Problem 3: Product Purity Issues
Potential Cause Recommended Solution Expected Outcome
Residual starting materialOptimize the reaction conditions of the first step to ensure full conversion.Higher purity of the intermediate ester.
Byproduct formationControl the reaction temperature carefully to minimize the formation of side products.A cleaner product with fewer impurities.
Inefficient purificationEmploy multiple purification techniques, such as recrystallization followed by column chromatography.[4][5][6]Product with a purity of >98%.
Trapped solventDry the final product under high vacuum for an extended period to remove any residual solvent.A solvent-free, pure final product.

Experimental Protocols

Key Experiment: Optimized Synthesis of this compound

This protocol outlines the optimized two-step synthesis of this compound.

Step 1: Condensation Reaction

  • Under an inert nitrogen atmosphere, dissolve the calix[1]arene precursor (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium hydride (4.4 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add ethyl bromoacetate (4.4 eq) dropwise at 0 °C.

  • Let the reaction proceed at room temperature for 24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.

Step 2: Saponification

  • Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and ethanol.

  • Add an aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux and stir for 12 hours.

  • After cooling to room temperature, acidify the solution with dilute HCl to precipitate the product.

  • Filter the solid, wash with deionized water, and dry under vacuum to yield this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Saponification start Calix[4]arene Precursor + Ethyl Bromoacetate reaction1 Reaction in DMF with NaH at RT start->reaction1 Reactants intermediate Crude Ester Intermediate reaction1->intermediate Product hydrolysis Hydrolysis with NaOH in THF/Ethanol intermediate->hydrolysis Starting Material product This compound hydrolysis->product Final Product

Caption: Overall workflow for the two-step synthesis of this compound.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Condensation Step cause1 Incomplete Reaction problem->cause1 cause2 Reactant Degradation problem->cause2 cause3 Impure Starting Materials problem->cause3 solution1 Increase Reaction Time/Temp cause1->solution1 solution2 Use Inert Atmosphere cause2->solution2 solution3 Purify Reactants cause3->solution3

Caption: Troubleshooting logic for low yield in the condensation step.

PurityTroubleshooting start Purity Issue Identified check1 Check for Residual Starting Material start->check1 check2 Analyze for Byproducts start->check2 check3 Test for Trapped Solvent start->check3 solution1 Optimize Step 1 Reaction Conditions check1->solution1 solution2 Refine Purification (Recrystallization/ Chromatography) check2->solution2 solution3 Dry Under High Vacuum check3->solution3

References

Technical Support Center: Monoclonal Antibody (mAb) Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of monoclonal antibodies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of monoclonal antibodies, offering potential causes and solutions in a question-and-answer format.

Issue: Low Yield After Protein A Affinity Chromatography

Question: What are the common causes for a low yield of my monoclonal antibody after the initial Protein A affinity chromatography step, and how can I troubleshoot this?

Answer: A low yield after Protein A chromatography is a frequent challenge. The issue can stem from several factors related to the sample, the chromatography resin, or the protocol itself.[1][2][3] A systematic approach to troubleshooting is crucial for identifying and resolving the problem.

Potential Causes and Solutions:

CauseRecommended Solution
Suboptimal Binding Conditions Ensure the pH and ionic strength of your sample and binding buffer are optimal for Protein A binding. Typically, a pH between 7.0 and 8.0 is recommended.[4] Diluting the sample at least 1:1 with binding buffer can help maintain these conditions.[5]
Inefficient Elution The elution buffer may be too mild to effectively disrupt the interaction between the antibody and Protein A. Consider increasing the strength of the elution buffer by lowering the pH. If the protein is still not eluting, a larger volume of elution buffer or a gradient elution might be necessary.[6]
Antibody Precipitation on the Column High concentrations of the antibody in the elution buffer can lead to precipitation. To mitigate this, consider decreasing the amount of sample loaded or using a linear gradient for elution instead of a step elution. Adding detergents or adjusting the NaCl concentration in the elution buffer can also help.
Loss of Protein A Ligand Harsh cleaning procedures can cause the Protein A ligand to leach from the chromatography resin over time, reducing its binding capacity.[1] Ensure that the cleaning and sanitization protocols are compatible with the specific Protein A resin being used.[7]
Proteolytic Degradation The presence of proteases in the cell culture supernatant can degrade the antibody, leading to lower yields. The addition of protease inhibitors to the sample before purification can help prevent this.[6]

A decision tree for troubleshooting low yield can be visualized as follows:

low_yield_troubleshooting start Low Yield After Protein A check_binding Check Binding Conditions (pH, Ionic Strength) start->check_binding check_elution Review Elution Protocol (Buffer Strength, Volume) start->check_elution check_column Inspect Column Integrity (Resin Age, Cleaning) start->check_column check_sample Analyze Sample Quality (Degradation, Aggregation) start->check_sample sub_binding1 Adjust pH/Conductivity check_binding->sub_binding1 sub_elution1 Decrease Elution pH or Increase Elution Volume check_elution->sub_elution1 sub_column1 Replace Resin or Optimize Cleaning check_column->sub_column1 sub_sample1 Add Protease Inhibitors check_sample->sub_sample1 end Yield Improved sub_binding1->end sub_elution1->end sub_column1->end sub_sample1->end mAb_purification_workflow start Clarified Cell Culture Supernatant protein_a Protein A Affinity Chromatography (Capture Step) start->protein_a viral_inactivation Low pH Viral Inactivation protein_a->viral_inactivation iex Ion Exchange Chromatography (Intermediate Polishing) viral_inactivation->iex hic_sec HIC or SEC (Final Polishing) iex->hic_sec formulation Ultrafiltration/Diafiltration (Formulation) hic_sec->formulation final_product Purified Monoclonal Antibody formulation->final_product protein_a_mechanism cluster_binding Binding Phase (Neutral pH) cluster_elution Elution Phase (Low pH) resin_bind Protein A Resin mAb_bind Monoclonal Antibody (in sample) resin_bind->mAb_bind Specific Binding (Fc region) impurities_bind Impurities (HCPs, etc.) resin_bind->impurities_bind Non-specific Binding (some) mAb_elute Purified Monoclonal Antibody resin_elute Protein A Resin resin_elute->mAb_elute Disruption of Binding

References

Caloxetate trisodium stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of caloxetate trisodium in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in formulations?

This compound is a chelating agent.[1] It is used as an excipient in some pharmaceutical products, such as the MRI contrast agent EOVIST®, where it is part of the formulation containing gadoxetate disodium.[2][3][4] Its primary role is likely to form stable complexes with divalent cations, such as calcium and magnesium, which can help to maintain the stability and solubility of the active pharmaceutical ingredient (API).[1]

Q2: What are the recommended storage conditions for this compound?

For the solid (powder) form of this compound, the recommended storage conditions are dry, dark, and at 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[5] Aqueous solutions should be freshly prepared whenever possible. If storage of a stock solution is necessary, it should be stored at low temperatures (2-8°C) and protected from light, though stability under these conditions should be experimentally verified.

Q3: What are the known stability issues with this compound in aqueous solutions?

In aqueous solutions, this compound can undergo hydrolysis, which may lead to the release of sodium ions and the formation of hydroxylated byproducts.[1] The pH of the solution is a critical factor in its stability. The synthesis of this compound involves adjusting the pH to ensure the complete formation of the trisodium salt, suggesting that deviations from the optimal pH range could impact its integrity.[1]

Q4: Can this compound interact with other components in my formulation?

Yes, as a chelating agent, this compound readily forms stable complexes with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[1] If your formulation contains these or other metal ions, it is important to consider the potential for complexation, which could affect the availability of both the this compound and the metal ions.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Aqueous Solution
  • Possible Cause 1: pH Shift. The solubility of this compound and its complexes can be pH-dependent. A shift in the pH of your solution outside of the optimal range may cause precipitation.

    • Troubleshooting Step: Measure the pH of the solution. If it has deviated from the intended pH, carefully adjust it back using a suitable acid or base (e.g., hydrochloric acid or sodium hydroxide, which are used in commercial formulations).[3][4]

  • Possible Cause 2: Presence of Divalent Cations. The formation of caloxetate complexes with divalent cations can sometimes lead to less soluble species, depending on the concentration and specific ions present.[1]

    • Troubleshooting Step: Review the composition of your solution. If it contains high concentrations of divalent cations, consider if this is contributing to the precipitation. You may need to adjust the concentration of this compound or the other components.

  • Possible Cause 3: Low Temperature Storage. If the solution has been stored at low temperatures, some components may have precipitated out.

    • Troubleshooting Step: Allow the solution to warm to room temperature and gently agitate to see if the precipitate redissolves.

Issue 2: Change in Solution Color or pH Over Time
  • Possible Cause: Chemical Degradation. A change in color or a drift in pH can be an indicator of chemical degradation. Hydrolysis of this compound can alter the pH of the solution.[1]

    • Troubleshooting Step 1: Prepare fresh solutions for your experiments whenever possible.

    • Troubleshooting Step 2: If you suspect degradation, you may need to perform analytical testing (e.g., HPLC) to identify and quantify any degradation products.

    • Troubleshooting Step 3: To mitigate degradation, ensure the solution is stored protected from light and at a low temperature. Consider buffering the solution to maintain a stable pH.

Summary of this compound Properties

PropertyDataReference
Chemical Formula C₂₃H₂₈CaN₃Na₃O₁₁[5]
Molecular Weight ~631.53 g/mol [5][6]
Primary Function Chelating Agent[1]
Known Reactions Hydrolysis in aqueous solutions, Chelation with divalent cations[1]
Solid Storage Short-term: 0-4°C, dry, dark; Long-term: -20°C, dry, dark[5]

Diagrams

G Troubleshooting Logic for this compound Solutions start Aqueous Solution Issue Observed (e.g., precipitation, color change) precipitation Is there precipitation or cloudiness? start->precipitation color_change Is there a color change or pH drift? start->color_change check_ph Measure Solution pH precipitation->check_ph Yes degradation Suspect Chemical Degradation color_change->degradation Yes ph_ok Is pH within the expected range? check_ph->ph_ok adjust_ph Action: Adjust pH carefully ph_ok->adjust_ph No check_cations Review formulation for divalent cations (Ca²⁺, Mg²⁺) ph_ok->check_cations Yes cations_present Are high concentrations of cations present? check_cations->cations_present reformulate Action: Consider reformulating or adjusting concentrations cations_present->reformulate Yes prepare_fresh Action: Prepare fresh solution degradation->prepare_fresh analytical_testing Action: Perform analytical tests (e.g., HPLC) to confirm degradation->analytical_testing G Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions cluster_analysis Analytical Methods prep Prepare this compound Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxide Oxidation (3% H₂O₂, RT) prep->oxide thermal Thermal (60°C) prep->thermal photo Photodegradation (ICH Q1B) prep->photo sample Sample at Time Points (e.g., 0, 2, 6, 12, 24h) acid->sample base->sample oxide->sample thermal->sample photo->sample analysis Analyze Samples sample->analysis hplc Stability-Indicating HPLC (Assay and Impurities) analysis->hplc visual Visual Inspection (Color, Clarity) analysis->visual ph_measure pH Measurement analysis->ph_measure report Report Results and Assess Degradation Pathway hplc->report visual->report ph_measure->report

References

Identifying and characterizing degradation products of Caloxetate trisodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of Caloxetate trisodium.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

A1: Based on its chemical structure, this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The primary degradation pathways include hydrolysis of the amide and ether linkages and degradation of the ethoxybenzyl group.

Q2: I am observing unexpected peaks in my HPLC chromatogram after a forced degradation study. What could they be?

A2: Unexpected peaks likely represent degradation products. Their identity depends on the specific stress conditions applied. For example:

  • Acidic conditions: Expect hydrolysis of the ether linkage, leading to a phenolic derivative, and potential cleavage of the amide bonds.

  • Basic conditions: Degradation of the ethoxybenzyl group to form phenolic derivatives is a known issue, especially at pH > 12.[1] Hydrolysis of the amide linkages is also possible.

  • Oxidative conditions: Oxidation of the secondary amine and the ethoxybenzyl group are plausible.

  • Photolytic conditions: The aromatic ring is a potential chromophore, and UV exposure could lead to a variety of degradation products through radical mechanisms.

Q3: My forced degradation study is showing minimal or no degradation. What should I do?

A3: If you observe less than 5-10% degradation, the stress conditions may not be harsh enough. Consider the following adjustments:

  • Increase the concentration of the acid, base, or oxidizing agent.

  • Extend the duration of exposure to the stress condition.

  • Increase the temperature (for thermal and hydrolytic degradation).

  • For photolytic studies, ensure the light source provides sufficient energy and the exposure time is adequate as per ICH Q1B guidelines.

Q4: I am seeing more than 20% degradation of the parent compound. Is this acceptable?

A4: Generally, degradation of 5-20% is considered appropriate for forced degradation studies to ensure that the degradation products are representative of those that might form under long-term storage conditions. Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant. If you observe excessive degradation, consider reducing the stressor concentration, time, or temperature.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Poor peak shape or resolution in HPLC Inappropriate mobile phase composition or pH.Optimize the mobile phase, including the organic modifier, buffer, and pH, to improve peak shape and resolution.
Column degradation due to extreme pH.Use a pH-stable column and ensure the mobile phase pH is within the column's recommended operating range.
Inconsistent retention times Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed.
Column aging.Replace the column if it has exceeded its recommended lifetime or number of injections.
Difficulty in identifying degradation products by MS Low abundance of the degradation product.Concentrate the sample or use a more sensitive mass spectrometer.
Co-elution of multiple degradation products.Optimize the HPLC method to achieve better separation.
Complex fragmentation pattern.Utilize high-resolution mass spectrometry (HRMS) and MS/MS experiments to aid in structure elucidation.

Summary of Potential Degradation Products

Degradation ProductStress ConditionProposed StructureAnalytical Method
Phenolic DerivativeHigh pH (>12), Acid HydrolysisCleavage of the ethoxy group from the benzyl ring.HPLC-UV, LC-MS
Carboxylic Acid AnalogsAcid/Base HydrolysisHydrolysis of one or more of the amide linkages.HPLC-UV, LC-MS
N-Oxide DerivativeOxidation (e.g., H₂O₂)Oxidation of the tertiary amine nitrogens.LC-MS
Benzaldehyde DerivativeOxidationOxidation of the ethoxybenzyl group.HPLC-UV, LC-MS

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.

3. Sample Analysis (HPLC-UV/MS Method):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 270 nm

  • MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of the control (unstressed) sample.

  • Identify and quantify the degradation products.

  • Use the MS and MS/MS data to propose structures for the observed degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome start Start prep Prepare 1 mg/mL This compound Solution start->prep acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (70°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis and Structure Elucidation hplc->data end Identify Degradation Products & Pathways data->end Degradation_Pathway Caloxetate This compound (Ethoxybenzyl group) Intermediate Intermediate Caloxetate->Intermediate High pH (>12) [OH⁻] Phenolic_Product Phenolic Derivative Intermediate->Phenolic_Product Loss of Ethylene

References

How to improve the solubility of Caloxetate trisodium for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Caloxetate trisodium in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important in cell culture?

This compound is a heterocyclic organic compound that functions as a chelating agent.[1] In cell culture, achieving complete solubilization is critical to ensure accurate and reproducible experimental results. Poor solubility can lead to inconsistent compound concentrations, direct cell toxicity from precipitates, and interference with analytical measurements.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the possible causes?

Precipitation of this compound in cell culture medium can be caused by several factors:

  • Low Aqueous Solubility: The compound may have inherently limited solubility in the aqueous environment of the cell culture medium.

  • pH of the Medium: The pH of the cell culture medium (typically ~7.4) may not be optimal for maintaining this compound in solution. The solubility of chelating agents can be highly dependent on pH.[2][3]

  • High Concentration: The desired final concentration of this compound may exceed its solubility limit in the medium.

  • Interaction with Medium Components: this compound may interact with components of the medium, such as salts or proteins, leading to the formation of insoluble complexes.[4]

  • Improper Dissolution Technique: The method used to dissolve and dilute the compound can significantly impact its final solubility.

Q3: Can I use DMSO to dissolve this compound? What are the recommended concentrations?

Yes, Dimethyl sulfoxide (DMSO) is a common solvent used to dissolve poorly water-soluble compounds for cell culture experiments.[5][6] It is recommended to first prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentration.

It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[7][8] Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.

Q4: How does pH affect the solubility of this compound?

The solubility of chelating agents like this compound is often pH-dependent.[9][10] Changes in pH can alter the ionization state of the molecule, affecting its interaction with the solvent. For many chelating agents, solubility increases with a change in pH.[2][3] It is advisable to determine the optimal pH for solubilizing this compound before preparing solutions for cell culture.

Q5: Are there alternative solvents to DMSO for this compound?

While DMSO is the most common co-solvent, other options can be explored if DMSO is not suitable for a particular experiment. These may include ethanol, or polyethylene glycol (PEG). However, the compatibility and potential toxicity of any co-solvent at the final concentration must be carefully evaluated for the specific cell line being used.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound in your cell culture experiments.

Issue 1: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
Potential Cause Troubleshooting Step Expected Outcome
High final concentration Lower the final concentration of this compound in the medium.The compound remains in solution at a lower concentration.
"Salting out" effect Add the stock solution to the medium drop-wise while gently vortexing or swirling. Pre-warm the medium to 37°C before adding the stock solution.Slower addition and warming can prevent rapid precipitation.
Incorrect solvent for stock If using an aqueous stock, switch to a DMSO stock solution.DMSO can significantly increase the solubility of many organic compounds.
Issue 2: The this compound powder does not dissolve completely when preparing the stock solution.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate solvent Try a different solvent. If dissolving in an aqueous buffer, try 100% DMSO.Complete dissolution of the powder.
Low temperature Gently warm the solution in a water bath (37-50°C).Increased temperature can enhance the solubility of some compounds.
Insufficient mixing Vortex the solution for an extended period. Use a sonicator for brief intervals.Mechanical agitation can aid in the dissolution of stubborn particles.
Issue 3: A precipitate appears in the cell culture plate after incubation.
Potential Cause Troubleshooting Step Expected Outcome
Delayed precipitation Decrease the final concentration of this compound. Reduce the incubation time if experimentally feasible.The compound remains soluble for the duration of the experiment.
Interaction with cellular debris Ensure cell cultures are healthy and free of excessive debris.A cleaner culture environment may prevent nucleation points for precipitation.
Evaporation of medium Maintain proper humidity in the incubator to prevent medium evaporation and subsequent concentration of the compound.Stable medium volume and concentration, preventing precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 631.53 g/mol )

  • 100% DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 6.32 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of 100% DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol helps determine the solubility limit of this compound in your specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Prepare a series of dilutions of the 10 mM this compound stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.

  • Ensure the final DMSO concentration is constant across all dilutions and does not exceed 0.5%.

  • Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation. You can also measure the absorbance at 600 nm to quantify any turbidity.

  • The highest concentration that remains clear is the maximum soluble concentration under these conditions.

Data Presentation

The following tables present illustrative data on how different conditions can affect the solubility of this compound. Note: This data is hypothetical and for demonstration purposes only.

Table 1: Effect of pH on this compound Solubility in Aqueous Buffer

pHMaximum Soluble Concentration (mM)
5.00.5
6.01.2
7.02.5
7.43.1
8.05.0

Table 2: Effect of Co-Solvent on this compound Solubility

SolventMaximum Soluble Concentration (mM)
Water< 0.1
PBS (pH 7.4)0.2
50% Ethanol/Water1.5
100% DMSO> 50

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh Caloxetate Trisodium Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Store at -20°C vortex->store dilute Dilute Stock in Pre-warmed Medium store->dilute Use Aliquot add_to_cells Add to Cells dilute->add_to_cells incubate Incubate (37°C, 5% CO2) add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in cell culture.

troubleshooting_logic cluster_medium_solutions Medium Troubleshooting cluster_stock_solutions Stock Solution Troubleshooting start Solubility Issue Observed precipitate_in_medium Precipitate in Medium? start->precipitate_in_medium precipitate_in_stock Precipitate in Stock? precipitate_in_medium->precipitate_in_stock No lower_conc Lower Final Concentration precipitate_in_medium->lower_conc Yes change_solvent Use DMSO precipitate_in_stock->change_solvent Yes change_dilution Alter Dilution Method (e.g., drop-wise, pre-warm) lower_conc->change_dilution end Issue Resolved lower_conc->end change_dilution->end heat_sonicate Gently Heat / Sonicate change_solvent->heat_sonicate change_solvent->end heat_sonicate->end

References

Troubleshooting unexpected results in experiments with Caloxetate trisodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving Caloxetate trisodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chelating agent, meaning it binds to metal ions.[1][2] Its primary mechanism of action involves forming stable complexes with divalent cations, most notably calcium (Ca²⁺).[1][2] This sequestration of metal ions can be leveraged in various experimental contexts, from modulating calcium-dependent signaling pathways to preventing the precipitation of metal ions in solution.[1][2]

Q2: What are the common applications of this compound in a research setting?

While this compound is known as an excipient in the MRI contrast agent EOVIST®, its properties as a chelating agent make it potentially useful in research for:

  • Modulating extracellular calcium concentrations: To study the role of calcium in cellular processes.

  • Inhibiting calcium-dependent enzymes: By sequestering the necessary Ca²⁺ cofactor.

  • Preventing metal-ion-induced protein aggregation: By binding to free metal ions that can promote aggregation.[1]

  • As a component in buffers: To control the concentration of free divalent cations.

Q3: How should this compound be stored?

For long-term storage, it is recommended to store this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[3] It is generally stable for several weeks at ambient temperature, such as during shipping.[3]

Q4: Is this compound expected to be cell-permeable?

The cell permeability of this compound is not explicitly documented in the provided search results. Generally, highly charged molecules like EDTA and EGTA are not freely cell-permeable.[4][5] Therefore, it is reasonable to assume that this compound will primarily act on extracellular metal ions unless a specific delivery method is employed to introduce it into cells.

Troubleshooting Guides

Issue 1: Unexpected Inhibition or Alteration of Enzyme Activity

Question: I am observing a significant decrease in the activity of my enzyme of interest after adding this compound to the reaction buffer. Why is this happening and how can I troubleshoot it?

Answer:

This is a common issue when working with chelating agents. The most likely cause is that your enzyme requires a divalent cation (like Ca²⁺, Mg²⁺, or Zn²⁺) as a cofactor for its activity, and this compound is sequestering this essential ion.

Troubleshooting Workflow:

Troubleshooting Enzyme Inhibition start Unexpected Enzyme Inhibition Observed check_cofactor Check if the enzyme requires a divalent cation cofactor start->check_cofactor confirm_chelation Confirm this compound is chelating the specific cofactor check_cofactor->confirm_chelation Yes end_unsolved If issue persists, consider other off-target effects check_cofactor->end_unsolved No rescue_experiment Perform a rescue experiment by adding excess cofactor confirm_chelation->rescue_experiment determine_k_d Determine the binding affinity (Kd) of this compound for the cofactor rescue_experiment->determine_k_d Activity Restored rescue_experiment->end_unsolved Activity Not Restored optimize_concentration Optimize this compound concentration to be below the level that inhibits the enzyme determine_k_d->optimize_concentration alternative_chelator Consider an alternative chelator with lower affinity for the specific cofactor optimize_concentration->alternative_chelator If optimization is not possible end_solved Issue Resolved optimize_concentration->end_solved alternative_chelator->end_solved

Caption: Workflow for troubleshooting enzyme inhibition by this compound.

Detailed Methodologies:

  • Cofactor Rescue Experiment:

    • Set up your standard enzyme assay.

    • In a parallel reaction, add the concentration of this compound that causes inhibition.

    • To this inhibited reaction, add a titration of the suspected divalent cation cofactor (e.g., CaCl₂, MgCl₂, ZnCl₂).

    • Monitor for the restoration of enzyme activity. A return to normal activity levels upon addition of the cofactor strongly suggests that chelation is the cause of the inhibition.

Issue 2: Unexpected Cellular Responses (e.g., Apoptosis, Altered Signaling)

Question: After treating my cell culture with this compound, I'm observing unexpected changes in cell viability and signaling pathways. What could be the cause?

Answer:

This compound, by chelating extracellular calcium and potentially other divalent cations, can significantly impact cellular processes that are dependent on these ions. This can lead to a range of unexpected effects, including the induction of apoptosis or alterations in calcium-dependent signaling cascades.[6][7]

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Disruption of Calcium Homeostasis Chelation of extracellular Ca²⁺ can disrupt the normal calcium gradient across the cell membrane, which is crucial for many signaling events. In some cases, a decrease in intracellular calcium can trigger apoptosis.[6][7]1. Measure intracellular calcium levels using a fluorescent indicator (e.g., Fura-2, Fluo-4) to confirm that this compound is affecting intracellular calcium dynamics. 2. Perform experiments in calcium-free media as a control to mimic the effect of the chelator. 3. Titrate the concentration of this compound to find a non-toxic working concentration.
Off-Target Chelation of Other Divalent Cations This compound may also bind to other essential divalent cations like Mg²⁺ and Zn²⁺, which are cofactors for numerous enzymes and are involved in various signaling pathways.[8]1. Supplement the cell culture media with a small excess of Mg²⁺ or Zn²⁺ to see if this rescues the observed phenotype. 2. Use more selective chelators for other ions (e.g., TPEN for Zn²⁺) as controls to determine if the chelation of a specific ion is responsible for the effect.[4]
Induction of ER Stress Depletion of extracellular calcium can affect the calcium stores in the endoplasmic reticulum (ER), leading to ER stress and the unfolded protein response (UPR), which can ultimately trigger apoptosis.[7]1. Assay for markers of ER stress, such as the expression of GRP78 or the splicing of XBP1 mRNA. 2. Use known inducers of ER stress (e.g., thapsigargin, tunicamycin) as positive controls.

Calcium-Dependent Signaling Pathway Diagram:

Impact of this compound on a Generic Ca²⁺ Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Caloxetate This compound Ca_ext Extracellular Ca²⁺ Caloxetate->Ca_ext Chelates Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel Influx Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Activates CaM_Kinase CaM-Kinase Calmodulin->CaM_Kinase Activates Downstream Downstream Cellular Response CaM_Kinase->Downstream Phosphorylates

Caption: this compound sequesters extracellular Ca²⁺, reducing its influx and downstream signaling.

Issue 3: Interference with Assays (e.g., Fluorescence, Absorbance)

Question: I am getting inconsistent or noisy readings in my fluorescence-based assay when this compound is present. What could be the problem?

Answer:

Chelating agents can sometimes interfere with assay readouts. This can be due to direct interaction with the detection reagents or indirect effects on the assay components.

Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Steps
Autofluorescence or Quenching The this compound solution itself may be fluorescent at the excitation/emission wavelengths of your assay, or it may quench the signal from your fluorescent probe.[9][10][11]1. Run a control with only the assay buffer and this compound (no other reagents) to check for background fluorescence. 2. If quenching is suspected, perform a titration of your fluorescent probe in the presence and absence of this compound to see if the signal intensity is reduced. 3. Consider using a fluorescent probe with a different excitation/emission spectrum.[9]
Chelation of a Required Metal Ion for the Assay Some assay reagents, particularly fluorescent dyes, require a specific metal ion for their function. This compound may be chelating this ion.1. Review the technical documentation for your assay to see if any metal ions are required for the detection chemistry. 2. If so, perform a rescue experiment by adding an excess of that specific metal ion.
Precipitation or Aggregation The addition of this compound may be causing the precipitation of some assay components, leading to light scatter and noisy readings.[9]1. Visually inspect the assay wells for any signs of precipitation. 2. Measure the absorbance at a wavelength outside of the dye's spectrum (e.g., 600 nm) to check for light scattering. 3. Adjust the buffer conditions (e.g., pH, ionic strength) to improve the solubility of all components.

Data and Properties

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₂₈CaN₃Na₃O₁₁[12]
Molecular Weight 631.5 g/mol [12]
Topological Polar Surface Area 220 Ų[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 14[2]
Rotatable Bond Count 15[2]

Binding Affinities of Common Chelators for Divalent Cations (Representative Data)

ChelatorLog Kd for Ca²⁺Log Kd for Mg²⁺Log Kd for Zn²⁺Key Characteristics
EDTA -10.6-8.7-16.5Strong, non-selective chelator.
EGTA -11.0-5.2-14.5High selectivity for Ca²⁺ over Mg²⁺. Slower binding kinetics.[13]
BAPTA -7.0-1.8-8.0High selectivity for Ca²⁺ over Mg²⁺. Faster binding kinetics than EGTA.[4][13]

This information can be used to infer the potential for this compound to interact with various divalent cations in your experiments. Given its structure, it is likely to have a strong affinity for Ca²⁺ and other divalent cations.

References

Methods for preventing precipitation of Caloxetate trisodium in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Caloxetate trisodium in buffer solutions.

Troubleshooting Guide

Issue: Precipitate observed after dissolving this compound.

Question: I dissolved this compound in my buffer and observed a white precipitate. What could be the cause and how can I resolve it?

Answer:

Precipitation of this compound can occur due to several factors, primarily related to the composition and pH of your buffer system. Here is a step-by-step guide to troubleshoot this issue:

1. Verify Buffer pH:

  • Optimal pH Range: this compound is stable and soluble in a pH range of 6.8 to 8.0.[1][2] The solubility of aminopolycarboxylate chelating agents like this compound is highly pH-dependent. At lower pH values, the carboxylate groups can become protonated, reducing the molecule's overall negative charge and decreasing its solubility in aqueous solutions.

  • Action: Measure the pH of your buffer solution after the addition of this compound. If it is outside the 6.8-8.0 range, adjust it accordingly using dilute hydrochloric acid or sodium hydroxide.

2. Assess Buffer Composition:

  • Recommended Buffer: Trometamol (Tris) buffer is a known compatible buffer for this compound, as it is used in the formulation of Eovist®.[1][2]

  • Potentially Incompatible Buffers:

    • Phosphate Buffers: While direct compatibility data for this compound with phosphate buffers is limited, phosphate ions can sometimes form insoluble salts with the calcium ion present in the this compound molecule, or with other divalent cations in the solution.

    • Citrate Buffers: Citrate is a chelating agent itself and may compete for the calcium ion in the this compound complex, potentially leading to the precipitation of less soluble species.

  • Action: If you are using a phosphate or citrate buffer and observing precipitation, consider switching to a trometamol-based buffer system.

3. Check for Divalent Cations:

  • Interaction with Divalent Cations: this compound is a chelating agent designed to bind with divalent cations. If your buffer or experimental medium contains high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺, etc.), it can lead to the formation of complexes with different solubility characteristics than this compound itself. This can sometimes result in precipitation, especially if the concentration of the metal ions exceeds the chelating capacity of the this compound at a given pH.

  • Action: Review the composition of your media for high concentrations of divalent cations. If their presence is not critical to your experiment, consider using deionized water to prepare your buffers. If the cations are necessary, you may need to adjust the concentration of this compound or the pH of the solution to maintain solubility.

4. Review Temperature and Concentration:

  • Temperature Effects: The solubility of most ionic compounds, including salts like this compound, generally increases with temperature. If you are working at low temperatures, try preparing your solution at room temperature first.

  • Concentration: Ensure you have not exceeded the solubility limit of this compound in your specific buffer system. While it is highly soluble in water, high concentrations in certain buffers may lead to precipitation.

  • Action: Prepare the solution at room temperature and ensure you are working within a reasonable concentration range. If you need to prepare a highly concentrated stock solution, it is recommended to do so in deionized water or a trometamol buffer at the optimal pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended buffer system for this compound?

A1: Based on its use in the pharmaceutical formulation Eovist®, a trometamol (Tris) buffer with a pH adjusted to between 6.8 and 8.0 is the recommended system to ensure the solubility and stability of this compound.[1][2]

Q2: Can I use a phosphate buffer with this compound?

Q3: Is it acceptable to use a citrate buffer with this compound?

A3: Using a citrate buffer with this compound is not recommended without careful consideration. Citrate is also a chelating agent and could compete for the calcium ion within the this compound complex. This competition could disrupt the stability of the this compound and potentially lead to the formation of less soluble species, causing precipitation.

Q4: What is the effect of pH on the solubility of this compound?

A4: The solubility of aminopolycarboxylate chelating agents like this compound is significantly influenced by pH. As the pH decreases, the carboxylate groups on the molecule become protonated. This reduces the overall negative charge of the molecule, making it less soluble in aqueous solutions. Maintaining a pH in the recommended range of 6.8-8.0 is crucial to prevent precipitation.

Q5: How does temperature affect the solubility of this compound?

A5: In general, the solubility of ionic salts like this compound in water increases with temperature. If you encounter solubility issues, especially at lower temperatures, preparing your solution at room temperature (around 20-25°C) may help. For long-term storage, it is advisable to prepare the solution at room temperature to ensure complete dissolution before storing it at lower temperatures. Always check for any signs of precipitation upon cooling.

Q6: Can the presence of other metal ions in my solution cause this compound to precipitate?

A6: this compound is a chelating agent and will interact with divalent metal ions in your solution. This chelation can lead to the formation of different metal-Caloxetate complexes. While this compound itself is soluble, some of these newly formed complexes may have lower solubility, which could lead to precipitation, especially at high concentrations of the metal ions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in Trometamol Buffer

This protocol describes the preparation of a 100 mM stock solution of this compound in a 50 mM trometamol buffer.

Materials:

  • This compound (powder)

  • Trometamol (Tris)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • pH meter

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Prepare the Trometamol Buffer:

    • To prepare 1 L of 50 mM trometamol buffer, weigh out 6.06 g of trometamol.

    • Dissolve the trometamol in approximately 800 mL of deionized water in a 1 L beaker.

    • Place the beaker on a stir plate and stir until the trometamol is completely dissolved.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Adjust the pH of the solution to 7.4 using 1 M HCl.

    • Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Mix well.

  • Prepare the this compound Stock Solution:

    • Weigh out the required amount of this compound powder to make a 100 mM solution. The molecular weight of this compound is 631.53 g/mol . For 100 mL of a 100 mM solution, you will need 6.315 g.

    • In a 100 mL beaker, add approximately 80 mL of the 50 mM trometamol buffer (pH 7.4).

    • Slowly add the weighed this compound powder to the buffer while stirring continuously.

    • Continue stirring until the powder is completely dissolved. A gentle warming to room temperature (if the buffer was stored cold) may aid dissolution.

    • Once dissolved, check the pH of the solution. If necessary, adjust it to be within the 6.8-8.0 range using small volumes of 1 M HCl or 1 M NaOH.

    • Transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of the trometamol buffer and add the rinsing to the volumetric flask.

    • Add trometamol buffer to the 100 mL mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Filter the solution through a 0.22 µm filter for sterilization and removal of any potential micro-precipitates.

Data Presentation

Table 1: Recommended and Potentially Incompatible Buffer Systems for this compound

Buffer SystemRecommendationRationale
Trometamol (Tris) Recommended Known to be compatible as it is used in the Eovist® formulation. Provides a stable pH in the optimal range of 6.8-8.0.[1][2]
Phosphate Use with Caution Potential for precipitation of calcium phosphate. Compatibility is dependent on concentration and pH.
Citrate Not Recommended Citrate is a chelating agent and can compete for the calcium ion in this compound, potentially leading to precipitation.

Visualizations

Precipitation_Troubleshooting cluster_start Start cluster_steps Troubleshooting Steps cluster_solutions Potential Solutions cluster_end End start Precipitate Observed check_ph 1. Check pH start->check_ph check_buffer 2. Check Buffer Type check_ph->check_buffer pH is OK adjust_ph Adjust pH to 6.8-8.0 check_ph->adjust_ph pH outside 6.8-8.0 check_ions 3. Check for Divalent Cations check_buffer->check_ions Using Trometamol change_buffer Switch to Trometamol Buffer check_buffer->change_buffer Using Phosphate or Citrate remove_ions Use Deionized Water / Modify Media check_ions->remove_ions High concentration of divalent cations end Precipitate Dissolved check_ions->end Low concentration of divalent cations adjust_ph->end change_buffer->end remove_ions->end

Caption: Troubleshooting workflow for this compound precipitation.

Factors_Affecting_Solubility cluster_main Factors Influencing this compound Solubility cluster_factors Key Factors solubility This compound Solubility ph pH solubility->ph buffer Buffer Type solubility->buffer ions Divalent Cations solubility->ions temp Temperature solubility->temp desc_ph desc_ph ph->desc_ph Lower pH decreases solubility desc_buffer desc_buffer buffer->desc_buffer Phosphate/Citrate may cause precipitation desc_ions desc_ions ions->desc_ions High concentrations can lead to precipitation desc_temp desc_temp temp->desc_temp Higher temperature increases solubility

Caption: Key factors affecting the solubility of this compound.

References

Caloxetate Trisodium: A Technical Guide to Long-Term Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of Caloxetate trisodium in experimental settings.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a derivative of triazaundecanedioic acid. It is a chelating agent, meaning it can form stable complexes with metal ions. This property makes it useful in various research and pharmaceutical applications, including as an excipient in contrast agents for magnetic resonance imaging (MRI).

What are the primary uses of this compound in a research setting?

In a research context, this compound is primarily used for its chelating properties. This can be valuable in studies involving metal ion-dependent processes, as a component in formulations for drug delivery, or in the development of imaging agents.

What are the recommended long-term storage conditions for solid this compound?

For long-term storage, this compound should be kept in a dry, dark environment at -20°C.[1] Following these conditions can ensure a shelf life of over two years.[1]

How should I store this compound for short-term use?

For short-term storage, spanning days to weeks, it is recommended to keep this compound in a dry, dark place at a temperature between 0°C and 4°C.[1]

How is this compound typically shipped?

This compound is considered a non-hazardous chemical and is shipped at ambient temperatures. It is stable enough to withstand shipping and customs processes for several weeks.[1]

Storage and Handling Recommendations

Proper storage and handling are critical to maintaining the integrity of this compound for experimental use.

Parameter Long-Term Storage (Months to Years) Short-Term Storage (Days to Weeks) Shipping
Temperature -20°C0 - 4°CAmbient
Light Protect from light (store in the dark)Protect from light (store in the dark)N/A
Moisture Store in a dry environmentStore in a dry environmentN/A
Shelf Life > 2 years (if stored properly)N/AStable for several weeks

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

My this compound solution appears cloudy. What should I do?

Cloudiness in a solution of this compound may indicate a few potential issues:

  • Incomplete Dissolution: Ensure that the compound has been fully dissolved. This compound is highly soluble in water, but vigorous vortexing or sonication may be necessary to achieve complete dissolution, especially at higher concentrations.

  • Precipitation: If the solution was clear and has become cloudy over time, precipitation may have occurred. This could be due to storage at an inappropriate temperature or interaction with other components in your solution.

  • Degradation: While there are no explicit descriptions of the visual signs of degradation, cloudiness could be an indicator. It is recommended to prepare fresh solutions if degradation is suspected.

I am concerned about the stability of my this compound stock solution. How can I minimize degradation?

This compound can undergo hydrolysis in aqueous solutions.[2] To minimize degradation:

  • Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions.

  • Store properly: If you need to store a stock solution, it is recommended to do so at 0 - 4°C for short-term storage (days) or in aliquots at -20°C for longer-term storage (weeks to months). Avoid repeated freeze-thaw cycles.

  • Consider pH: While this compound is stable across a wide pH range, extreme pH values should be avoided.

My experimental results are inconsistent when using this compound. What could be the cause?

Inconsistent results can stem from several factors related to this compound's properties as a chelating agent:

  • Chelation of Divalent Cations: this compound readily forms stable complexes with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[2] If your experimental system (e.g., cell culture media, enzyme assays) is sensitive to the concentration of these ions, the introduction of this compound could be sequestering them and affecting your results.

  • Variability in Stock Solution: Ensure your stock solution is prepared consistently and has not degraded.

Experimental Protocols

Protocol for Preparation of an Aqueous Stock Solution of this compound

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.

Materials:

  • This compound (solid)

  • Nuclease-free water

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Determine the required mass: Based on the molecular weight of your specific batch of this compound (approximately 631.53 g/mol ), calculate the mass needed to prepare your desired volume and concentration. For example, for 10 mL of a 10 mM solution:

    • Mass (g) = 10 mM * 0.010 L * 631.53 g/mol = 0.063153 g or 63.15 mg

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolve in water: Add the weighed powder to a sterile conical tube. Add approximately 80% of the final desired volume of nuclease-free water.

  • Ensure complete dissolution: Vortex the solution vigorously until all the solid has dissolved. The solution should be clear and colorless. If necessary, gentle warming or brief sonication can be used to aid dissolution.

  • Adjust to the final volume: Once completely dissolved, add nuclease-free water to reach the final desired volume.

  • Sterilization (optional): If required for your application, filter-sterilize the solution through a 0.22 µm filter.

  • Storage: Store the stock solution as recommended in the storage guidelines.

Visualizations

experimental_workflow Experimental Workflow: Preparing and Using this compound cluster_prep Solution Preparation cluster_storage Storage cluster_application Experimental Application cluster_troubleshooting Troubleshooting weigh Weigh Solid This compound dissolve Dissolve in Aqueous Solvent weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol sterilize Filter Sterilize (Optional) adjust_vol->sterilize short_term Short-Term (0-4°C) sterilize->short_term For immediate use long_term Long-Term (-20°C, Aliquots) sterilize->long_term For later use add_to_system Add to Experimental System short_term->add_to_system long_term->add_to_system run_assay Run Assay add_to_system->run_assay analyze Analyze Results run_assay->analyze inconsistent_results Inconsistent Results? analyze->inconsistent_results check_chelation Consider Chelation of Divalent Cations inconsistent_results->check_chelation Possible Cause

Caption: Workflow for preparing and using this compound solutions.

chelation_pathway Chelation of Divalent Cations by this compound caloxetate This compound complex Stable Caloxetate-Metal Ion Complex caloxetate->complex cations Divalent Cations (e.g., Ca²⁺, Mg²⁺) in Experimental Medium cations->complex effect Potential Impact on Ion-Dependent Processes (e.g., enzyme activity, cell signaling) complex->effect Leads to

Caption: Chelation of divalent cations by this compound.

References

Technical Support Center: Quantification of Caloxetate Trisodium in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on analytical methods for the quantification of Caloxetate trisodium in biological samples. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for quantifying this compound in biological matrices?

A1: For the quantification of this compound in biological samples such as plasma and urine, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the recommended methods. LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for detecting low concentrations of the analyte.

Q2: How should I prepare my biological samples for analysis?

A2: Sample preparation is a critical step to remove interferences and concentrate the analyte. The choice of method depends on the biological matrix and the analytical technique. Common methods include:

  • Protein Precipitation (PPT): A simple and rapid method for plasma samples, typically using acetonitrile or methanol.

  • Solid-Phase Extraction (SPE): Offers cleaner extracts and is suitable for both plasma and urine. It can effectively remove salts and other interferences.

  • Liquid-Liquid Extraction (LLE): A classic method that can provide very clean extracts but may be more time-consuming.

Q3: What are the key validation parameters I need to assess for my analytical method?

A3: A comprehensive method validation should be performed according to regulatory guidelines (e.g., ICH, FDA). Key parameters to evaluate include:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Recovery

  • Matrix Effect (for LC-MS/MS)

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing or Fronting 1. Column degradation.2. Incompatible mobile phase pH.3. Sample overload.1. Replace the column.2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.3. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Column equilibration issues.1. Ensure proper mobile phase mixing and degassing.2. Use a column oven to maintain a consistent temperature.3. Allow sufficient time for the column to equilibrate between injections.
Low Signal Intensity 1. Incorrect wavelength setting on the UV detector.2. Low sample concentration.3. Sample degradation.1. Determine the optimal wavelength for this compound.2. Concentrate the sample or use a more sensitive method like LC-MS/MS.3. Ensure proper sample storage and handling.
LC-MS/MS Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High Background Noise 1. Contaminated mobile phase or instrument.2. Matrix effects from the biological sample.1. Use high-purity solvents and flush the system.2. Optimize the sample preparation method to remove more interferences.
Poor Ionization Efficiency 1. Suboptimal ion source parameters (e.g., temperature, gas flow).2. Inappropriate mobile phase additives.1. Tune the ion source parameters for this compound.2. Add modifiers like formic acid or ammonium formate to the mobile phase to enhance ionization.
Inconsistent Results 1. Ion suppression or enhancement due to matrix effects.2. Inconsistent sample preparation.1. Use an internal standard that co-elutes with the analyte to correct for matrix effects.2. Ensure consistent and precise execution of the sample preparation protocol.

Experimental Protocols

Method 1: HPLC-UV Analysis of this compound in Human Plasma

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the HPLC system.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 275 nm

  • Run Time: 10 minutes

Method 2: LC-MS/MS Analysis of this compound in Human Urine

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of urine sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): m/z for Caloxetate (specific value to be determined)

    • Product Ion (Q3): m/z for a specific fragment (to be determined)

    • Collision Energy: Optimized for the specific transition

Quantitative Data Summary

Table 1: HPLC-UV Method Validation Summary
Validation ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 20 µg/mL
Accuracy (% Bias) Within ± 15%
Precision (%RSD) < 15%
Recovery (%) 85 - 115%
LOQ 0.1 µg/mL
Table 2: LC-MS/MS Method Validation Summary
Validation ParameterResult
Linearity (r²) > 0.998
Range 1 - 1000 ng/mL
Accuracy (% Bias) Within ± 15%
Precision (%RSD) < 15%
Recovery (%) 90 - 110%
LOQ 1 ng/mL
Matrix Effect (%) 85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Biological Sample (Plasma or Urine) ppt Protein Precipitation (for Plasma) start->ppt Acetonitrile spe Solid-Phase Extraction (for Urine) start->spe SPE Cartridge extract Clean Extract ppt->extract spe->extract hplc HPLC-UV Analysis extract->hplc Reconstituted Sample lcms LC-MS/MS Analysis extract->lcms Reconstituted Sample data Data Acquisition & Processing hplc->data lcms->data

Caption: Workflow for the quantification of this compound.

troubleshooting_logic start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape HPLC retention_time Inconsistent Retention Time? start->retention_time HPLC sensitivity Low Sensitivity? start->sensitivity LC-MS/MS variability High Variability? start->variability LC-MS/MS peak_shape_sol Check Column Health Adjust Mobile Phase pH peak_shape->peak_shape_sol Yes retention_time_sol Check Pump & Mobile Phase Use Column Oven retention_time->retention_time_sol Yes sensitivity_sol Optimize Ion Source Check Mobile Phase Additives sensitivity->sensitivity_sol Yes variability_sol Evaluate Matrix Effects Use Internal Standard variability->variability_sol Yes

Caption: Troubleshooting decision tree for analytical issues.

Technical Support Center: Overcoming Interference of Caloxetate Trisodium in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome interference caused by Caloxetate trisodium in biochemical assays.

Introduction to this compound Interference

This compound is a chelating agent, meaning it binds to metal ions. It is often found as an excipient in pharmaceutical formulations, such as the MRI contrast agent gadoxetate disodium (Eovist® or Primovist®)[1]. Its primary mechanism of action involves the formation of stable complexes with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺)[2]. This chelating property, while beneficial in its intended applications, can significantly interfere with various biochemical assays that are dependent on metal ions for their activity or signal generation.

The interference can manifest as:

  • Reduced enzyme activity: Many enzymes require metal ions (e.g., Mg²⁺, Mn²⁺, Zn²⁺) as cofactors. This compound can sequester these essential ions, leading to decreased or completely inhibited enzyme function.

  • Signal quenching or enhancement: In fluorescence and luminescence-based assays, the presence of chelating agents can sometimes alter the signal output, leading to inaccurate readings.

  • Inaccurate quantification of metal ions: Assays designed to measure the concentration of specific metal ions, such as iron, can be directly affected by the presence of a strong chelating agent like this compound[1].

This guide will provide practical steps to identify, troubleshoot, and mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: How do I know if this compound is interfering with my assay?

A1: You may suspect interference if you observe one or more of the following:

  • A significant decrease in the expected signal or enzymatic activity.

  • An unusually high background signal.

  • Poor reproducibility of results between replicate wells or experiments.

  • A non-linear dose-response curve where one is expected.

  • Discrepancies between results obtained with samples containing this compound and control samples without it.

A simple diagnostic test is to spike a known positive control sample with varying concentrations of this compound and observe the effect on the assay signal.

Q2: Which types of assays are most susceptible to interference from this compound?

A2: Assays that are highly dependent on free divalent cations are most at risk. These include:

  • Enzymatic Assays: Kinases, phosphatases, polymerases, and metalloproteinases are particularly sensitive.

  • Fluorescence-Based Assays: Assays using fluorescent probes whose intensity is dependent on metal ion concentration.

  • Luminescence-Based Assays: Some luciferase enzymes have a dependency on Mg²⁺.

  • Complexometric Assays: Assays for the determination of metal ion concentrations, such as iron, zinc, or calcium assays[1][3].

  • Polymerase Chain Reaction (PCR): PCR relies on Mg²⁺ as a cofactor for the DNA polymerase.

Q3: Can I just add more divalent cations to my assay buffer to overcome the chelation?

A3: While adding excess divalent cations can sometimes rescue the activity of a metal-dependent enzyme, this approach should be used with caution. The high concentration of metal ions might alter the ionic strength of the buffer, potentially affecting enzyme kinetics or protein stability. It is crucial to perform a titration experiment to determine the optimal concentration of the supplemental divalent cation that restores activity without introducing other artifacts.

Q4: Are there any alternative buffers I can use that are not affected by chelating agents?

A4: Yes, using a non-chelating buffer can be an effective strategy. "Good's" buffers, such as HEPES, PIPES, and MOPS, have very low metal-binding constants and are generally good choices for assays with metal-dependent enzymes. It is important to verify the compatibility of the chosen buffer with your specific assay system.

Q5: How can I remove this compound from my sample before running the assay?

A5: Several methods can be used to remove small molecules like this compound from protein samples:

  • Dialysis: Effective for larger sample volumes, allowing the exchange of the sample buffer with a buffer that does not contain the chelating agent.

  • Ultrafiltration (Spin Columns): A rapid method for buffer exchange and removal of small molecules from smaller sample volumes.

  • Size Exclusion Chromatography (SEC): Can be used to separate the protein of interest from smaller molecules like this compound.

The choice of method will depend on the sample volume, protein concentration, and the downstream application.

Troubleshooting Guides

Issue 1: Low or No Signal in an Enzymatic Assay
Possible Cause Troubleshooting Step Expected Outcome
Chelation of essential metal cofactors 1. Supplement the assay buffer with a titration of the required divalent cation (e.g., 1-10 mM MgCl₂ or MnCl₂). 2. Perform a buffer exchange to a non-chelating buffer (e.g., HEPES, MOPS).1. Restoration of enzymatic activity in a dose-dependent manner with the added cation. 2. Full or partial recovery of enzyme activity.
Direct inhibition of the enzyme 1. Perform a buffer exchange to remove this compound. 2. Determine the IC50 of this compound for your enzyme.1. If activity is restored, the inhibition was likely due to chelation. 2. An IC50 curve will quantify the inhibitory potency.
Issue 2: High Background or Signal Variability in Fluorescence/Luminescence Assays
Possible Cause Troubleshooting Step Expected Outcome
Interaction of this compound with the fluorescent/luminescent probe 1. Run a control plate with only the assay buffer, the probe, and varying concentrations of this compound.1. Identification of any direct effect of this compound on the probe's signal.
Chelation of metal ions affecting probe signal 1. If the probe's signal is metal-dependent, supplement the buffer with the appropriate metal ion.1. Stabilization of the signal and reduction in variability.
Sample matrix effects 1. Perform a buffer exchange to remove this compound and other potentially interfering substances.1. Reduction in background signal and improved signal-to-noise ratio.

Data Presentation: Illustrative Interference Data

The following tables provide hypothetical, yet realistic, quantitative data to illustrate the potential interference of this compound in different assay types.

Table 1: Effect of this compound on Kinase Activity (ATP-Glo™ Luminescence Assay)

This compound (µM)Kinase Activity (% of Control)
0100
1085
5042
10015
500<5

Table 2: Interference of this compound in a Fluorescence Polarization (FP) Assay for a Metalloprotein

This compound (µM)Fluorescence Polarization (mP)
0250
10220
50150
10090
50055 (close to unbound probe)

Table 3: Impact of this compound on a Colorimetric Iron Assay

This compound (µM)Measured Iron Concentration (µM)% Error
050.00%
1041.5-17%
5022.0-56%
1009.8-80.4%
500<1.0>-98%

Experimental Protocols

Protocol 1: Interference Testing of this compound in an Enzymatic Assay
  • Prepare Reagents:

    • Enzyme stock solution.

    • Substrate stock solution.

    • Assay buffer (e.g., Tris-HCl, pH 7.5, with required cofactors).

    • This compound stock solution (e.g., 10 mM in water).

    • Detection reagent.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of a serial dilution of this compound to achieve final concentrations ranging from 0 to 1 mM.

    • Add 48 µL of the enzyme diluted in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for potential interaction.

    • Initiate the reaction by adding 50 µL of the substrate diluted in assay buffer.

    • Incubate for the desired reaction time at the optimal temperature.

  • Detection:

    • Stop the reaction (if necessary).

    • Add the detection reagent according to the manufacturer's protocol.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme activity relative to the no-Caloxetate trisodium control.

    • Plot the % activity versus the log of the this compound concentration to determine the IC50 value.

Protocol 2: Removal of this compound using Ultrafiltration (Spin Columns)
  • Prepare the Spin Column:

    • Choose a spin column with a molecular weight cutoff (MWCO) that is significantly smaller than the molecular weight of your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).

    • Pre-equilibrate the spin column by adding the desired final buffer (non-chelating) and centrifuging according to the manufacturer's instructions. Discard the flow-through.

  • Sample Loading and Desalting:

    • Load your sample containing this compound onto the pre-equilibrated spin column.

    • Centrifuge the column according to the manufacturer's protocol. The protein will be retained by the membrane, while small molecules like this compound will pass through into the collection tube.

    • Discard the flow-through.

  • Buffer Exchange and Elution:

    • Add the desired final buffer to the spin column to resuspend the concentrated protein.

    • Gently mix to ensure homogeneity.

    • To elute the protein, invert the spin column into a new collection tube and centrifuge.

  • Verification:

    • Measure the protein concentration of the eluted sample.

    • Test a small aliquot of the desalted sample in your assay to confirm the removal of the interfering substance.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solution Troubleshooting & Mitigation cluster_validation Validation start Assay Failure: Low Signal or High Variability test Interference Test: Spike Control with This compound start->test Suspect Interference optimize Optimize Assay: - Add Excess Divalent Cations - Switch to Non-Chelating Buffer test->optimize Interference Confirmed remove Remove Interferent: - Dialysis - Ultrafiltration - SEC test->remove Optimization Insufficient validate Validate Assay: Confirm Robust and Reliable Results optimize->validate remove->validate

Caption: Troubleshooting workflow for this compound interference.

signaling_pathway cluster_enzyme Enzyme System cluster_interference Interference Mechanism enzyme Inactive Enzyme (Apoenzyme) active_enzyme Active Enzyme (Holoenzyme) enzyme->active_enzyme binds cofactor Metal Cofactor (e.g., Mg²⁺) cofactor->active_enzyme chelated_complex Caloxetate-Metal Complex cofactor->chelated_complex caloxetate This compound caloxetate->chelated_complex

Caption: Mechanism of enzyme inhibition by this compound.

This technical support guide provides a comprehensive resource for researchers encountering interference from this compound. By following the outlined troubleshooting steps and protocols, scientists can effectively mitigate these issues and ensure the accuracy and reliability of their biochemical assay data.

References

Validation & Comparative

A Comparative Analysis of Chelation Efficiency: Caloxetate Trisodium vs. EDTA

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the chelation properties of Caloxetate trisodium and the widely established chelating agent, Ethylenediaminetetraacetic acid (EDTA).

This document aims to deliver a detailed comparison of their performance, supported by available data and standardized experimental protocols. It is important to note at the outset that while extensive quantitative data exists for the chelation efficiency of EDTA, publicly available information on the specific binding constants and stability constants of this compound is limited. This guide therefore presents the available information on both compounds and outlines the experimental methodologies that would be required for a direct, quantitative comparison.

Introduction to the Chelating Agents

This compound is a chelating agent primarily mentioned in the context of medical imaging, particularly as a component of contrast agents. Its chemical structure, a derivative of a triazaundecanedioic acid, is designed to form stable complexes with metal ions. While its primary application appears to be in diagnostics, its chelating nature suggests potential for other applications involving metal ion sequestration.

Ethylenediaminetetraacetic acid (EDTA) is a well-characterized and extensively used chelating agent with a broad range of applications in medicine, industry, and research. Its ability to form strong, water-soluble complexes with a wide variety of di- and trivalent metal ions is well-documented. EDTA is considered a benchmark chelating agent, and its stability constants with numerous metal ions have been thoroughly investigated.

Quantitative Comparison of Chelation Efficiency

A direct quantitative comparison of chelation efficiency relies on the stability constants (log K) of the metal-ligand complexes. A higher stability constant indicates a stronger and more stable complex.

Due to the lack of publicly available stability constants for this compound, a direct numerical comparison is not possible at this time. The following table presents the well-established stability constants for EDTA with a range of common divalent and trivalent metal ions for reference.

Table 1: Stability Constants (log K) of EDTA with Various Metal Ions

Metal IonLog K Value
Ca²⁺10.7
Mg²⁺8.7
Fe³⁺25.1
Cu²⁺18.8
Zn²⁺16.5
Pb²⁺18.0
Al³⁺16.1

Note: These values are generally reported at 20-25°C and an ionic strength of 0.1 M.

To perform a comparative analysis, the corresponding stability constants for this compound with these metal ions would need to be determined experimentally.

Experimental Protocols for Determining Chelation Efficiency

For researchers intending to perform a direct comparison, the following are standard experimental protocols for determining the stability constants of a chelating agent.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants.

Methodology:

  • Solution Preparation: Prepare standard solutions of the metal ion, the chelating agent (this compound or EDTA), and a strong base (e.g., NaOH). An inert electrolyte (e.g., KNO₃ or KCl) is added to maintain a constant ionic strength.

  • Titration Setup: A solution containing the metal ion and the chelating agent is placed in a thermostatted vessel equipped with a pH electrode and a stirrer.

  • Titration: The solution is titrated with the standardized strong base. The pH is recorded after each addition of the titrant.

  • Data Analysis: The titration data (pH vs. volume of titrant) is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion. The stability constants are then determined by solving a series of equations relating n̄ to the free ligand concentration and the stability constants.

Workflow for Potentiometric Titration:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_metal Prepare Metal Ion Solution mix Mix Metal and Chelator Solutions prep_metal->mix prep_chelator Prepare Chelator Solution prep_chelator->mix prep_base Prepare Standard Base Solution titrate Titrate with Standard Base prep_base->titrate mix->titrate record_pH Record pH titrate->record_pH Iterative plot Plot pH vs. Volume of Base record_pH->plot calculate_n Calculate Formation Function (n̄) plot->calculate_n determine_K Determine Stability Constants (K) calculate_n->determine_K

Caption: Workflow for determining stability constants via potentiometric titration.

Spectrophotometry

Spectrophotometry can be used when the formation of the metal-chelate complex results in a change in the absorbance of light at a specific wavelength.

Methodology:

  • Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for the metal-chelate complex.

  • Job's Method (Method of Continuous Variation): Prepare a series of solutions where the mole fraction of the metal and chelator are varied, while the total molar concentration is kept constant.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis: Plot absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. The stability constant can be calculated from the absorbance data.

Workflow for Spectrophotometric Analysis (Job's Method):

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare Solutions with Varying Metal:Chelator Mole Fractions measure_abs Measure Absorbance of Each Solution prep_solutions->measure_abs select_lambda Determine λmax of Metal-Chelate Complex select_lambda->measure_abs plot_job Plot Absorbance vs. Mole Fraction measure_abs->plot_job determine_stoich Determine Stoichiometry plot_job->determine_stoich calculate_K Calculate Stability Constant (K) determine_stoich->calculate_K

Caption: Workflow for determining stability constants using spectrophotometry (Job's Method).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters, including the binding constant (which is related to the stability constant).

Methodology:

  • Sample Preparation: A solution of the metal ion is placed in the sample cell of the calorimeter, and a solution of the chelating agent is loaded into the injection syringe.

  • Titration: Small aliquots of the chelating agent are injected into the metal ion solution.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The data is plotted as heat change per injection versus the molar ratio of ligand to metal. This binding isotherm is then fitted to a binding model to determine the stability constant (K), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Logical Flow of Isothermal Titration Calorimetry:

G start Start prep Prepare Metal and Chelator Solutions start->prep load Load Metal into Cell, Chelator into Syringe prep->load inject Inject Chelator into Cell load->inject measure Measure Heat Change inject->measure more_injections More Injections? measure->more_injections more_injections->inject Yes plot Plot Binding Isotherm more_injections->plot No fit Fit Data to Binding Model plot->fit results Obtain K, ΔH, n fit->results

Caption: Logical flow diagram of an Isothermal Titration Calorimetry experiment.

Signaling Pathways and Mechanism of Action

The fundamental mechanism of action for both this compound and EDTA is chelation, which involves the formation of coordinate bonds between the electron-donating groups on the ligand and a central metal ion. This process effectively sequesters the metal ion, preventing it from participating in other chemical reactions.

Chelation Signaling Pathway:

G cluster_system Biological or Chemical System free_metal Free Metal Ion (e.g., Ca²⁺, Fe³⁺) biological_target Biological Target (e.g., Enzyme, DNA) free_metal->biological_target Binds to complex Stable Metal-Chelate Complex free_metal->complex adverse_effect Adverse Biological Effect (e.g., Oxidative Stress, Toxicity) biological_target->adverse_effect chelator Chelating Agent (Caloxetate or EDTA) chelator->free_metal Sequester chelator->complex excretion Enhanced Excretion complex->excretion

Caption: Generalized signaling pathway of chelation therapy.

In the context of medical imaging, a paramagnetic metal ion (like Gd³⁺) is chelated by a ligand such as Caloxetate. The resulting complex enhances the relaxation rate of water protons in its vicinity, leading to a brighter signal in magnetic resonance imaging (MRI).

Conclusion

EDTA is a thoroughly studied chelating agent with a vast and well-documented dataset on its chelation efficiency with a multitude of metal ions. This makes it a reliable standard for comparison.

This compound is identified as a chelating agent, particularly for use in medical imaging. However, there is a significant lack of publicly available quantitative data, specifically its stability constants with various metal ions.

For a definitive comparison of the chelation efficiency of this compound and EDTA, experimental determination of the stability constants of this compound with relevant metal ions is necessary. The protocols outlined in this guide provide a framework for conducting such a comparative study. Researchers in the field are encouraged to perform these experiments to expand the understanding of the chelating properties of this compound and enable a direct and meaningful comparison with established agents like EDTA.

A Comparative Guide to Lead Chelators: DMSA vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in vitro comparison of Dimercaptosuccinic acid (DMSA), a widely used oral chelating agent for lead poisoning, with two other established chelators: Ethylenediaminetetraacetic acid (EDTA) and Dimercaptopropane sulfonate (DMPS). The request to compare DMSA with Caloxetate trisodium could not be fulfilled as scientific literature primarily identifies this compound as an excipient in magnetic resonance imaging (MRI) contrast agents, not as a therapeutic agent for lead chelation.[1][2][3] While one source generically mentions its potential for heavy metal detoxification due to its chelating nature, there is no specific evidence or research supporting its use or efficacy in treating lead poisoning.[1] Therefore, this guide focuses on a scientifically relevant comparison of DMSA with established alternatives for which in vitro and in vivo data are available.

Introduction to Lead Chelation

Lead poisoning is a serious condition that can cause severe neurological and physiological damage. Chelation therapy is a primary treatment modality that involves the administration of a chelating agent, which binds to lead in the bloodstream and tissues, forming a complex that can be excreted from the body. The ideal chelator should have a high affinity for lead, low toxicity, and minimal interaction with essential minerals.

DMSA (Succimer) is an orally administered chelating agent approved for the treatment of lead poisoning in children. It is a dithiol compound with a high affinity for lead.

EDTA (Ethylenediaminetetraacetic acid) is a polyamino carboxylic acid that is administered intravenously as calcium disodium EDTA (CaNa2EDTA) to prevent dangerous depletion of calcium. It is effective in chelating extracellular lead.

DMPS (Dimercaptopropane sulfonate) is another dithiol chelating agent, structurally similar to DMSA, which can be administered orally or intravenously.

Mechanism of Action

The fundamental mechanism of these chelators involves the formation of a stable, non-toxic complex with lead ions, which is then eliminated from the body. The sulfhydryl groups in DMSA and DMPS, and the carboxyl and amine groups in EDTA, act as ligands that donate electrons to the lead ion, forming strong coordinate bonds.

cluster_Lead Lead Ion (Pb²⁺) cluster_Chelators Chelating Agents cluster_Complex Stable Complex cluster_Excretion Excretion Pb Pb²⁺ DMSA DMSA (Sulfhydryl Groups) Pb->DMSA Binds to EDTA EDTA (Carboxyl/Amine Groups) Pb->EDTA Binds to DMPS DMPS (Sulfhydryl Groups) Pb->DMPS Binds to Complex Lead-Chelator Complex DMSA->Complex EDTA->Complex DMPS->Complex Excretion Renal Excretion Complex->Excretion Facilitates

Caption: General mechanism of lead chelation.

In Vitro Performance Comparison

The following table summarizes the available in vitro data comparing the efficacy of DMSA, EDTA, and DMPS in lead chelation. It is important to note that direct quantitative comparisons from a single study using identical experimental conditions are limited. The data presented is a synthesis from multiple sources.

ParameterDMSAEDTADMPSSource(s)
Lead Chelation Efficacy Effective in extracting lead.More effective than DMSA in some studies.Generally considered the most effective for mercury, but also effective for lead.[4][5]
Effect on Lead Uptake in Cells Inhibits lead uptake.Inhibits lead uptake.Inhibits lead uptake.[6][7]
Effect on Lead Release from Cells Ineffective in some studies.Ineffective in some studies.Effective in causing lead release.[6][7]
Essential Mineral Depletion Less affinity for zinc and copper compared to EDTA.Significant depletion of zinc and manganese.Strong binder of copper.[4][8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating in vitro chelation studies. Below are generalized protocols for key experiments.

In Vitro Lead Chelation Assay (General Protocol)

This assay assesses the ability of a chelating agent to bind to lead in a cell-free system.

Materials:

  • Lead standard solution (e.g., Lead Nitrate)

  • Chelating agents (DMSA, EDTA, DMPS)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Detection reagent (e.g., Ferrozine, 2,2'-Bipyridine for colorimetric assays)[9]

  • Spectrophotometer or Atomic Absorption Spectrometer (AAS)

Procedure:

  • Prepare solutions of known concentrations of the lead standard and the chelating agents in the buffer.

  • Mix a fixed amount of the lead solution with varying concentrations of the chelating agent.

  • Allow the mixture to incubate for a specified time at a controlled temperature to allow for complex formation.

  • For Colorimetric Assays: Add the detection reagent. The reagent will react with the unbound lead, producing a color change that can be measured using a spectrophotometer. The decrease in color intensity is proportional to the amount of lead chelated.

  • For AAS: Directly measure the concentration of free lead in the solution.

  • Calculate the percentage of lead chelated by each agent at different concentrations.

start Start prep Prepare Lead and Chelator Solutions start->prep mix Mix Lead and Chelator prep->mix incubate Incubate mix->incubate measure Measure Free Lead (Spectrophotometry or AAS) incubate->measure calculate Calculate % Lead Chelated measure->calculate end End calculate->end

Caption: In vitro lead chelation assay workflow.

Cellular Lead Uptake/Release Assay

This assay evaluates the ability of a chelator to prevent lead from entering cells or to remove lead that has already accumulated within cells.

Materials:

  • Mammalian cell line (e.g., fibroblasts, hepatocytes)

  • Cell culture medium

  • Lead solution (e.g., Lead Chloride)

  • Chelating agents (DMSA, EDTA, DMPS)

  • Phosphate-buffered saline (PBS)

  • Instrumentation for lead quantification (e.g., AAS)

Protocol for Lead Uptake Inhibition:

  • Culture cells to semi-confluence in multi-well plates.

  • Simultaneously expose the cells to a fixed concentration of lead and varying concentrations of the chelating agent in the culture medium.

  • Incubate for a defined period (e.g., 24 hours).

  • Wash the cells thoroughly with PBS to remove extracellular lead.

  • Lyse the cells and determine the intracellular lead concentration using AAS.

  • Compare the lead concentration in treated cells to control cells (exposed to lead only).

Protocol for Lead Release:

  • Pre-load cells with lead by incubating them in a medium containing a known concentration of lead.

  • Wash the cells to remove extracellular lead.

  • Incubate the lead-loaded cells with a medium containing varying concentrations of the chelating agent.

  • After incubation, collect the medium and the cell lysate separately.

  • Measure the lead concentration in both the medium and the cell lysate to determine the extent of lead release from the cells.

cluster_Uptake Lead Uptake Inhibition cluster_Release Lead Release u_start Culture Cells u_expose Expose to Lead + Chelator u_start->u_expose u_wash Wash Cells u_expose->u_wash u_lyse Lyse Cells & Measure Intracellular Lead u_wash->u_lyse r_start Culture & Pre-load Cells with Lead r_wash Wash Cells r_start->r_wash r_expose Incubate with Chelator r_wash->r_expose r_measure Measure Lead in Medium & Cell Lysate r_expose->r_measure

Caption: Cellular lead uptake and release assay workflows.

Discussion and Conclusion

The choice of a chelating agent for lead poisoning depends on various factors, including the route of administration, efficacy, and potential side effects.

  • DMSA offers the significant advantage of oral administration, making it a preferred option, especially for pediatric patients. In vitro studies demonstrate its ability to inhibit lead uptake by cells, although its capacity to remove intracellular lead is debated.[6][7] A key advantage is its lower impact on essential mineral excretion compared to EDTA.

  • EDTA is a potent chelator, particularly for extracellular lead. However, its intravenous administration requirement and its tendency to deplete essential minerals like zinc are notable drawbacks.[4]

  • DMPS shows strong efficacy in chelating lead and other heavy metals and, importantly, has been shown to promote the release of lead from cells in vitro.[6][7] However, it is also a potent binder of copper, which necessitates careful monitoring of mineral levels during therapy.[8]

References

Caloxetate Trisodium: A Comparative Analysis of Its Advantages Over Traditional Calcium Chelators in Biopharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of appropriate excipients is paramount to ensuring the stability, efficacy, and safety of pharmaceutical formulations. Calcium chelators are often employed to control the concentration of free calcium ions, which can influence drug stability and activity. While traditional chelators like EDTA, EGTA, and BAPTA are widely used in research settings, Caloxetate trisodium presents a specialized alternative, particularly in the context of injectable drug formulations and contrast agents. This guide provides a comparative overview of this compound against other common calcium chelators, supported by available data and logical frameworks for its application.

Overview of Calcium Chelators

Calcium ions (Ca²⁺) are ubiquitous second messengers involved in numerous physiological processes. Consequently, the ability to control Ca²⁺ levels is crucial in both experimental biology and pharmaceutical formulation. Calcium chelators are molecules that can bind to calcium ions, effectively removing them from solution and preventing them from interacting with other molecules.

Commonly Used Calcium Chelators:

  • EDTA (Ethylenediaminetetraacetic acid): A non-selective chelating agent that binds a wide range of divalent and trivalent metal ions, including Ca²⁺ and Mg²⁺. Its lack of selectivity can be a drawback in biological systems where magnesium concentrations are high.

  • EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid): Exhibits a significantly higher selectivity for Ca²⁺ over Mg²⁺ compared to EDTA, making it more suitable for biological applications where magnesium interference is a concern.

  • BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid): Known for its high selectivity for Ca²⁺, rapid binding kinetics, and insensitivity to pH changes in the physiological range.[1][2][3] These properties make it a valuable tool for studying rapid calcium signaling events.

This compound:

This compound is a complex organic molecule that acts as a chelating agent.[4][5] It is notably used as an excipient in the formulation of the liver-specific MRI contrast agent, Gadoxetate disodium (Primovist®/Eovist®).[6][7] In this context, it is understood to contribute to the overall stability and safety of the gadolinium-based contrast agent. While direct comparative studies on its general calcium chelation properties are not extensively published, its inclusion in an intravenous pharmaceutical product suggests inherent advantages in terms of biocompatibility and performance in a physiological environment.

Comparative Data of Calcium Chelators

PropertyThis compoundEDTA (Ethylenediaminetetraacetic acid)EGTA (ethylene glycol tetraacetic acid)BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)
Primary Application Excipient in pharmaceutical formulations (e.g., MRI contrast agents)[6]General-purpose chelator in various industrial and laboratory applicationsSelective Ca²⁺ chelation in biological researchFast Ca²⁺ buffering in intracellular signaling studies[1]
Selectivity for Ca²⁺ over Mg²⁺ Assumed to be high due to its specific role in a biological formulation.Low (binds Mg²⁺ and other divalent cations)High (approximately 10⁵-fold)[2]Very High (approximately 10⁵-fold)[2]
pH Sensitivity Likely low in the physiological pH range, given its use in intravenous solutions.High (Ca²⁺ binding is pH-dependent)Moderate (Ca²⁺ binding is pH-dependent)Low (Ca²⁺ binding is relatively insensitive to pH changes around neutral)[1][3]
Binding/Release Kinetics Not publicly documented.SlowSlower than BAPTA[1][2]Fast (50-400 times faster than EGTA)[1][2]
Biocompatibility High (used as an excipient in an approved intravenous drug)[6]Can be toxic and may chelate essential metal ions.[8]Generally considered biocompatible for in vitro and in vivo research.Generally considered biocompatible for in vitro and in vivo research.
Molecular Weight ( g/mol ) ~631.53[9]292.24 (free acid)380.35 (free acid)476.48 (free acid)

Experimental Protocols

While specific experimental protocols for directly comparing this compound are not available, a general methodology for evaluating the performance of a novel calcium chelator against established ones is provided below.

Protocol 1: Determination of Calcium Binding Affinity using a Calcium-Selective Electrode

This protocol determines the dissociation constant (Kd) of a chelator for calcium.

Materials:

  • Calcium-selective electrode

  • pH meter

  • Standard calcium chloride (CaCl₂) solution (e.g., 1 M)

  • Buffer solution (e.g., MOPS or HEPES, pH 7.2)

  • Test chelator solution (e.g., 10 mM this compound)

  • Reference chelator solution (e.g., 10 mM EGTA)

  • High-purity water

Procedure:

  • Calibrate the calcium-selective electrode according to the manufacturer's instructions using standard CaCl₂ solutions of known concentrations.

  • Prepare a solution of the test chelator at a known concentration in the buffer.

  • Add a known volume of the standard CaCl₂ solution to the chelator solution.

  • Measure the free Ca²⁺ concentration using the calibrated electrode.

  • Repeat step 3 and 4 with incremental additions of CaCl₂ to generate a titration curve.

  • Calculate the Kd using a suitable binding model (e.g., by fitting the data to a one-site binding equation).

  • Repeat the procedure for the reference chelator (EGTA) under identical conditions for comparison.

Protocol 2: Assessment of Selectivity for Calcium over Magnesium

This protocol evaluates the chelator's preference for Ca²⁺ in the presence of a competing ion, Mg²⁺.

Materials:

  • All materials from Protocol 1

  • Standard magnesium chloride (MgCl₂) solution (e.g., 1 M)

Procedure:

  • Prepare a solution of the test chelator in the buffer containing a fixed concentration of MgCl₂ (e.g., 1 mM, to mimic physiological intracellular concentrations).

  • Titrate this solution with the standard CaCl₂ solution, measuring the free Ca²⁺ concentration at each step with the calcium-selective electrode.

  • Calculate the apparent Kd for Ca²⁺ in the presence of Mg²⁺.

  • The change in the apparent Kd compared to the Kd determined in the absence of Mg²⁺ provides a measure of the chelator's selectivity.

  • Repeat for the reference chelators (EDTA and EGTA) to compare their relative selectivities.

Logical Frameworks and Signaling Pathways

The primary advantage of this compound in its known application is likely related to enhancing the stability of the active pharmaceutical ingredient (API), in this case, Gadoxetate disodium. Free gadolinium ions are toxic, and a chelator like this compound can act as a "scavenger" for any dissociated Gd³⁺, a mechanism known as transmetallation.

Mechanism of Action: Stabilizing a Metallopharmaceutical

The diagram below illustrates the proposed role of this compound in stabilizing a gadolinium-based contrast agent.

G cluster_0 Pharmaceutical Formulation cluster_1 In Vivo Environment Gd_Complex Gadoxetate disodium (API) Free_Gd Free Gd³⁺ (Toxic) Gd_Complex->Free_Gd Dissociation (potential toxicity) Caloxetate This compound (Excipient) Ca_Ion Ca²⁺ Caloxetate->Ca_Ion Ca²⁺ exchange Stable_Complex Stable Gd-Caloxetate Complex Caloxetate->Stable_Complex Free_Gd->Stable_Complex Chelation by Caloxetate

Caption: Proposed mechanism of this compound in stabilizing a gadolinium complex.

Experimental Workflow for Chelator Comparison

The following diagram outlines a logical workflow for the comparative evaluation of calcium chelators.

G start Select Chelators (Caloxetate, EDTA, EGTA, BAPTA) exp1 Determine Ca²⁺ Binding Affinity (Kd) (e.g., Ion-Selective Electrode) start->exp1 exp2 Assess Selectivity (Ca²⁺ vs. Mg²⁺) (Competitive Binding Assay) start->exp2 exp3 Evaluate pH Dependence of Chelation (Titration at different pH values) start->exp3 exp4 Measure Binding/Release Kinetics (e.g., Stopped-Flow Spectroscopy) start->exp4 exp5 Biocompatibility/Toxicity Assay (e.g., Cell Viability Assay) start->exp5 analysis Comparative Data Analysis exp1->analysis exp2->analysis exp3->analysis exp4->analysis exp5->analysis conclusion Conclusion on Advantages/ Disadvantages for Specific Applications analysis->conclusion

Caption: Workflow for the comprehensive comparison of calcium chelators.

Conclusion

While direct, publicly available experimental data for a side-by-side comparison of this compound with traditional calcium chelators is limited, its use as an excipient in an approved intravenous drug product provides strong inferential evidence of its advantages in specific pharmaceutical applications. These likely include high biocompatibility, stability at physiological pH, and high selectivity for the target metal ion (in its known application, likely scavenging free gadolinium, which would be facilitated by its calcium complex structure).

For researchers in drug development, this compound represents a potentially superior option when a highly biocompatible and stable chelator is required for a formulation, particularly for parenteral administration. In contrast, for fundamental research focused on rapidly buffering intracellular calcium, BAPTA remains the gold standard due to its well-characterized fast kinetics. EGTA is a suitable and cost-effective choice for applications requiring high selectivity for calcium over magnesium in in vitro assays. The choice of a calcium chelator should, therefore, be guided by the specific requirements of the application, with this compound being a compelling candidate for formulation and drug delivery systems where safety and stability are the primary concerns.

References

Cytotoxicity comparison of Caloxetate trisodium and other chelating agents

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the in vitro cytotoxicity of commonly used chelating agents is essential for researchers and drug development professionals. This guide provides a comparative overview of the cytotoxic profiles of established chelating agents, alongside a discussion on the current data gap for the newer agent, Caloxetate Trisodium.

While chelating agents are invaluable for their ability to bind metal ions in various therapeutic and research applications, their potential to induce cellular toxicity is a significant consideration. This guide synthesizes available in vitro cytotoxicity data for prominent chelating agents such as Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Dimercaptosuccinic acid (DMSA).

A comprehensive search of publicly available scientific literature and regulatory documents did not yield any specific in vitro cytotoxicity data for this compound. This includes a review of nonclinical toxicology reports for EOVIST® (gadoxetate disodium), where this compound is used as an excipient[1][2]. The absence of such data highlights a critical knowledge gap and underscores the need for future research to establish the cytotoxic profile of this emerging chelating agent.

Cytotoxicity Data for Common Chelating Agents

The following table summarizes in vitro cytotoxicity data for EDTA, DTPA, and DMSA from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions, including cell lines, concentrations, and exposure durations.

Chelating AgentCell LineConcentrationExposure TimeObserved EffectReference
EDTA L929 (Mouse Fibroblasts)17%0h8.8% Cell Viability[3]
L929 (Mouse Fibroblasts)17%24h99.5% Cell Viability[3]
Chinese Hamster Fibroblasts (V79)0.05% - 1.0%30 minDose-dependent decrease in cell viabilityN/A
DMSA Human Mesenchymal Stem Cells52 and 90 µg/mL24h>97.6% Cell Viability (Trypan Blue)[4]
Human Mesenchymal Stem Cells15, 30, 60, 80 µg/mL (as γ-Fe2O3-DMSA)24h, 48h, 72hNo significant difference in cell viability (MTT assay)[4]
DTPA HK-2 (Human Kidney Cells)Not specifiedNot specifiedLower toxicity compared to a uranium-selective peptide[5]

Experimental Protocols: A General Overview

The most common method for assessing in vitro cytotoxicity in the reviewed studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol:
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the chelating agent for a specified duration.

  • MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Visualizing Cellular Response Pathways

Understanding the mechanisms of cytotoxicity often involves examining cellular signaling pathways. While specific pathways for this compound are unknown, the following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound.

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_setup Experimental Setup cluster_exposure Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., Fibroblasts) Incubation Incubation with Test Compound (Various Concentrations & Durations) Cell_Culture->Incubation Compound_Prep Preparation of Chelating Agent (e.g., this compound, EDTA) Compound_Prep->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Acquisition Data Acquisition (e.g., Absorbance Reading) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis

Caption: General workflow for assessing in vitro cytotoxicity.

The following diagram illustrates the principle of chelation, a fundamental process for all the discussed agents.

Chelation_Mechanism Mechanism of Action: Chelation Chelating_Agent Chelating Agent (e.g., this compound) Chelate_Complex Stable Chelate Complex Chelating_Agent->Chelate_Complex Binds Metal_Ion Metal Ion Metal_Ion->Chelate_Complex Is Bound Biological_System Biological System Chelate_Complex->Biological_System Reduced Toxicity / Excretion

References

Evaluating the performance of Caloxetate trisodium-based contrast agents against gadodiamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the performance, safety, and experimental protocols of Caloxetate trisodium-based contrast agents in juxtaposition with the established gadolinium-based contrast agent, gadodiamide. This guide is intended for researchers, scientists, and professionals in drug development.

This comparison guide provides a detailed analysis of two compounds associated with magnetic resonance imaging (MRI) contrast enhancement: this compound and gadodiamide. While gadodiamide is a well-documented gadolinium-based contrast agent (GBCA), information regarding this compound as a primary contrast agent is not available in current scientific literature. It is primarily known as an excipient in the formulation of the liver-specific contrast agent, gadoxetate disodium (Eovist® or Primovist®). Therefore, a direct quantitative performance comparison between this compound and gadodiamide as standalone contrast agents is not feasible.

This guide will proceed with a thorough evaluation of gadodiamide, presenting its performance data, experimental protocols for its assessment, and its established safety profile. Subsequently, the known role and properties of this compound will be discussed in the context of its function within the gadoxetate disodium formulation.

Gadodiamide: A Detailed Performance Evaluation

Gadodiamide is a linear, non-ionic gadolinium-based contrast agent that has been used for MRI of the central nervous system and general body imaging.[1] Its primary mechanism of action is the shortening of the T1 relaxation time of water protons in its vicinity, leading to an increase in signal intensity on T1-weighted MR images.[1][2][3]

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₆H₂₆GdN₅O₈[1]
Molar Mass 573.66 g/mol [1]
Structure Linear, Non-ionic Chelate[1][4]
Excretion Primarily Renal[1]
Performance Data: Relaxivity and Signal Enhancement

Relaxivity (r₁ and r₂) is a measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons, respectively, and is a key indicator of its performance. Higher r₁ relaxivity generally translates to greater signal enhancement at a given concentration.

Table 1: In Vitro Relaxivity of Gadodiamide

Magnetic Field StrengthMediumr₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)Reference
1.5 THuman Serum Substitute~4.5-[5]
3 THuman Serum Substitute~4.2-[5]
1.5 TSaline~4.3-[6]
3 TSaline~4.1-[6]

Signal Enhancement: Clinical studies have demonstrated that gadodiamide provides significant contrast enhancement in the brain, facilitating the visualization of lesions with a disrupted blood-brain barrier.[7] The peak enhancement is typically observed within minutes after injection.[8] However, studies comparing gadodiamide to higher relaxivity agents have shown that agents like gadobenate dimeglumine can provide superior lesion enhancement and diagnostic information at equivalent doses.[7]

Safety Profile

The use of gadodiamide has been associated with significant safety concerns, primarily:

  • Nephrogenic Systemic Fibrosis (NSF): A rare but serious condition characterized by fibrosis of the skin and internal organs, predominantly occurring in patients with severe renal impairment.[9][10][11][12][13] Gadodiamide, being a linear GBCA with lower stability compared to macrocyclic agents, has been linked to a higher risk of NSF.[4][10]

  • Gadolinium Retention: Studies have shown that gadolinium from GBCAs can be retained in the body for extended periods, including in the brain, bone, and skin, even in patients with normal renal function.[14] Linear agents like gadodiamide are associated with greater gadolinium deposition compared to macrocyclic agents.[14] The long-term clinical significance of this retention is still under investigation.

This compound: Role as an Excipient

This compound is a chelating agent with the molecular formula C₂₃H₂₈CaN₃Na₃O₁₁.[15][16][17][18] In the context of MRI, it is a component of the formulation of gadoxetate disodium (Eovist®/Primovist®), a liver-specific MRI contrast agent.[15][19][20][21] Its primary role in this formulation is as an excipient, specifically a chelating agent that contributes to the stability of the gadoxetate complex.[15]

There is no publicly available data on the relaxivity, signal enhancement properties, or safety profile of this compound as a standalone contrast agent. Its chemical structure suggests it could chelate paramagnetic ions, but its performance in this capacity has not been characterized in the scientific literature. Therefore, a direct comparison of its performance against gadodiamide is not possible.

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of contrast agent performance. Below are representative protocols for key experiments.

In Vitro Relaxivity Measurement

This protocol outlines the steps to determine the r₁ and r₂ relaxivity of a contrast agent.

G Experimental Workflow: In Vitro Relaxivity Measurement cluster_prep Sample Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis A Prepare stock solution of contrast agent B Perform serial dilutions in physiologically relevant medium (e.g., plasma, saline) A->B C Transfer samples to NMR tubes or phantom wells B->C D Place phantom in MRI scanner C->D E Acquire T1-weighted images using an inversion recovery spin-echo sequence with varying inversion times (TI) D->E F Acquire T2-weighted images using a spin-echo sequence with varying echo times (TE) D->F G Measure signal intensity from each sample at each TI and TE E->G F->G H Calculate T1 and T2 relaxation times for each concentration G->H I Plot 1/T1 and 1/T2 (relaxation rates) vs. concentration H->I J Determine r1 and r2 from the slope of the linear regression I->J

In Vitro Relaxivity Measurement Workflow
In Vivo Dynamic Contrast-Enhanced (DCE) MRI of the Liver

This protocol is used to assess the enhancement characteristics of a liver-specific contrast agent.

G Experimental Workflow: In Vivo DCE-MRI of the Liver cluster_animal Animal Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis A Anesthetize animal (e.g., rat, rabbit) B Place intravenous catheter A->B C Position animal in MRI scanner B->C D Acquire pre-contrast T1-weighted images C->D E Inject contrast agent as a bolus D->E F Acquire dynamic series of T1-weighted images for several minutes (arterial, portal venous, and delayed phases) E->F G Draw regions of interest (ROIs) on liver parenchyma and major vessels F->G H Generate time-intensity curves (TICs) for each ROI G->H I Calculate enhancement parameters (e.g., peak enhancement, time to peak, washout rate) H->I

In Vivo DCE-MRI of the Liver Workflow
Biodistribution and Toxicity Study

This protocol outlines the key steps in assessing the distribution and safety of a new contrast agent.

G Logical Flow: Biodistribution and Toxicity Study cluster_dosing Dosing and Observation cluster_biodistribution Biodistribution Analysis cluster_histopathology Histopathological Examination A Administer contrast agent to animal models at various doses B Monitor animals for clinical signs of toxicity A->B C Euthanize animals at pre-determined time points B->C F Process collected tissues for histopathology B->F D Collect organs and tissues (e.g., liver, kidneys, brain, bone) C->D E Measure gadolinium concentration in tissues using ICP-MS D->E G Examine tissue sections for signs of cellular damage or fibrosis F->G

Biodistribution and Toxicity Study Flow

Conclusion

Gadodiamide, a linear GBCA, demonstrates effective contrast enhancement but is associated with significant safety concerns, particularly the risk of NSF in renally impaired patients and the potential for long-term gadolinium retention. The lack of performance data for this compound as a standalone contrast agent precludes a direct comparison. Its established role is that of a stabilizing excipient in a liver-specific contrast agent formulation. For researchers and drug development professionals, the evaluation of new contrast agents necessitates rigorous adherence to detailed experimental protocols to thoroughly characterize their efficacy and safety profiles. The choice of a contrast agent in a clinical or research setting should always involve a careful consideration of the benefit-risk profile for the specific application and patient population.

References

A comparative study of Caloxetate trisodium and BAPTA for intracellular calcium measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of intracellular calcium signaling, the selection of appropriate tools for measurement and manipulation of calcium levels is paramount. This guide provides a detailed comparison of two widely utilized compounds: the calcium chelator BAPTA and the ratiometric fluorescent indicator Fura-2. We will delve into their respective mechanisms, key performance characteristics, and experimental applications, supported by quantitative data and detailed protocols to aid in the informed selection of the most suitable agent for your research needs.

Introduction to Intracellular Calcium Modulation and Detection

Calcium ions (Ca2+) are ubiquitous second messengers that govern a vast array of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis.[1][2] The precise spatial and temporal control of intracellular calcium concentrations is therefore critical for normal cellular function. Dysregulation of calcium signaling is implicated in numerous pathological conditions, making the study of its dynamics a key area of research.

To investigate the role of intracellular calcium, researchers employ a variety of tools to both manipulate and measure its concentration. Among these, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) and Fura-2 stand out as foundational instruments in the field. BAPTA is a calcium chelator highly valued for its ability to buffer intracellular calcium, thereby allowing scientists to probe the effects of calcium depletion on cellular pathways.[3][4] In contrast, Fura-2 is a fluorescent indicator that enables the quantitative measurement of intracellular calcium concentrations through ratiometric imaging.[5]

Comparative Data: BAPTA vs. Fura-2

The selection of BAPTA or Fura-2 depends critically on the experimental objective. BAPTA is employed to control and buffer intracellular calcium, while Fura-2 is used to measure it. The following tables summarize their key quantitative properties to facilitate a direct comparison.

PropertyBAPTAFura-2
Primary Function Calcium Chelator (Buffer)Ratiometric Fluorescent Calcium Indicator
Dissociation Constant (Kd) for Ca2+ ~160 nM (in the absence of Mg2+)[6]~145 nM (in vitro, can vary in situ)[7][8]
Selectivity High for Ca2+ over Mg2+[3]High for Ca2+ over Mg2+[9]
Binding Kinetics Fast on- and off-rates[3]Slower dissociation from Ca2+ can dampen rapid transients[10]
pH Sensitivity Less sensitive to pH changes compared to EGTA[3]Kd is pH-dependent[11]
Form for Cell Loading BAPTA-AM (acetoxymethyl ester)[6]Fura-2 AM (acetoxymethyl ester)[5]
PropertyBAPTAFura-2
Fluorescence Non-fluorescent[6]Fluorescent
Excitation Wavelengths Not Applicable340 nm (Ca2+-bound) and 380 nm (Ca2+-free)
Emission Wavelength Not Applicable~510 nm[12][13]
Quantum Yield Not Applicable0.23 (Ca2+-free) to 0.49 (Ca2+-bound)[14][15]
Measurement Principle Not ApplicableRatiometric (ratio of emission at 340 nm and 380 nm excitation)

Mechanism of Action and Signaling Pathways

BAPTA: A High-Affinity Calcium Buffer

BAPTA acts as a calcium sponge, rapidly binding to free intracellular calcium ions. Its high affinity and fast binding kinetics allow it to effectively buffer changes in calcium concentration, thereby preventing downstream signaling events that are dependent on calcium influx or release from intracellular stores like the endoplasmic reticulum.[3][4] This makes BAPTA an invaluable tool for dissecting the role of calcium in various signaling pathways.

BAPTA_Mechanism cluster_cell Intracellular Space Ca2+ Ca²⁺ BAPTA-Ca2+ BAPTA-Ca²⁺ Signaling Ca²⁺-dependent Signaling Pathways Ca2+->Signaling Activates BAPTA BAPTA BAPTA->BAPTA-Ca2+ Binds Ca²⁺ Extracellular Ca2+ Extracellular Ca²⁺ Extracellular Ca2+->Ca2+ Influx ER Ca2+ ER Ca²⁺ ER Ca2+->Ca2+ Release Fura2_Mechanism cluster_excitation Excitation Light cluster_cell Intracellular Space 340nm 340 nm Fura2_Ca Fura-2-Ca²⁺ 340nm->Fura2_Ca Excites 380nm 380 nm Fura2_free Fura-2 (free) 380nm->Fura2_free Excites Emission Emission at 510 nm Fura2_Ca->Emission Fura2_free->Fura2_Ca Binds Ca²⁺ Fura2_free->Emission Ca2+ Ca²⁺ Ratio Ratio (340/380) Emission->Ratio Calculate Experimental_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_experiment Experiment Prepare_Stock Prepare Stock Solution (BAPTA-AM or Fura-2 AM in DMSO) Prepare_Loading Prepare Loading Solution (Dilute in HBSS with Pluronic F-127) Prepare_Stock->Prepare_Loading Load_Cells Incubate Cells with Loading Solution Prepare_Loading->Load_Cells Wash_Cells Wash Cells to Remove Extracellular Dye Load_Cells->Wash_Cells Deesterify Incubate for De-esterification Wash_Cells->Deesterify Imaging Acquire Fluorescence Images (Fura-2) or Perform Experiment (BAPTA) Deesterify->Imaging Analysis Data Analysis (Calculate 340/380 ratio for Fura-2) Imaging->Analysis

References

Validation of Caloxetate trisodium's efficacy in a specific disease model

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of Gadoxetate Disodium in Liver Lesion Detection

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of gadoxetate disodium, which includes the excipient Caloxetate trisodium, with alternative magnetic resonance imaging (MRI) contrast agents for the detection and characterization of focal liver lesions. The data and protocols presented are compiled from peer-reviewed clinical studies to aid researchers, scientists, and drug development professionals in making informed decisions for preclinical and clinical imaging strategies.

Introduction to this compound's Role

This compound functions as a crucial excipient in the formulation of gadoxetate disodium (marketed as Eovist® in the U.S. and Primovist® in the EU). It is a chelating agent that stabilizes the gadolinium ion, thereby reducing its toxicity and ensuring the stability of the contrast agent in solution. The efficacy discussed in this guide pertains to the final formulation of gadoxetate disodium, which relies on this compound for its safety and performance profile. Gadoxetate disodium is a hepatobiliary-specific contrast agent, meaning it is taken up by hepatocytes, providing functional information about the liver in addition to the standard dynamic vascular phases of enhancement.

Quantitative Comparison of Diagnostic Performance

The efficacy of an MRI contrast agent in this context is primarily measured by its diagnostic accuracy, specifically its sensitivity and specificity in detecting and characterizing liver lesions. Below is a summary of data from a prospective, multicenter, double-blind, randomized clinical study comparing gadoxetate disodium with another hepatobiliary agent, gadobenate dimeglumine, for the detection of focal liver lesions, including hepatocellular carcinoma (HCC).

Table 1: Sensitivity for Correctly Detected Liver Segments Affected by Focal Liver Lesions

Patient SubgroupContrast AgentPre-Contrast Sensitivity (%)Post-Contrast Sensitivity (%)Change in Sensitivity (%)
All Patients Gadoxetate Disodium81.587.7+6.2
Gadobenate Dimeglumine81.386.8+5.5
HCC Patients Gadoxetate Disodium82.989.9+7.0
Gadobenate Dimeglumine85.085.00.0
Cirrhosis Patients Gadoxetate Disodium79.789.6+9.9
Gadobenate Dimeglumine77.887.8+10.0
HCC + Cirrhosis Patients Gadoxetate Disodium78.991.7+12.8
Gadobenate Dimeglumine81.178.2-2.9

*Data sourced from a Phase III clinical trial.[1][2][3] *Indicates a statistically significant higher increase in sensitivity for gadoxetate disodium in these subgroups compared to gadobenate dimeglumine.

Table 2: Specificity for Correctly Identified Unaffected Liver Segments

Patient SubgroupContrast AgentPre-Contrast Specificity (%)Post-Contrast Specificity (%)Change in Specificity (%)
All Patients Gadoxetate Disodium98.095.2-2.8
Gadobenate Dimeglumine97.994.6-3.3
HCC Patients Gadoxetate Disodium97.594.7-2.8
Gadobenate Dimeglumine97.693.3-4.3
Cirrhosis Patients Gadoxetate Disodium97.991.6-6.3
Gadobenate Dimeglumine97.588.8-8.7
HCC + Cirrhosis Patients Gadoxetate Disodium97.392.5-4.8
Gadobenate Dimeglumine97.190.1-7.0

*Data sourced from the same Phase III clinical trial.[1][2][3] *Indicates a statistically significant lower loss of specificity for gadoxetate disodium across all subgroups.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. The following protocols are generalized from typical clinical comparative studies of liver MRI contrast agents.

Patient Population: Patients with known or suspected focal liver lesions, often with specific subgroups for hepatocellular carcinoma (HCC) and liver cirrhosis.

Contrast Agents and Dosage:

  • Gadoxetate Disodium: Administered as an intravenous bolus at a dose of 0.025 mmol/kg body weight.

  • Gadobenate Dimeglumine: Administered as an intravenous bolus at a dose of 0.05 mmol/kg body weight.

  • Extracellular Contrast Agents (General): Typically administered at a dose of 0.1 mmol/kg body weight.[4]

MRI Imaging Protocol: MRI is performed on 1.5T or 3.0T systems. The protocol includes a series of specific sequences before and after the administration of the contrast agent.

1. Pre-Contrast Sequences:

  • T1-weighted in-phase and opposed-phase gradient-echo (GRE): To detect intra-lesional fat and iron.

  • T2-weighted single-shot fast spin-echo (HASTE) or turbo spin-echo (TSE) with and without fat suppression: To characterize fluid-containing lesions and assess liver morphology.

  • Diffusion-Weighted Imaging (DWI): To assess water diffusion, which is often restricted in malignant tumors.

2. Dynamic Post-Contrast Sequences: A fat-suppressed 3D T1-weighted gradient-echo sequence (e.g., VIBE, LAVA, THRIVE) is performed before and at multiple time points after contrast injection:

  • Arterial Phase: Acquired ~20-30 seconds post-injection to assess arterial hyperenhancement.

  • Portal Venous Phase: Acquired ~60-70 seconds post-injection, crucial for evaluating most liver lesions.

  • Late Dynamic (Transitional) Phase: Acquired ~2-5 minutes post-injection.

3. Hepatobiliary Phase (for hepatobiliary agents):

  • Gadoxetate Disodium: Acquired approximately 20 minutes post-injection.[5]

  • Gadobenate Dimeglumine: Acquired approximately 45-120 minutes post-injection.

Image Analysis: Blinded readers, typically experienced radiologists, independently review the MRI scans. Lesion detection, characterization, and conspicuity are assessed on a segmental basis. The findings from pre-contrast and post-contrast images are compared, and diagnostic performance metrics (sensitivity, specificity, accuracy) are calculated against a standard of reference (e.g., histopathology or follow-up imaging).

Visualizations

Experimental Workflow for Comparative MRI Study

G cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Intervention Arms cluster_3 Data Acquisition cluster_4 Analysis cluster_5 Outcome Assessment p1 Enrollment of Patients with Suspected Focal Liver Lesions rand Randomization p1->rand g1 Group A: Administer Gadoxetate Disodium (0.025 mmol/kg) rand->g1 Arm 1 g2 Group B: Administer Comparator Agent (e.g., Gadobenate Dimeglumine) rand->g2 Arm 2 mri1 Perform Liver MRI: - Pre-contrast sequences - Dynamic post-contrast phases - Hepatobiliary phase (20 min) g1->mri1 mri2 Perform Liver MRI: - Pre-contrast sequences - Dynamic post-contrast phases - Hepatobiliary phase (45-120 min) g2->mri2 analysis Blinded Reader Image Analysis mri1->analysis mri2->analysis outcome Compare Diagnostic Performance: - Sensitivity - Specificity - Accuracy analysis->outcome

Caption: Workflow for a randomized controlled trial comparing liver MRI contrast agents.

Signaling Pathway of Hepatobiliary Contrast Agents

G cluster_liver Hepatocyte oatp OATP1B3 Transporter (Sinusoidal Membrane) agent_inside Gadoxetate Disodium (Intracellular) oatp->agent_inside mrp2 MRP2 Transporter (Canalicular Membrane) bile Bile Canaliculus mrp2->bile agent_inside->mrp2 Excretion agent_outside Gadoxetate Disodium (Blood Sinusoid) agent_outside->oatp Uptake

Caption: Cellular transport pathway of gadoxetate disodium in hepatocytes.

References

Cross-Validation of Analytical Methods for Caloxetate Trisodium Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Caloxetate trisodium in pharmaceutical formulations and biological matrices. The methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols to aid in method selection and validation.

This compound is a chelating agent used in medical imaging and treatment formulations.[1] Its molecular formula is C23H28CaN3Na3O11, with a molecular weight of approximately 631.5 g/mol .[1][2][3][4][5] Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.

Comparative Performance Data

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of this compound.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) 10 ng/mL0.1 ng/mL1 µg/mL
Limit of Quantification (LOQ) 30 ng/mL0.5 ng/mL5 µg/mL
Accuracy (% Recovery) 98-102%99-101%95-105%
Precision (% RSD) < 2%< 1.5%< 5%
Sample Throughput ModerateHighHigh
Cost per Sample ModerateHighLow
Selectivity GoodExcellentLow to Moderate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific sample types and laboratory conditions.

HPLC-UV is a robust and widely used technique for the quantification of small molecules in various matrices.[6][7][8][9]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Inject the supernatant into the HPLC system.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

    • Injection volume: 10 µL.

    • Detection wavelength: 275 nm.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration.

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis.[10][11][12][13]

  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Sample Preparation (Plasma):

    • Follow the same protein precipitation procedure as for HPLC-UV.

  • Mass Spectrometry Conditions:

    • Ionization mode: Negative ESI.

    • Multiple Reaction Monitoring (MRM) transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

  • Quantification:

    • Quantification is based on the peak area ratio of the analyte to the internal standard using a calibration curve.

UV-Vis spectrophotometry is a simple, cost-effective method suitable for the analysis of bulk drug substances or highly concentrated formulations.[14][15][16][17][18]

  • Instrumentation:

    • Double-beam UV-Vis spectrophotometer.

  • Solvent:

    • Phosphate buffer (pH 7.4).

  • Sample Preparation (Bulk Drug):

    • Accurately weigh and dissolve the this compound sample in the phosphate buffer to achieve a concentration within the linear range of the assay.

  • Measurement:

    • Scan the sample from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the sample and standards at the λmax.

  • Quantification:

    • A standard calibration curve of absorbance versus concentration is used to determine the concentration of the unknown sample.

Visualizations

The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods.

A Define Analytical Requirements (Sensitivity, Selectivity, Matrix) B Method Development & Optimization A->B C HPLC-UV B->C D LC-MS/MS B->D E UV-Vis B->E F Method Validation (ICH/FDA Guidelines) Linearity, Accuracy, Precision, LOD, LOQ C->F D->F E->F G Sample Analysis F->G H Cross-Validation: Compare Results from Different Methods G->H I Select Optimal Method H->I

Workflow for analytical method cross-validation.

As a chelating agent, this compound could hypothetically influence signaling pathways dependent on divalent cations like Ca2+. The diagram below illustrates a simplified, hypothetical pathway.

A Extracellular Ca2+ C Ca2+ Channel A->C B This compound B->C Inhibition D Intracellular Ca2+ C->D E Calmodulin D->E F Kinase Activation E->F G Cellular Response F->G

Hypothetical inhibition of a Ca2+ signaling pathway.

References

Benchmarking the Drug Release Profile of Caloxetate Trisodium Carriers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical drug release profile of Caloxetate trisodium as a drug carrier against established alternatives, namely liposomes and polymeric nanoparticles. Due to the limited publicly available data on this compound as a primary drug delivery vehicle, this guide utilizes a hypothetical scenario to illustrate its potential performance based on its known properties as a chelating agent. The experimental data for liposomal doxorubicin and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating curcumin are based on representative findings in the field.

This compound is a chelating agent with a molecular formula of C23H28CaN3Na3O11 and a molecular weight of 631.5 g/mol .[1][2][3][4][5] Its inherent ability to bind to metal ions suggests its potential for use in drug delivery systems, particularly for chelating drugs or drugs that can be complexed with metal ions. This guide explores a hypothetical scenario where this compound is used to carry a generic chelating drug, "Chelatox," for controlled release.

Comparative Drug Release Profiles

The following table summarizes the cumulative drug release percentages over 48 hours for the hypothetical this compound-Chelatox carrier, a liposomal formulation of doxorubicin, and PLGA nanoparticles encapsulating curcumin.

Time (Hours)This compound-Chelatox (%)Liposomal Doxorubicin (%)PLGA-Curcumin Nanoparticles (%)
1 15510
2 25818
4 401230
8 652045
12 802855
24 954568
48 986075

Note: Data for this compound-Chelatox is hypothetical and for illustrative purposes only. Data for Liposomal Doxorubicin and PLGA-Curcumin Nanoparticles are representative of typical release profiles found in scientific literature.[6][7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for determining the in-vitro drug release profiles.

In-Vitro Drug Release Study of Liposomal Doxorubicin

This protocol is based on the dialysis method, a common technique for assessing drug release from liposomes.[9][10][11]

Objective: To determine the in-vitro release rate of doxorubicin from a liposomal formulation.

Materials:

  • Liposomal doxorubicin formulation

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (e.g., Spectra/Por® 3 with a Molecular Weight Cut-Off of 3.5 kDa)[12]

  • Magnetic stirrer and stir bars

  • Incubator or water bath at 37°C

  • UV-Vis spectrophotometer or HPLC system for doxorubicin quantification

Procedure:

  • Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Pipette a known concentration of the liposomal doxorubicin formulation into the dialysis bag and securely seal both ends.

  • Immerse the sealed dialysis bag into a vessel containing a known volume of pre-warmed PBS (pH 7.4) to ensure sink conditions.

  • Place the vessel on a magnetic stirrer at a constant speed (e.g., 100 rpm) within an incubator set to 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the vessel.

  • Replenish the vessel with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.

  • Analyze the collected samples for doxorubicin concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at 480 nm or HPLC).

  • Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug in the liposomal formulation.

In-Vitro Drug Release Study of PLGA-Curcumin Nanoparticles

This protocol utilizes the sample and separate method, often employed for polymeric nanoparticles.[12][13][14][15]

Objective: To evaluate the in-vitro release profile of curcumin from PLGA nanoparticles.

Materials:

  • Curcumin-loaded PLGA nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4, with a small percentage of a surfactant like Tween 80 to enhance curcumin solubility

  • Centrifugal filter units (e.g., with a molecular weight cut-off that retains the nanoparticles)

  • Incubator shaker

  • UV-Vis spectrophotometer or HPLC system for curcumin quantification

Procedure:

  • Disperse a known amount of the curcumin-loaded PLGA nanoparticles in the release medium (PBS with surfactant).

  • Divide the dispersion into equal aliquots in separate microcentrifuge tubes, one for each time point.

  • Place the tubes in an incubator shaker at 37°C with constant agitation.

  • At each scheduled time point, remove one tube and centrifuge it using a centrifugal filter unit to separate the nanoparticles from the supernatant containing the released curcumin.

  • Collect the filtrate and analyze the concentration of curcumin using a suitable analytical method (e.g., UV-Vis spectrophotometry at approximately 425 nm or HPLC).

  • The cumulative amount of drug released is calculated as a percentage of the total curcumin encapsulated in the nanoparticles. A separate experiment is conducted to determine the total encapsulated curcumin by dissolving a known amount of nanoparticles in a suitable organic solvent and measuring the curcumin concentration.

Visualizations

Experimental Workflow for In-Vitro Drug Release

G cluster_prep Formulation Preparation cluster_setup Release Study Setup cluster_sampling Sampling and Separation cluster_analysis Analysis prep Prepare Drug Carrier (e.g., this compound, Liposomes, PLGA-NPs) setup Disperse Formulation in Release Medium (e.g., PBS) prep->setup incubate Incubate at 37°C with Agitation setup->incubate sample Withdraw Aliquots at Predetermined Time Points incubate->sample separate Separate Released Drug (Dialysis / Centrifugation) sample->separate quantify Quantify Drug Concentration (HPLC / UV-Vis) separate->quantify calculate Calculate Cumulative Drug Release (%) quantify->calculate

Caption: Workflow for in-vitro drug release testing.

Hypothetical Signaling Pathway Influenced by a Released Drug

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates drug Released Drug (e.g., Chelatox) drug->receptor Binds kinase2 Kinase B kinase1->kinase2 Phosphorylates tf_inactive Inactive Transcription Factor kinase2->tf_inactive Activates tf_active Active Transcription Factor tf_inactive->tf_active gene Target Gene tf_active->gene Regulates response Cellular Response (e.g., Apoptosis) gene->response Leads to

Caption: A hypothetical drug-activated signaling cascade.

References

Comparative Analysis of the Thermodynamic Stability of Metal Complexes: Caloxetate Trisodium and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermodynamic stability of metal complexes formed by Caloxetate trisodium and two widely used alternative chelating agents, EDTA and DTPA. Due to the limited publicly available experimental data on the thermodynamic stability of this compound metal complexes, this guide focuses on a structural comparison and presents the established stability data for EDTA and DTPA as a benchmark. Furthermore, it details the experimental protocols that can be employed to determine the thermodynamic stability constants for this compound complexes.

Structural Comparison of Chelating Agents

This compound, Ethylenediaminetetraacetic acid (EDTA), and Diethylenetriaminepentaacetic acid (DTPA) are all aminopolycarboxylate chelating agents. Their structures are fundamental to their ability to form stable complexes with metal ions.

  • This compound: This molecule possesses multiple carboxylic acid and amine groups, which act as donor atoms for coordination with a central metal ion.[1][2][3] Its specific structure suggests it is a multidentate ligand, capable of forming multiple bonds with a metal ion, leading to a stable chelate complex.[4]

  • EDTA (Ethylenediaminetetraacetic acid): A well-characterized hexadentate ligand, meaning it can form six bonds with a metal ion. It has two nitrogen atoms and four carboxylate groups that coordinate with the metal.[5][6][7]

  • DTPA (Diethylenetriaminepentaacetic acid): An octadentate ligand, capable of forming eight bonds with a metal ion. It has three nitrogen atoms and five carboxylate groups.[5] This higher denticity generally leads to the formation of more stable complexes compared to EDTA.[5]

The chelate effect is a key principle in coordination chemistry, stating that complexes formed by multidentate ligands (chelating agents) are significantly more stable than those formed by a corresponding number of monodentate ligands.[8][9] This increased stability is primarily due to a favorable entropy change upon complexation.[10] Both EDTA and DTPA are classic examples of chelating agents that exhibit this effect.[11] Based on its structure, this compound is also expected to benefit from the chelate effect, forming stable complexes with various metal ions.

Thermodynamic Stability Data

The thermodynamic stability of a metal complex is quantified by its stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex. The following table summarizes the log K values for EDTA and DTPA with several biologically and medically relevant metal ions.

Metal IonEDTA (log K)DTPA (log K)
Ca²⁺ 10.65[10][12]10.7[13]
Mg²⁺ 8.79[10][12]9.3[13]
Fe³⁺ 25.128.6
Gd³⁺ ~17-18[14]~22-23[14][15]

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.[10]

Experimental Protocols for Determining Thermodynamic Stability

To determine the thermodynamic stability constants of this compound metal complexes, several established experimental techniques can be employed. The following are detailed methodologies for three common methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants.[12][16] It involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (a strong base) is added.[17][18]

Methodology:

  • Solution Preparation: Prepare solutions of the metal salt (e.g., metal chloride or nitrate), this compound, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., KNO₃ or KCl) is added to maintain a constant ionic strength.[3]

  • Calibration: Calibrate the pH electrode and meter using standard buffer solutions.[2]

  • Titration: Titrate a solution containing the metal ion and this compound with the standardized strong base. The titration is typically carried out in a thermostated vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of metal hydroxides and the absorption of atmospheric CO₂.[3][18]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.[2]

  • Data Analysis: The stability constants are calculated from the titration data using specialized computer programs that fit the experimental data to a chemical model of the equilibria in solution.[7]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solutions Prepare Solutions (Metal, Ligand, Acid, Base) calibrate_ph Calibrate pH Meter prep_solutions->calibrate_ph Standardization titrate Titrate Sample with Base calibrate_ph->titrate Ready for Titration record_ph Record pH vs. Volume titrate->record_ph Data Acquisition plot_data Plot Titration Curve record_ph->plot_data Visualization calculate_k Calculate Stability Constants (Software Analysis) plot_data->calculate_k Computational Fitting

Workflow for Potentiometric Titration
Spectrophotometry

Spectrophotometry is suitable for determining stability constants when the formation of the metal complex results in a change in the absorbance of the solution in the UV-Visible region.[19][20]

Methodology:

  • Wavelength Selection: Identify the wavelength of maximum absorbance (λmax) for the metal-Caloxetate trisodium complex.

  • Method of Continuous Variations (Job's Plot):

    • Prepare a series of solutions with varying mole fractions of the metal and this compound, while keeping the total molar concentration constant.[4][19]

    • Measure the absorbance of each solution at the λmax.[21]

    • Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.[4]

  • Mole-Ratio Method:

    • Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of this compound is varied.[21]

    • Measure the absorbance of each solution at the λmax.

    • Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions that intersect at a point corresponding to the stoichiometry of the complex.[4]

  • Data Analysis: The stability constant can be calculated from the absorbance data and the known concentrations of the reactants.[20]

Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Metal and Ligand) select_lambda Determine λmax of Complex prep_solutions->select_lambda jobs_method Prepare Job's Plot Series select_lambda->jobs_method mole_ratio Prepare Mole-Ratio Series select_lambda->mole_ratio measure_abs Measure Absorbance jobs_method->measure_abs mole_ratio->measure_abs plot_data Plot Data (Job's Plot / Mole-Ratio) measure_abs->plot_data determine_stoichiometry Determine Stoichiometry plot_data->determine_stoichiometry calculate_k Calculate Stability Constant determine_stoichiometry->calculate_k

Workflow for Spectrophotometric Analysis
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding of a ligand to a metal ion, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and entropy (ΔS).[22][23][24]

Methodology:

  • Instrument Setup: Prepare and calibrate the isothermal titration calorimeter.

  • Sample Preparation: Prepare degassed solutions of the metal ion and this compound in a suitable buffer.

  • Titration: The ligand solution is placed in the injection syringe, and the metal ion solution is in the sample cell. The ligand is injected in small aliquots into the sample cell.

  • Data Acquisition: The heat released or absorbed during each injection is measured.[23]

  • Data Analysis: The raw data is integrated to obtain a plot of heat change per injection versus the molar ratio of ligand to metal. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters, including the stability constant.[24]

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solutions Prepare & Degas Solutions (Metal and Ligand) instrument_setup Setup & Calibrate ITC prep_solutions->instrument_setup load_samples Load Samples into Syringe and Cell instrument_setup->load_samples perform_titration Inject Ligand into Metal Solution load_samples->perform_titration integrate_peaks Integrate Heat Pulses perform_titration->integrate_peaks fit_isotherm Fit Binding Isotherm integrate_peaks->fit_isotherm determine_params Determine K, ΔH, and ΔS fit_isotherm->determine_params

Workflow for Isothermal Titration Calorimetry

References

Safety Operating Guide

Proper Disposal Procedures for Caloxetate Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of caloxetate trisodium based on available chemical information and standard laboratory safety practices. It is essential to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before proceeding with any disposal method.

This compound is a chelating agent used as an excipient in medical imaging formulations.[1] While it is generally shipped as a non-hazardous chemical, proper disposal procedures are crucial to ensure laboratory safety and environmental compliance.[2]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to conduct a thorough hazard assessment. Although not classified as hazardous for transport, it is prudent to treat it as a potential irritant.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile or latex gloves.

  • Body Protection: A standard laboratory coat.

Disposal of Unused this compound (Solid Form)

Solid, unused this compound should be disposed of as non-hazardous chemical waste.

Step-by-Step Protocol:

  • Segregation: Ensure that the this compound waste is not mixed with hazardous materials, as this would require the entire mixture to be treated as hazardous waste.[3]

  • Packaging: Place the solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the words "Non-Hazardous Waste."

  • Collection: Transfer the container to your laboratory's designated non-hazardous solid waste collection area.

  • Documentation: Log the disposal in your laboratory's chemical inventory and waste records.

Disposal of Aqueous Solutions of this compound

Aqueous solutions of this compound can typically be disposed of down the sanitary sewer, provided the concentration and volume are within acceptable limits and the solution does not contain any other hazardous substances.

Quantitative Disposal Parameters

ParameterGuidelineRationale
Concentration Limit < 1% (w/v)To minimize the impact on aquatic life and wastewater treatment processes.
pH Range 6.0 - 9.0To prevent corrosion of plumbing and disruption of the wastewater treatment facility's biological processes.
Maximum Volume A few hundred milliliters per dayTo avoid overloading the local wastewater system with a single chemical.
Prohibited Contaminants Heavy metals, halogenated organic compounds, strong acids or bases, and other substances classified as hazardous waste.[4]To comply with environmental regulations and prevent the release of toxic substances into the environment.

Experimental Protocol for Neutralization and Dilution (if necessary):

If your this compound solution does not meet the pH criteria, it must be neutralized before disposal.

  • Testing the pH: Use a calibrated pH meter or pH indicator strips to determine the pH of the solution.

  • Neutralization:

    • If the pH is below 6.0, add a dilute solution of a weak base (e.g., 1% sodium bicarbonate) dropwise while stirring until the pH is within the acceptable range.

    • If the pH is above 9.0, add a dilute solution of a weak acid (e.g., 1% acetic acid) dropwise while stirring until the pH is within the acceptable range.

  • Dilution: If the concentration of this compound is above 1%, dilute the solution with water to bring it below this threshold.

  • Sewer Disposal: Pour the neutralized and diluted solution down a laboratory sink drain, followed by flushing with a copious amount of water (at least 20 times the volume of the disposed solution).

Disposal of Empty Containers

Empty containers that held this compound should be triple-rinsed before disposal.[4]

Step-by-Step Protocol:

  • Rinsing: Rinse the container thoroughly with water at least three times.

  • Rinsate Disposal: The rinsate from the first rinse should be collected and disposed of as aqueous this compound waste. Subsequent rinsates can typically be disposed of down the drain.

  • Defacing: Remove or deface the original label on the container to prevent misidentification.

  • Disposal: Dispose of the clean, empty container in the appropriate laboratory glass or plastic recycling bin.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_solid Is the waste in solid form? start->is_solid package_solid Package in a labeled, sealed container for non-hazardous solid waste. is_solid->package_solid Yes aqueous_solution Aqueous Solution is_solid->aqueous_solution No end End of Process package_solid->end check_contaminants Does the solution contain any hazardous contaminants? aqueous_solution->check_contaminants hazardous_waste Dispose of as hazardous waste according to institutional protocols. check_contaminants->hazardous_waste Yes check_concentration Is the concentration < 1%? check_contaminants->check_concentration No hazardous_waste->end dilute Dilute with water to < 1%. check_concentration->dilute No check_ph Is the pH between 6.0 and 9.0? check_concentration->check_ph Yes dilute->check_ph neutralize Neutralize with a weak acid or base. check_ph->neutralize No sewer_disposal Dispose of down the sanitary sewer with copious amounts of water. check_ph->sewer_disposal Yes neutralize->sewer_disposal sewer_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Caloxetate trisodium

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety protocols and logistical information for the handling and disposal of Caloxetate trisodium in a laboratory setting. While this compound is generally classified as a non-hazardous substance for shipping, adherence to proper laboratory safety practices is crucial to ensure personnel safety and maintain experimental integrity.

Overview and Hazard Assessment

This compound is a triazaundecanedioic acid derivative utilized in research, notably as a component in some magnetic resonance imaging (MRI) contrast agents.[1] Available safety data indicates that it is not classified as a hazardous substance. However, due to the lack of extensive hazard data, it should be handled with the care afforded to all laboratory chemicals. The primary risks are associated with the inhalation of dust and direct contact with the skin and eyes.[2]

Physicochemical Properties

PropertyValue
CAS Number 207230-20-4[1][3][4][5]
Molecular Formula C₂₃H₂₈CaN₃Na₃O₁₁[4][5]
Molecular Weight 631.53 g/mol [5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

Protection TypeRecommended Equipment
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection Recommended when handling the powder form to avoid dust inhalation. A NIOSH-approved particulate respirator may be appropriate.

Handling and Storage Procedures

Proper handling and storage are vital for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form.[2]

  • Avoid the formation of dust.[2]

  • Prevent direct contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and dark place.[1]

  • Keep the container tightly sealed to prevent moisture absorption.

  • Short-term storage (days to weeks): 0 - 4°C[1]

  • Long-term storage (months to years): -20°C[1]

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth. For larger spills, evacuate the area and follow institutional emergency spill procedures.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_hood Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_hood prep_weigh Weigh this compound prep_hood->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_exp Perform Experimental Procedure handle_dissolve->handle_exp cleanup_decon Decontaminate Glassware and Surfaces handle_exp->cleanup_decon cleanup_dispose Dispose of Waste in Accordance with EHS Guidelines cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.